Product packaging for Metacetamol(Cat. No.:CAS No. 621-42-1)

Metacetamol

Numéro de catalogue: B1676320
Numéro CAS: 621-42-1
Poids moléculaire: 151.16 g/mol
Clé InChI: QLNWXBAGRTUKKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)
Metacetamol is a derivative of phenol which has an acetamido substituent located meta to the phenolic -OH group. It is a non-toxic regioisomer of paracetamol with analgesic properties, but has never been marketed as a drug. It has a role as a non-narcotic analgesic. It is a member of acetamides and a member of phenols.
This compound has been reported in Nicotiana tabacum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1676320 Metacetamol CAS No. 621-42-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022089
Record name 3-Acetamidophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

621-42-1
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Acetamidophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metacetamol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metacetamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetamidophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Acetamidophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metacetamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METACETAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

406 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Metacetamol: A Technical Whitepaper on its Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metacetamol (3-hydroxyacetanilide), a structural isomer of the widely used analgesic and antipyretic drug paracetamol, has been a subject of scientific interest due to its potential for a more favorable toxicity profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological and toxicological properties of this compound. Despite its early promise, this compound, also known by its developmental code BS-749, has never been commercially marketed. This document consolidates the available technical data, including quantitative comparisons with paracetamol, detailed experimental protocols for its synthesis, and a hypothesized mechanism of action based on its structural similarity to paracetamol. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development and pharmacology.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of acetanilide-derived analgesics in the late 19th and early 20th centuries. The discovery of the analgesic and antipyretic properties of acetanilide (B955) in 1886 marked a significant milestone in synthetic pharmacology. However, its use was soon curtailed due to significant toxic side effects, including methemoglobinemia. This led to the development of less toxic derivatives, such as phenacetin (B1679774) and paracetamol (acetaminophen).

While the exact date and discoverer of this compound's first synthesis are not well-documented in readily available literature, it is understood to be a regioisomer of paracetamol. Its investigation was likely spurred by the desire to find an analgesic with the efficacy of paracetamol but with an improved safety profile, particularly concerning hepatotoxicity. Despite being assigned the developmental code BS-749, its development did not progress to commercialization.

Synthesis of this compound

The synthesis of this compound (3-hydroxyacetanilide) is a relatively straightforward laboratory procedure involving the acetylation of 3-aminophenol (B1664112).

Experimental Protocol: Synthesis of 3-Hydroxyacetanilide

Materials:

  • 3-aminophenol (0.60 mole, 66.0 g)

  • Acetic anhydride (B1165640) (0.76 mole, 77.8 g)

  • Deionized water (180 mL)

  • Erlenmeyer flask

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol (B145695) or water)

Procedure:

  • A suspension of 3-aminophenol in deionized water is prepared in an Erlenmeyer flask.

  • Acetic anhydride is added to the suspension with stirring.

  • The reaction mixture is heated to facilitate the reaction.

  • Upon completion of the reaction, the mixture is cooled to allow for the precipitation of the crude 3-hydroxyacetanilide.

  • The crude product is isolated by filtration and washed with cold water.

  • The crude solid is then purified by recrystallization from a suitable solvent to yield pure 3-hydroxyacetanilide.

A reported yield for this reaction is approximately 81.0 g of 3-hydroxyacetanilide as a solid with a melting point of 144-146°C.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 3-Aminophenol 3-Aminophenol Mixing and Heating Mixing and Heating 3-Aminophenol->Mixing and Heating Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing and Heating Water Water Water->Mixing and Heating Cooling and Precipitation Cooling and Precipitation Mixing and Heating->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Crude this compound Crude this compound Filtration->Crude this compound Recrystallization Recrystallization Purified this compound Purified this compound Recrystallization->Purified this compound Crude this compound->Recrystallization Mechanism_of_Action cluster_cns Central Nervous System This compound This compound Metabolite_M Hypothesized Bioactive Metabolite This compound->Metabolite_M COX_Enzymes COX Enzymes (e.g., COX-3) This compound->COX_Enzymes Inhibition Serotonergic_Pathway Descending Serotonergic Pathway This compound->Serotonergic_Pathway Modulation Endocannabinoid_System Endocannabinoid System Metabolite_M->Endocannabinoid_System Activation Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Pain_Perception Reduced Pain Perception Prostaglandin_Synthesis->Pain_Perception Reduced Signaling Endocannabinoid_System->Pain_Perception Serotonergic_Pathway->Pain_Perception

A diagram of the hypothesized mechanism of action for this compound.

Toxicological Profile

A key area of interest for this compound has been its toxicological profile, with some evidence suggesting it is less hepatotoxic than paracetamol.

Acute Toxicity Data

Preclinical studies in rats have provided the following acute toxicity data:

CompoundAnimal ModelRoute of AdministrationLD50
This compound RatIntraperitoneal1.15 g/kg
Paracetamol RatIntraperitoneal1.25 g/kg
Orthocetamol RatIntraperitoneal1.30 g/kg

Data sourced from preclinical toxicological studies.

These findings suggest that this compound has a slightly lower acute toxicity than paracetamol in this animal model.

Organ-Specific Toxicity

Studies in female Sprague-Dawley rats have indicated a dose-dependent toxicity profile for this compound:

  • At 100 mg/kg (i.p.): No observed hepatotoxicity, nephrotoxicity, or hematotoxicity.

  • At 500 mg/kg and 1000 mg/kg (i.p.): Evidence of mild hepatotoxicity and severe nephrotoxicity at the highest dose.

It is important to note that while this compound may be less prone to causing liver damage at lower doses compared to paracetamol, it exhibits significant kidney toxicity at higher doses.

Experimental Protocol: Acute Toxicity Assessment (Writhing Test - Analgesic Activity)

A common method to assess the analgesic activity of compounds like this compound is the acetic acid-induced writhing test in mice.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • This compound

  • Paracetamol (as a positive control)

  • Vehicle (e.g., 0.9% saline with a suspending agent)

  • 0.6% acetic acid solution

Procedure:

  • Animals are divided into groups: control (vehicle), positive control (paracetamol), and test groups (different doses of this compound).

  • The respective substances are administered orally or intraperitoneally.

  • After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid.

  • The number of writhing responses (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes).

  • The percentage inhibition of writhing is calculated for each group compared to the control group to determine analgesic activity.

Conclusion and Future Perspectives

This compound represents an interesting case in the history of analgesic drug development. As a structural isomer of paracetamol, it demonstrated early promise with its analgesic and antipyretic effects, coupled with a potentially improved safety profile, particularly concerning hepatotoxicity. However, the available data, though limited, also point to a risk of nephrotoxicity at higher doses.

The lack of extensive clinical development and the scarcity of published research on this compound suggest that it did not offer a significant enough therapeutic advantage over paracetamol to warrant further investment. Nevertheless, the study of this compound and its derivatives could still provide valuable insights into the structure-activity relationships of acetanilide analgesics and may inform the design of future non-opioid pain relievers with enhanced safety and efficacy.

This whitepaper has summarized the currently available technical information on this compound. Further in-depth research would be required to fully elucidate its pharmacological and toxicological profile and to definitively compare its therapeutic index with that of paracetamol.

References

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-hydroxyacetanilide (also known as metacetamol or N-acetyl-m-aminophenol, AMAP). It includes quantitative physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and experimental workflows. This document is intended to serve as a key resource for professionals in research and drug development.

Core Chemical and Physical Properties

3-Hydroxyacetanilide is a regioisomer of the common analgesic paracetamol (4-hydroxyacetanilide). While it exhibits analgesic properties, it is noted for its significantly lower toxicity, making it a compound of interest in toxicological and pharmacological research.[1][2] Its core properties are summarized below.

Data Presentation: Physicochemical Properties

All quantitative data for 3-hydroxyacetanilide is summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name N-(3-hydroxyphenyl)acetamide[3]
Synonyms This compound, 3-Acetamidophenol, N-acetyl-m-aminophenol, AMAP[3]
CAS Number 621-42-1[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Appearance Light gray or off-white to tan crystalline solid[3][4]
Melting Point 145-148 °C (406 °F)[3][4]
Boiling Point 273.17 °C (rough estimate)[4]
pKa (Predicted) 9.50 ± 0.10[4]
logP (Calculated) 0.7[3]
Solubility Water: < 1 mg/mL at 22 °C (insoluble) Ethanol: ~5 mg/mL DMSO: ~30 mg/mL DMF: ~30 mg/mL DMSO:PBS (1:4, pH 7.2): ~0.20 mg/mL[3]
Spectroscopic Data
Spectrum TypeKey FeaturesReference(s)
UV-Vis (λmax) 246 nm (in Ethanol)
Infrared (IR) Characteristic peaks expected at: • ~3300-3500 cm⁻¹ (O-H, N-H stretching) • ~3000-3100 cm⁻¹ (Aromatic C-H stretching) • ~1650-1670 cm⁻¹ (C=O Amide I band) • ~1500-1600 cm⁻¹ (Aromatic C=C stretching, N-H bending)[5][6]
¹H NMR Expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆): • ~2.0 ppm (singlet, 3H, -COCH₃) • ~6.5-7.5 ppm (multiplets, 4H, aromatic protons) • ~9.0-9.5 ppm (singlet, 1H, -OH) • ~9.5-10.0 ppm (singlet, 1H, -NH)[1][7]
¹³C NMR Expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆): • ~24 ppm (-COCH₃) • ~105-130 ppm (aromatic CH carbons) • ~140 ppm (aromatic C-N) • ~158 ppm (aromatic C-O) • ~168 ppm (C=O)[8][9]
Mass (MS) Electron Ionization (EI):m/z 151: Molecular ion [M]⁺ • m/z 109: Base peak, [M - C₂H₂O]⁺ (loss of ketene) • m/z 43: [CH₃CO]⁺[3]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and analytical quantification of 3-hydroxyacetanilide.

Synthesis of 3-Hydroxyacetanilide via Acetylation

This protocol details the synthesis of 3-hydroxyacetanilide from 3-aminophenol (B1664112) and acetic anhydride (B1165640).

Materials:

  • 3-Aminophenol (66.0 g, 0.60 mol)

  • Acetic Anhydride (77.8 g, 0.76 mol)

  • Deionized Water

  • Beaker or Round-bottom flask (500 mL)

  • Stirring apparatus

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Recrystallization solvent (e.g., water or ethanol/water mixture)

Methodology:

  • Reaction Setup: In a 500 mL beaker or round-bottom flask, suspend 66.0 g (0.60 mol) of 3-aminophenol in 180 mL of deionized water.

  • Addition of Reagent: While stirring the suspension, slowly add 77.8 g (0.76 mol) of acetic anhydride to the mixture. The reaction is exothermic, and the temperature may rise. Maintain gentle stirring.

  • Reaction Progression: Continue stirring the mixture. A solid precipitate of 3-hydroxyacetanilide will begin to form. The reaction is typically complete within 30-60 minutes at room temperature.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with several portions of cold deionized water to remove unreacted starting materials and acetic acid byproduct.

  • Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Add a minimal amount of hot recrystallization solvent (e.g., water) until the solid just dissolves. c. If the solution is colored, a small amount of activated charcoal can be added, the solution boiled for a few minutes, and then hot-filtered to remove the charcoal. d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum or in a drying oven.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 145-148 °C) and using spectroscopic methods (IR, NMR).[10]

Quantification by Isocratic HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (HPLC) method for the separation and quantification of 3-hydroxyacetanilide, particularly in the presence of its 2- and 4-hydroxy isomers.[11]

Materials and Equipment:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., µBondapak C18 or equivalent)

  • 2-Propanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation: a. Prepare the isocratic mobile phase by mixing 2-propanol, methanol, and water in a volume ratio of 8:18:74 (v/v) . b. For example, to prepare 1 liter of mobile phase, combine 80 mL of 2-propanol, 180 mL of methanol, and 740 mL of water. c. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation: a. Accurately weigh a known amount of pure 3-hydroxyacetanilide standard. b. Dissolve it in a suitable solvent (e.g., mobile phase or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). c. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: a. Dissolve the sample containing 3-hydroxyacetanilide in the mobile phase to an expected concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: µBondapak C18 (or equivalent reverse-phase C18 column)

    • Mobile Phase: 2-Propanol:Methanol:Water (8:18:74, v/v)

    • Flow Rate: 1.0 mL/min (representative value, optimization may be required)

    • Injection Volume: 10 µL (representative value)

    • Detection: UV at 246 nm

    • Run Time: Approximately 22 minutes

  • Analysis: a. Inject the standard solutions to establish a calibration curve of peak area versus concentration. b. Inject the prepared sample solutions. c. Identify the 3-hydroxyacetanilide peak by its retention time compared to the standard. d. Quantify the amount of 3-hydroxyacetanilide in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to 3-hydroxyacetanilide.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification reactants 3-Aminophenol + Acetic Anhydride in Water reaction Stir at Room Temp (Exothermic Reaction) reactants->reaction precipitate Crude 3-Hydroxyacetanilide (Solid Precipitate) reaction->precipitate filtration1 Vacuum Filtration precipitate->filtration1 wash1 Wash with Cold Water filtration1->wash1 crude_solid Crude Solid Product wash1->crude_solid dissolve Dissolve in Minimal Hot Solvent (Recrystallization) crude_solid->dissolve cool Slow Cooling & Ice Bath dissolve->cool filtration2 Vacuum Filtration cool->filtration2 wash2 Wash with Cold Solvent filtration2->wash2 final_product Pure Crystalline 3-Hydroxyacetanilide wash2->final_product

Workflow for the synthesis and purification of 3-hydroxyacetanilide.
HPLC Analysis Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (8:18:74 2-Propanol: Methanol:Water) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solutions E Inject Standards & Generate Calibration Curve B->E C Prepare & Filter Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peak Area at ~246 nm F->G H Quantify Concentration using Calibration Curve G->H

Logical workflow for the HPLC analysis of 3-hydroxyacetanilide.
Metabolic Pathway of 3-Hydroxyacetanilide

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Detoxification AMAP 3-Hydroxyacetanilide (AMAP) Metabolite1 2-Acetamidohydroquinone AMAP->Metabolite1 CYP450 (Oxidation) Metabolite2 3,4-Dihydroxyacetanilide AMAP->Metabolite2 CYP450 (Oxidation) Reactive1 2-Acetamido-p-benzoquinone (Reactive Metabolite) Metabolite1->Reactive1 Oxidation Reactive2 4-Acetamido-o-benzoquinone (Reactive Metabolite) Metabolite2->Reactive2 Oxidation GSH_Conj1 Glutathione Conjugates Reactive1->GSH_Conj1 + Glutathione (GSH) Adducts Covalent Binding to Cellular Proteins (e.g., CYP2E1) Reactive1->Adducts GSH_Conj2 Glutathione Conjugates Reactive2->GSH_Conj2 + Glutathione (GSH) Reactive2->Adducts

Metabolism of 3-hydroxyacetanilide to reactive intermediates.

References

Metacetamol's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct mechanism of action for metacetamol (3-hydroxyacetanilide) is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the well-researched mechanisms of its structural isomer, paracetamol (acetaminophen), as a foundational framework. Specific findings related to this compound are integrated to offer a comparative perspective and highlight areas for future research.

Executive Summary

This compound, a regioisomer of paracetamol, exhibits analgesic and antipyretic properties with a notably non-toxic profile.[1] While its precise molecular targets and signaling pathways remain largely unelucidated, the extensive research into paracetamol provides a valuable lens through which to hypothesize and investigate its actions. Paracetamol's mechanism is multifaceted, extending beyond simple cyclooxygenase (COX) inhibition to involve the endocannabinoid and serotonergic systems, as well as transient receptor potential (TRP) channels.[2][3] This guide synthesizes the current understanding of these complex pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to aid researchers and drug development professionals in exploring the pharmacology of this compound.

Paracetamol: A Multi-Target Analgesic

The mechanism of action of paracetamol is no longer considered to be solely through the inhibition of prostaglandin (B15479496) synthesis. It is now understood to involve a combination of central and peripheral effects mediated by various molecular targets.[4]

Cyclooxygenase (COX) Inhibition

Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory effects compared to NSAIDs.[2][5] However, it shows a degree of selectivity for COX-2, particularly in environments with low levels of peroxides.[6][7] The proposed mechanism involves paracetamol acting as a reducing agent at the peroxidase (POX) site of the COX enzyme, which is essential for its cyclooxygenase activity.[4]

Table 1: Comparative IC50 Values for COX Inhibition by Paracetamol

EnzymeIC50 (μmol/L) - in vitroIC50 (μmol/L) - ex vivo
COX-1113.7105.2
COX-225.826.3

Data from Hinz et al. (2007) showing a 4.4-fold selectivity for COX-2 inhibition in human whole blood assays.[8][9]

The Endocannabinoid and TRPV1 System Connection

A significant component of paracetamol's analgesic effect is now attributed to its metabolism in the central nervous system.[3]

  • Metabolism to AM404: In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[4][10]

  • TRPV1 Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling.[3][11] Supraspinal activation of TRPV1 by AM404 is believed to contribute significantly to paracetamol's analgesic effects.[12] This activation can also lead to the inhibition of T-type calcium channels (Ca(v)3.2), further modulating neuronal excitability.[13][14]

  • Cannabinoid Receptor (CB1) Modulation: AM404 also acts as an indirect agonist of cannabinoid CB1 receptors by inhibiting the reuptake of the endocannabinoid anandamide.[15][16] The analgesic effects of paracetamol have been shown to be attenuated by CB1 receptor antagonists.[15]

Diagram 1: Paracetamol's Central Metabolism and Action

paracetamol_central_metabolism Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation (in brain) FAAH FAAH p_Aminophenol->FAAH AM404 AM404 FAAH->AM404 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH TRPV1 TRPV1 Activation AM404->TRPV1 CB1 CB1 Receptor Modulation AM404->CB1 Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia

Caption: Central metabolic pathway of paracetamol to AM404 and its subsequent action on TRPV1 and CB1 receptors.

Role of the Serotonergic System

There is substantial evidence that paracetamol's analgesic effects are mediated, in part, by the potentiation of descending serotonergic pathways that inhibit pain signals in the spinal cord.[2][4] This action is thought to involve interactions with 5-HT receptor subtypes.[2]

This compound: What is Known

Information specifically on the mechanism of action of this compound is sparse. However, comparative studies with paracetamol provide some insights.

Metabolism and Toxicity Profile

This compound is noted for being a non-toxic regioisomer of paracetamol.[1] Studies in mice have shown that even at high doses, this compound does not cause the hepatic necrosis characteristic of paracetamol overdose.[17] This difference in toxicity is likely due to variations in their metabolism.

  • Glutathione (B108866) Depletion: Paracetamol's toxicity is linked to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) by cytochrome P450 enzymes (primarily CYP2E1), which depletes hepatic glutathione stores.[18] In contrast, this compound causes only a slight decrease in liver glutathione.[17]

  • CYP2E1 Interaction: Interestingly, this compound has been shown to covalently bind to and inhibit cytochrome P450 2E1.[19] This suggests that while it is a substrate for P450 enzymes, the nature of its reactive metabolite or its subsequent interactions may differ significantly from that of paracetamol.[20][21] One study suggests that this compound is more resilient to chemical oxidation than paracetamol.

Diagram 2: Comparative Hepatic Metabolism and Toxicity

comparative_metabolism cluster_paracetamol Paracetamol cluster_this compound This compound Paracetamol Paracetamol CYP2E1_P CYP2E1 Paracetamol->CYP2E1_P NAPQI NAPQI (Toxic Metabolite) CYP2E1_P->NAPQI GSH_Depletion_P Glutathione Depletion NAPQI->GSH_Depletion_P Hepatotoxicity Hepatotoxicity GSH_Depletion_P->Hepatotoxicity This compound This compound CYP2E1_M CYP2E1 This compound->CYP2E1_M Inhibition & Covalent Binding Reactive_Metabolite_M Reactive Metabolite CYP2E1_M->Reactive_Metabolite_M GSH_Depletion_M Slight Glutathione Depletion Reactive_Metabolite_M->GSH_Depletion_M No_Toxicity No Hepatotoxicity GSH_Depletion_M->No_Toxicity

Caption: A simplified comparison of the hepatic metabolism and resulting toxicity of paracetamol and this compound.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of analgesic compounds like paracetamol and this compound are crucial for reproducible research. Below are outlines of key experimental methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes.

  • Objective: To quantify the IC50 values of the test compound for COX-1 and COX-2.

  • Methodology:

    • Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.

    • Assay Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of the COX enzymes.

    • Procedure:

      • The enzymes are pre-incubated with various concentrations of the test compound.

      • Arachidonic acid is added to initiate the reaction.

      • The production of prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is monitored over time.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Whole Blood Assay for COX Inhibition (ex vivo)

This assay provides a more physiologically relevant measure of COX inhibition in the presence of blood components.

  • Objective: To assess the inhibitory effect of a compound on COX-1 and COX-2 in a whole blood matrix.

  • Methodology:

    • Sample Collection: Blood samples are collected from healthy volunteers before and after administration of the test compound.

    • COX-1 Activity: Aliquots of whole blood are allowed to clot at 37°C for a specified time to induce platelet activation and thromboxane (B8750289) B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.

    • COX-2 Activity: Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.

    • Quantification: TXB2 and PGE2 levels are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated relative to baseline levels.

In Vivo Analgesia Models

Animal models are essential for evaluating the analgesic efficacy of a compound.

  • Objective: To determine the antinociceptive effect of the test compound in models of acute thermal, mechanical, and chemical pain.

  • Models:

    • Hot Plate Test (Thermal Pain): The latency of the animal to lick its paw or jump when placed on a heated surface is measured.

    • Von Frey Test (Mechanical Pain): The paw withdrawal threshold in response to stimulation with calibrated filaments is determined.

    • Formalin Test (Chemical/Inflammatory Pain): The time the animal spends licking the paw injected with a dilute formalin solution is recorded.

  • Procedure:

    • Animals are habituated to the testing environment.

    • Baseline measurements are taken.

    • The test compound is administered (e.g., orally or intraperitoneally).

    • Pain responses are measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is expressed as a percentage of the maximum possible effect (%MPE) or as an increase in the pain threshold.

Diagram 3: Experimental Workflow for In Vivo Analgesia Study

in_vivo_workflow Habituation Animal Habituation Baseline Baseline Pain Threshold Measurement Habituation->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Pain_Test Pain Testing at Multiple Time Points (e.g., Hot Plate, Von Frey) Drug_Admin->Pain_Test Data_Analysis Data Analysis (%MPE, Threshold Change) Pain_Test->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for assessing the analgesic properties of a compound in preclinical models.

Conclusion and Future Directions

The mechanism of action of this compound remains an open area for investigation. While it shares analgesic and antipyretic properties with its isomer, paracetamol, its distinct toxicity profile suggests significant differences in its metabolism and interaction with cellular targets. The multifaceted mechanism of paracetamol, involving COX inhibition, the endocannabinoid system via the AM404 metabolite, TRPV1 activation, and serotonergic pathways, provides a robust framework for future studies on this compound.

Key research questions for drug development professionals and scientists include:

  • Does this compound undergo deacetylation and subsequent conjugation to form an AM404-like metabolite in the central nervous system?

  • What is the activity of this compound and its potential metabolites on TRPV1 channels and CB1 receptors?

  • How does the inhibition of CYP2E1 by this compound influence its overall pharmacological and toxicological profile?

  • What are the specific effects of this compound on central and peripheral prostaglandin synthesis?

Answering these questions through rigorous preclinical studies, employing the experimental protocols outlined in this guide, will be crucial to fully understanding the therapeutic potential of this compound as a potentially safer alternative to paracetamol.

References

In-depth Technical Guide: Pharmacokinetics of Metacetamol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the In Vivo Pharmacokinetics of Metacetamol

Executive Summary

This technical guide addresses the topic of the in vivo pharmacokinetics of this compound (3-hydroxyacetanilide). Extensive literature searches have revealed a significant scarcity of in vivo pharmacokinetic data for this compound. This compound, a regioisomer of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), has never been marketed as a pharmaceutical agent. Consequently, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) in living organisms are not publicly available.

This document will summarize the limited existing information on this compound, primarily from in vitro studies and toxicological comparisons with paracetamol. Due to the lack of quantitative in vivo data, the core requirements of this guide—namely, structured data tables and detailed in vivo experimental protocols—cannot be fulfilled. The provided visualizations will focus on the known metabolic pathways of the closely related and extensively studied isomer, paracetamol, to offer a conceptual framework.

Introduction to this compound

This compound, or 3-hydroxyacetanilide, is a structural isomer of paracetamol (4-hydroxyacetanilide). While it has demonstrated analgesic and antipyretic properties, it has not been developed for clinical use. Research on this compound has primarily centered on its synthesis, physicochemical properties, and toxicological profile in comparison to paracetamol. A key finding is that this compound is considered non-toxic.

Review of Available Pharmacokinetic Information

Comprehensive in vivo pharmacokinetic studies for this compound are not available in the published scientific literature. The following sections discuss the limited knowledge, drawing comparisons with paracetamol where relevant.

Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no specific in vivo data available for the absorption, distribution, and excretion of this compound.

Metabolism:

In vitro studies have provided some insights into the potential metabolic pathways of this compound. It is hypothesized that, similar to paracetamol, this compound undergoes phase II conjugation reactions, primarily glucuronidation and sulfation.

One study investigated the reactive metabolites of this compound and their glutathione (B108866) conjugates. While paracetamol's toxicity is linked to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), the corresponding reactive intermediates of this compound do not appear to cause hepatotoxicity.

Comparative Pharmacokinetics: this compound vs. Paracetamol

To provide a frame of reference, this section outlines the well-established in vivo pharmacokinetics of paracetamol. It is crucial to note that while structurally similar, the pharmacokinetic profiles of isomers can differ significantly.

Paracetamol Pharmacokinetic Parameters

The pharmacokinetics of paracetamol are well-documented and can be summarized as follows:

ParameterValueSpeciesRoute
Bioavailability 70-90%HumanOral
Time to Peak Plasma Concentration (Tmax) 10-60 minutesHumanOral
Volume of Distribution (Vd) ~0.9 L/kgHumanIntravenous
Plasma Protein Binding 10-20%Human-
Elimination Half-life (t½) 1.9-2.5 hoursHumanIntravenous
Metabolism Primarily hepatic (glucuronidation, sulfation)Human-
Excretion >85% in urine within 24 hours (as metabolites)Human-

This table is provided for comparative context and summarizes data for paracetamol, not this compound.

Conceptual Visualization of Paracetamol Metabolism

Given the absence of specific signaling pathways for this compound, the following diagram illustrates the major metabolic pathways of its isomer, paracetamol. This can serve as a hypothetical starting point for considering the potential metabolic fate of this compound.

Paracetamol_Metabolism cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Paracetamol_Oral Paracetamol (Oral) Paracetamol_Plasma Paracetamol in Plasma Paracetamol_Oral->Paracetamol_Plasma GI Tract Paracetamol_Met Paracetamol Paracetamol_Plasma->Paracetamol_Met Distribution to Liver Glucuronide Paracetamol-Glucuronide (~55%) Paracetamol_Met->Glucuronide UGT Enzymes Sulfate Paracetamol-Sulfate (~30%) Paracetamol_Met->Sulfate SULT Enzymes NAPQI NAPQI (Reactive Metabolite) (~5-15%) Paracetamol_Met->NAPQI CYP2E1, CYP3A4 Urine Urinary Excretion Glucuronide->Urine Sulfate->Urine GSH_Conjugate Glutathione Conjugate NAPQI->GSH_Conjugate GSH Mercapturic_Acid Mercapturic Acid & Cysteine Conjugates GSH_Conjugate->Mercapturic_Acid Mercapturic_Acid->Urine

Caption: Major metabolic pathways of paracetamol in the liver.

Experimental Protocols: A Methodological Gap

A core requirement of this guide was to provide detailed methodologies for key experiments. Due to the lack of published in vivo pharmacokinetic studies on this compound, it is not possible to provide established and validated experimental protocols for its study.

For future research, a typical in vivo pharmacokinetic study in an animal model (e.g., rodent) would conceptually involve the following workflow.

Experimental_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer this compound to Animal Models (e.g., Oral, IV) Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Urine_Feces_Sampling Urine and Feces Collection (Metabolic Cages) Dosing->Urine_Feces_Sampling Sample_Processing Plasma/Serum Separation Sample Extraction Blood_Sampling->Sample_Processing Urine_Feces_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification of Parent & Metabolites) Sample_Processing->LC_MS_Analysis Data_Analysis Calculate PK Parameters (AUC, Cmax, Tmax, t½, etc.) LC_MS_Analysis->Data_Analysis

Caption: Conceptual workflow for a generic in vivo pharmacokinetic study.

Conclusion and Future Directions

Future research efforts are warranted to elucidate the complete pharmacokinetic profile of this compound. Such studies would be essential to understand its therapeutic potential and to provide a basis for any future drug development initiatives. Key areas for investigation include:

  • In vivo ADME studies in various animal models to determine key pharmacokinetic parameters.

  • Metabolite identification and profiling to understand the biotransformation pathways.

  • Comparative studies with paracetamol to delineate the structural basis for differences in pharmacokinetics and toxicity.

This guide will be updated as new information on the in vivo pharmacokinetics of this compound becomes available in the scientific literature.

Metacetamol vs paracetamol structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Differences Between Metacetamol and Paracetamol

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally.[1] Its efficacy and safety profile have made it a cornerstone of pain and fever management for over a century.[2] this compound, a structural isomer of paracetamol, also exhibits analgesic and antipyretic properties but has never been commercialized.[3][4][5] For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between these two molecules is critical. This seemingly minor isomeric change—the shift of a hydroxyl group from the para to the meta position—has profound implications for their physicochemical properties, crystal structure, and, consequently, their biological activity and metabolic fate. This guide provides a detailed technical comparison, summarizing key quantitative data, outlining experimental protocols, and visualizing the fundamental structural and mechanistic distinctions.

Core Molecular Structure

The fundamental difference between paracetamol and this compound lies in the substitution pattern on the benzene (B151609) ring. Both molecules consist of a benzene ring substituted with a hydroxyl group (-OH) and an acetamido group (-NHCOCH₃).

  • Paracetamol (N-(4-hydroxyphenyl)acetamide): The hydroxyl group is located at position 4 of the phenyl ring, para to the acetamido group.[6][7]

  • This compound (N-(3-hydroxyphenyl)acetamide): The hydroxyl group is at position 3, in the meta position relative to the acetamido group.[5][8]

This positional isomerism is the primary determinant of the differences in their chemical and biological profiles.

G cluster_paracetamol Paracetamol (para-isomer) cluster_this compound This compound (meta-isomer) para_img meta_img

Figure 1: Chemical structures of Paracetamol and this compound.

Physicochemical Properties

While sharing the same molecular formula and weight, their different substitution patterns lead to distinct physical properties, such as melting point.

PropertyParacetamolThis compound
IUPAC Name N-(4-hydroxyphenyl)acetamide[9]N-(3-hydroxyphenyl)acetamide[3]
Synonyms Acetaminophen, APAP[10]3-Hydroxyacetanilide, AMAP[4]
Molecular Formula C₈H₉NO₂[9]C₈H₉NO₂[8]
Molar Mass 151.16 g/mol [9]151.163 g/mol [3]
Melting Point 168-172 °C[9]146-149 °C[3]

Table 1: Comparison of Physicochemical Properties.

Crystallographic and Spectroscopic Data

The structural isomerism influences how the molecules pack in the solid state, leading to different crystal structures (polymorphs) and distinct spectroscopic signatures.

Crystallography

Both compounds are known to exhibit polymorphism. Paracetamol most commonly exists in its monoclinic Form I, which is thermodynamically stable.[11] A metastable orthorhombic form (Form II) and an unstable Form III have also been identified.[12][13] this compound also has at least two known polymorphs, a stable Form I and a metastable Form II.[4]

ParameterParacetamol (Form I, monoclinic)Paracetamol Trihydrate (orthorhombic)This compound Hemihydrate (monoclinic)
Space Group P2₁/aPbcaP2₁/n
a (Å) 12.9367.332412.257
b (Å) 9.38812.59012.598
c (Å) 7.12622.63610.352
Z (molecules/cell) 48[14]8
Reference [11][14][15][16]

Table 2: Comparative Crystallographic Data for Selected Forms.

Spectroscopic Analysis

Mass Spectrometry (MS): In liquid chromatography-mass spectrometry (LC-MS/MS), paracetamol is typically monitored using multiple reaction monitoring (MRM). A common transition is from the protonated molecule [M+H]⁺ at m/z 152 to a fragment ion at m/z 110.[17][18] this compound shares the same molecular weight and is expected to exhibit similar primary fragmentation patterns.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectra are distinct due to the different symmetry and electronic environments of the aromatic protons.

  • Paracetamol: The para-substitution results in a characteristic AA'BB' system for the aromatic protons, often appearing as two doublets.[19]

  • This compound: The meta-substitution results in a more complex splitting pattern for the four aromatic protons.

CompoundAromatic Protons (δ, ppm)Acetyl Methyl Protons (δ, ppm)Solvent
Paracetamol ~6.8 (d, 2H), ~7.4 (d, 2H)~2.0DMSO-d₆[20]
This compound ~6.7-7.2 (m, 4H)~2.0Not specified

Table 3: Typical ¹H NMR Chemical Shifts. (Note: Actual shifts can vary based on solvent and instrument.)

Experimental Protocols

Synthesis of Paracetamol

Paracetamol is commonly synthesized via the acetylation of 4-aminophenol (B1666318).[21]

  • Reactants: 4-aminophenol is suspended in water.

  • Acetylation: Acetic anhydride (B1165640) is added to the suspension.[22]

  • Reaction: The mixture is heated (e.g., in a water bath) to facilitate the reaction, forming an amide bond.[6]

  • Isolation: The reaction mixture is cooled in an ice bath to induce crystallization of the crude paracetamol.

  • Purification: The crude product is collected by filtration and purified by recrystallization from hot water or another suitable solvent to yield pure paracetamol crystals.[22]

Synthesis of this compound

The synthesis of this compound follows a similar pathway, using the corresponding meta-isomer as the starting material.

  • Reactants: 3-aminophenol (B1664112) is used as the starting material.

  • Acetylation: The amino group of 3-aminophenol is acetylated using acetic anhydride, typically in an aqueous or acidic medium.

  • Isolation & Purification: The workup and purification steps, including crystallization, filtration, and washing, are analogous to the paracetamol synthesis.

General Experimental Workflow for Characterization

G cluster_char Product Characterization start Starting Material (e.g., 4-Aminophenol) reaction Acetylation Reaction (with Acetic Anhydride) start->reaction isolation Crude Product Isolation (Cooling & Filtration) reaction->isolation purification Purification (Recrystallization) isolation->purification product Purified Crystalline Product purification->product nmr ¹H NMR Spectroscopy product->nmr Structural Verification ms Mass Spectrometry (MS) product->ms Molecular Weight Confirmation xrd X-Ray Diffraction (XRD) product->xrd Phase & Crystal Structure ID

Figure 2: General workflow for synthesis and characterization.

Example Protocol: LC-MS/MS Analysis

This protocol is based on methods developed for the quantification of paracetamol in plasma.[17][18]

  • Sample Preparation: Plasma samples are deproteinized using an organic solvent (e.g., methanol) containing an isotopically labeled internal standard (e.g., paracetamol-d4).[18][23] The supernatant is isolated for analysis.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm).[17]

    • Mobile Phase A: 0.1% formic acid in water.[17]

    • Mobile Phase B: Methanol.[17]

    • Gradient: A time-programmed gradient from high aqueous to high organic content.

    • Flow Rate: 0.3 mL/min.[17]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).[17]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Paracetamol: m/z 152 → 110 (quantifier), 152 → 65 (qualifier).[17][18]

      • Paracetamol-d4 (IS): m/z 156 → 114.[17][18]

Mechanism of Action & Metabolic Pathways

The structural difference profoundly impacts the molecule's interaction with biological systems. The mechanism of action for paracetamol is complex and multifaceted, while significantly less is known about this compound.

Paracetamol: A Multi-Pathway Mechanism

The analgesic effect of paracetamol is not fully understood but is thought to involve several central mechanisms rather than peripheral anti-inflammatory action.[2][24]

  • COX Inhibition: Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes, particularly in peripheral tissues where high levels of peroxides counteract its effect.[10][24] Its action is more pronounced in the central nervous system (CNS), where it may inhibit COX-2 in a low-peroxide environment.[24]

  • Metabolite-Driven Action (AM404): A key hypothesis involves its metabolism in the brain.[25] Paracetamol is deacetylated in the liver to p-aminophenol. In the brain, fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[2][10] AM404 is an agonist of the TRPV1 receptor and inhibits the reuptake of the endocannabinoid anandamide, enhancing cannabinoid receptor activation.[2][25]

  • Serotonergic Pathways: Evidence suggests paracetamol's analgesic effect is also mediated by the activation of descending serotonergic inhibitory pathways in the spinal cord.[24][26]

The para-position of the hydroxyl group is crucial for the formation of both the reactive metabolite NAPQI (in the liver, responsible for toxicity in overdose) and the centrally active metabolite AM404.

G cluster_liver Liver Metabolism cluster_cns Central Nervous System (CNS) Paracetamol Paracetamol Glucuronide Glucuronide Conjugate (Major, Non-toxic) Paracetamol->Glucuronide ~60% Sulfate Sulfate Conjugate (Major, Non-toxic) Paracetamol->Sulfate ~35% p_Aminophenol p-Aminophenol (Minor) Paracetamol->p_Aminophenol ~2% NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI ~5-10% FAAH FAAH Enzyme p_Aminophenol->FAAH p_Aminophenol->FAAH Travels to Brain AM404 AM404 (Active Metabolite) TRPV1 TRPV1 Activation AM404->TRPV1 CB_reuptake Anandamide Reuptake Inhibition AM404->CB_reuptake FAAH->AM404 Conjugation with Arachidonic Acid Analgesia Analgesic Effect TRPV1->Analgesia CB_reuptake->Analgesia

Figure 3: Simplified metabolic and action pathways of Paracetamol.

This compound

While this compound is reported to have analgesic activity, its mechanism of action is not well-elucidated in publicly available literature.[5] The meta-position of its hydroxyl group would prevent the formation of metabolites analogous to NAPQI and AM404 through the same P450 and FAAH pathways, respectively. This suggests that if its analgesic effect is centrally mediated, it must occur through a different mechanism or via different active metabolites. This structural difference is also cited as the reason for its lower toxicity compared to paracetamol.

The distinction between this compound and paracetamol is a classic example of how positional isomerism dictates biological function. The shift of the hydroxyl group from the para to the meta position alters the molecule's symmetry, electronic distribution, and steric profile. These changes manifest in different physical properties, such as melting point and crystal packing, and generate unique spectroscopic fingerprints. Most critically, the para-hydroxyl group of paracetamol is a key substrate for metabolic pathways that produce both its centrally active metabolite (AM404) and its toxic metabolite (NAPQI). This compound's inability to form these specific metabolites due to its meta-hydroxyl structure fundamentally differentiates its pharmacological and toxicological profile from its widely used isomer. For drug development professionals, this comparison underscores the critical importance of substituent placement in drug design and metabolism studies.

References

Metacetamol synthesis from 3-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Metacetamol from 3-Aminophenol (B1664112)

Introduction

This compound, or N-(3-hydroxyphenyl)acetamide (CAS 621-42-1), is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1][2] Unlike its para-isomer, this compound has not been commercialized as a pharmaceutical agent but remains a compound of interest for researchers in drug development, toxicology, and materials science, particularly in studies of polymorphism.[1][3][4] this compound exhibits analgesic properties but is reported to have a different toxicity profile compared to paracetamol.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-aminophenol. The core of this synthesis is the N-acetylation of the amino group on the 3-aminophenol ring, a fundamental reaction in organic chemistry. This document details the reaction mechanism, a representative experimental protocol, and key data for researchers and scientists in the pharmaceutical field.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the acetylation of 3-aminophenol using acetic anhydride (B1165640).[5] In this reaction, the amino group (-NH₂) of 3-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This process forms an amide bond, resulting in this compound, with acetic acid as a byproduct.[6][7] The phenolic hydroxyl group (-OH) is less nucleophilic than the amino group and does not readily react under these conditions, allowing for chemoselective N-acetylation.[8]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the 3-aminophenol's amino group attacks an electrophilic carbonyl carbon of acetic anhydride.[5][6]

  • Tetrahedral Intermediate Formation : This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

  • Leaving Group Departure : The intermediate collapses, reforming the carbonyl double bond and expelling an acetate (B1210297) anion, which is a good leaving group.[5]

  • Proton Transfer : The acetate anion deprotonates the positively charged nitrogen atom, yielding the final this compound product and a molecule of acetic acid.[6]

Figure 1. Overall reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds involved in the synthesis.

Table 1: Physicochemical Properties of Reactants and Product

Compound Chemical Formula Molar Mass ( g/mol ) Appearance CAS Number
3-Aminophenol C₆H₇NO 109.13 White to light tan crystals 591-27-5
Acetic Anhydride C₄H₆O₃ 102.09 Colorless liquid 108-24-7

| this compound | C₈H₉NO₂ | 151.16 | Light gray or off-white solid | 621-42-1[2][9] |

Table 2: Representative Reaction Parameters

Parameter Value / Condition Rationale / Notes
Molar Ratio (3-Aminophenol : Acetic Anhydride) 1 : 1.1 to 1 : 1.2 A slight excess of acetic anhydride ensures complete consumption of the starting aminophenol.[7]
Solvent Water or Aqueous Acetic Acid 3-Aminophenol has some solubility in water, which serves as an economical and green solvent.[7][10]
Reaction Temperature Room Temperature to 100°C The reaction can proceed at room temperature but may be heated to increase the rate and ensure completion.[7][11]
Reaction Time 15-30 minutes The reaction is typically rapid, with product precipitating out of the solution.[7]
Theoretical Yield ~1.38 g of this compound per 1 g of 3-Aminophenol Based on stoichiometry (151.16 g/mol / 109.13 g/mol ).

| Expected Practical Yield | 70-85% | Based on analogous synthesis of paracetamol.[6] Actual yield depends on purification efficiency. |

Experimental Protocols

The following section provides a detailed, representative methodology for the synthesis and purification of this compound. This protocol is adapted from established procedures for the synthesis of its isomer, paracetamol.[11][12]

Part 1: Synthesis of Crude this compound

Materials and Reagents:

  • 3-Aminophenol

  • Acetic Anhydride

  • Deionized Water

  • Erlenmeyer flask (125 mL or 250 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar (optional)

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Preparation : Weigh approximately 2.0 g of 3-aminophenol and place it into a 125 mL Erlenmeyer flask.

  • Suspension : Add 40-50 mL of deionized water to the flask to create a suspension. The 3-aminophenol will not fully dissolve.[7]

  • Addition of Acetylating Agent : While stirring the suspension, carefully add approximately 2.2 mL of acetic anhydride. Acetic anhydride is corrosive and lachrymatory; this step should be performed in a fume hood.

  • Reaction : Continue to stir the mixture. The reaction is often exothermic, and the solid 3-aminophenol should dissolve as it reacts, followed by the precipitation of the this compound product.[7] The mixture can be gently heated in a water bath (around 80-100°C) for 10-15 minutes to ensure the reaction goes to completion.[11]

  • Crystallization : After the reaction period, cool the flask first to room temperature and then in an ice-water bath for 15-20 minutes to maximize the crystallization of the crude product.[12]

  • Isolation : Collect the crude this compound crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing : Wash the crystals in the funnel with two small portions of ice-cold deionized water to remove residual acetic acid and other water-soluble impurities.[12]

  • Drying : Allow the crude product to dry on the filter paper by drawing air through it for several minutes. For complete drying, the product can be transferred to a watch glass and left in a desiccator or a low-temperature oven.

Part 2: Purification by Recrystallization

Materials and Reagents:

  • Crude this compound

  • Deionized Water (as recrystallization solvent)

  • Beakers

  • Hot plate

  • Glass stir rod

Procedure:

  • Dissolution : Transfer the crude this compound to a beaker. Add a minimal amount of deionized water (a common starting point is 10-15 mL of water per gram of crude product).[12]

  • Heating : Gently heat the mixture on a hot plate while stirring with a glass rod until all the solid dissolves. Avoid boiling the solution excessively.

  • Cooling and Recrystallization : Remove the beaker from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Ice Bath : Once at room temperature, place the beaker in an ice-water bath for at least 15 minutes to complete the crystallization process.[12]

  • Collection : Collect the purified crystals by vacuum filtration as before. Wash with a very small amount of ice-cold deionized water.

  • Drying : Dry the final product thoroughly to obtain pure this compound. Determine the final mass and calculate the percent yield.

Visualized Workflows and Pathways

Experimental_Workflow start Start: Reagents react 1. Mix 3-Aminophenol, Water & Acetic Anhydride start->react heat 2. Heat Mixture (Optional, 80-100°C) react->heat cool 3. Cool in Ice Bath to Maximize Precipitation heat->cool isolate 4. Isolate Crude Product (Vacuum Filtration) cool->isolate wash1 5. Wash with Cold Water isolate->wash1 purify 6. Recrystallize from Hot Water wash1->purify collect 7. Collect Pure Crystals (Vacuum Filtration) purify->collect dry 8. Dry Final Product collect->dry end End: Pure this compound dry->end

Figure 2. Step-by-step experimental workflow for this compound synthesis.

Reaction_Mechanism N-Acetylation Mechanism cluster_reactants Reactants aminophenol 3-Aminophenol (Nucleophile) intermediate Tetrahedral Intermediate aminophenol->intermediate 1. Nucleophilic Attack of -NH₂ on Carbonyl anhydride Acetic Anhydride (Electrophile) anhydride->intermediate products This compound + Acetic Acid intermediate->products 2. Collapse of Intermediate, Expulsion of Acetate Anion & Proton Transfer

Figure 3. Logical flow of the reaction mechanism.

References

Polymorphism of Metacetamol: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Metacetamol, a structural isomer of paracetamol, is a promising active pharmaceutical ingredient (API) with a lower toxicity profile. Like many APIs, this compound exhibits polymorphism, the ability to exist in multiple solid-state crystalline forms. This technical guide provides an in-depth analysis of the known polymorphic forms of this compound, their physicochemical properties, and the critical implications for drug development. Detailed experimental protocols for the preparation and characterization of these polymorphs are presented, supported by quantitative data and visual workflows, to aid researchers and scientists in the pharmaceutical industry.

Introduction to this compound and the Significance of Polymorphism

This compound (N-(3-hydroxyphenyl)acetamide) is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol.[1][2][3] Its potential as a safer alternative has prompted significant research into its solid-state properties.[1][3] Polymorphism is a critical consideration in drug development, as different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, stability, and mechanical properties.[4][5] These differences can, in turn, impact the bioavailability, therapeutic efficacy, and manufacturability of the final drug product.[4][5]

To date, two polymorphic forms of this compound have been extensively characterized: Form I and Form II.[1][2] Form I is the thermodynamically stable form under ambient conditions, while Form II is a metastable form.[2] The controlled and selective preparation of a specific polymorphic form is crucial for ensuring consistent product quality and performance.

Physicochemical Characterization of this compound Polymorphs

The differentiation and characterization of this compound polymorphs rely on a suite of analytical techniques that probe the unique crystal structures and resulting physical properties of each form.

Crystalline Structure and Morphology

The primary distinction between Form I and Form II of this compound lies in their molecular conformation and the resultant hydrogen bonding network. In Form I, the hydroxyl (-OH) and carbonyl (C=O) groups are in a trans conformation, leading to the formation of infinite hydrogen-bonded chains. Conversely, in Form II, these groups adopt a cis conformation, which facilitates the formation of hydrogen-bonded dimers. This fundamental difference in molecular packing gives rise to their distinct macroscopic properties.

Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of this compound polymorphs, such as melting point and enthalpy of fusion.

PropertyForm I (Stable)Form II (Metastable)
Melting Point (Tm) 420 K (147 °C)399 K (126 °C)
Enthalpy of Fusion (ΔHfus) 26.0 ± 1.3 kJ mol-121.3 ± 1.1 kJ mol-1

Table 1: Thermal Properties of this compound Polymorphs.

Spectroscopic Properties

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of each polymorphic form based on their unique vibrational modes.

Spectroscopic TechniqueForm I (Stable) - Characteristic Peaks (cm-1)Form II (Metastable) - Characteristic Peaks (cm-1)
Infrared (IR) Spectroscopy ~3327 (N-H stretch)~3398 (N-H stretch)
Raman Spectroscopy ~3325 (N-H stretch), ~3123 (O-H stretch)~3400 (N-H stretch), ~3104 (O-H stretch)

Table 2: Key Spectroscopic Peaks for the Differentiation of this compound Polymorphs.[1][6]

Experimental Protocols

Preparation of this compound Polymorphs

3.1.1. Preparation of Form I (Stable Polymorph)

Form I is the commercially available form of this compound. For experimental purposes, it can be further purified by recrystallization from water to ensure high purity and well-defined crystals.

3.1.2. Preparation of Form II (Metastable Polymorph)

Form II can be reliably prepared from the melt of Form I under controlled cooling conditions.

  • Place a sample of pure Form I this compound in a DSC pan or a suitable vessel.

  • Heat the sample to a temperature above the melting point of Form I (e.g., 155-160 °C) to ensure complete melting.

  • Cool the melt at a controlled rate of 6 °C per minute.

  • The resulting solid will be the metastable Form II.

G cluster_prep Preparation of this compound Polymorphs FormI_start Form I (Commercial) Recrystallization Recrystallize from Water FormI_start->Recrystallization Pure_FormI Pure Form I Recrystallization->Pure_FormI Melt Melt (>147°C) Pure_FormI->Melt Controlled_Cooling Cool at 6°C/min Melt->Controlled_Cooling FormII Form II Controlled_Cooling->FormII

Preparation workflow for this compound polymorphs.
Characterization Methods

3.2.1. Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound polymorph into an aluminum pan and seal.

  • Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to 180 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point and enthalpy of fusion.

3.2.2. X-Ray Powder Diffraction (XRPD)

  • Instrument: A powder X-ray diffractometer.

  • Radiation: Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: Gently pack the powder sample onto a sample holder.

  • Method: Scan the sample over a 2θ range of 5-40° with a step size of 0.02° and a suitable counting time per step.

3.2.3. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the powder directly on the ATR crystal.

  • Method: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1 and co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

3.2.4. Raman Spectroscopy

  • Instrument: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

  • Sample Preparation: Place a small amount of the powder on a microscope slide.

  • Method: Focus the laser on the sample and collect the Raman scattering spectrum over a relevant spectral range (e.g., 200-3500 cm-1).

G cluster_char Characterization Workflow Metacetamol_Sample This compound Polymorph Sample DSC DSC Metacetamol_Sample->DSC XRPD XRPD Metacetamol_Sample->XRPD IR IR Spectroscopy Metacetamol_Sample->IR Raman Raman Spectroscopy Metacetamol_Sample->Raman Thermal_Properties Melting Point, Enthalpy of Fusion DSC->Thermal_Properties Crystal_Structure Crystallographic Fingerprint XRPD->Crystal_Structure Vibrational_Modes_IR Functional Group Vibrations (IR) IR->Vibrational_Modes_IR Vibrational_Modes_Raman Molecular Fingerprint (Raman) Raman->Vibrational_Modes_Raman

Analytical workflow for polymorph characterization.

Implications of this compound Polymorphism in Drug Development

The existence of polymorphism in this compound has several critical implications for its development as a pharmaceutical product.

Solubility and Bioavailability

According to the general principles of polymorphism, metastable forms typically exhibit higher solubility and faster dissolution rates than their stable counterparts.[4] This is because the metastable form has a higher free energy. Therefore, it is anticipated that Form II of this compound will be more soluble than Form I. This enhanced solubility could lead to improved bioavailability, which is a significant advantage for oral drug delivery. However, specific solubility and bioavailability data for the polymorphs of this compound are not yet extensively reported in the literature and represent an area for further investigation.

Stability and Formulation

While the potential for higher bioavailability makes Form II an attractive candidate for development, its metastable nature presents a stability challenge. Form II can convert to the more stable Form I over time, especially in the presence of moisture or mechanical stress during manufacturing processes like milling and compression. Such a polymorphic transformation during storage or after formulation can alter the drug's performance and must be carefully controlled.

The selection of a polymorphic form for development is therefore a balance between the desired properties (e.g., higher solubility) and the required stability. It may be necessary to develop formulations that stabilize the metastable form or to use the stable form and employ other formulation strategies to enhance its dissolution.

G cluster_relation Relationship and Implications of this compound Polymorphs cluster_propI Properties of Form I cluster_propII Properties of Form II FormI Form I (Stable) FormII Form II (Metastable) FormI->FormII Melting & Controlled Cooling PropI1 Lower Solubility PropI2 Higher Stability FormII->FormI Spontaneous Conversion (Time, Heat, Moisture) PropII1 Higher Solubility (Predicted) PropII2 Lower Stability Bioavailability Potential for Higher Bioavailability PropII1->Bioavailability Formulation Formulation Challenges (Stabilization Required) PropII2->Formulation

Interconversion and developmental implications of this compound polymorphs.

Conclusion

This compound presents a valuable therapeutic alternative to paracetamol, and a thorough understanding of its polymorphic behavior is paramount for successful drug development. This guide has detailed the distinct physicochemical properties of the stable Form I and the metastable Form II, providing quantitative data and clear experimental protocols for their preparation and characterization. The potential for the metastable form to offer enhanced bioavailability highlights the importance of polymorphic screening in the early stages of development. However, the inherent stability challenges of the metastable form must be addressed through careful formulation design. Future research should focus on quantifying the solubility and dissolution rate of each polymorph and evaluating their in vivo performance to fully realize the therapeutic potential of this compound.

References

Early Studies on Metacetamol Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacetamol, known more commonly as acetaminophen (B1664979) or paracetamol, has been a widely used analgesic and antipyretic for decades. While generally safe at therapeutic doses, its potential for severe hepatotoxicity in cases of overdose became a significant clinical concern. The foundational research conducted in the mid-20th century was pivotal in elucidating the mechanisms underlying this toxicity. This technical guide provides an in-depth review of these early, seminal studies, focusing on the core findings that established the role of metabolism, covalent binding, and glutathione (B108866) depletion in this compound-induced liver injury. The information presented here is intended to offer a comprehensive resource for professionals in drug development and toxicology, detailing the experimental evidence that shaped our understanding of this important drug's safety profile.

Core Toxicological Profile: The Role of Bioactivation

Early investigations into this compound toxicity revealed that the parent compound itself is not directly responsible for the observed liver damage. Instead, a small fraction of the drug is metabolized by the cytochrome P-450 enzyme system into a highly reactive and toxic intermediate.[1][2] This process, known as bioactivation, is a critical initiating event in the cascade leading to cellular necrosis.

At therapeutic doses, this reactive metabolite, later identified as N-acetyl-p-benzoquinone imine (NAPQI), is efficiently detoxified by conjugation with hepatic glutathione (GSH).[1][3][4] However, following an overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased proportion of this compound being shunted to the cytochrome P-450 system.[5] This results in the rapid production of NAPQI, which can overwhelm and deplete the liver's glutathione stores.[1][2] Once glutathione is significantly depleted, NAPQI is free to covalently bind to cellular macromolecules, particularly proteins.[1][6] This covalent binding is considered a key event leading to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.[1][7]

Quantitative Toxicological Data from Early Animal Studies

The following tables summarize key quantitative data from early animal studies that were instrumental in defining the toxicological profile of this compound. These studies established the dose-dependent nature of the observed hepatotoxicity and explored the species-specific differences in susceptibility.

Animal Model Route of Administration LD50 Reference
Male RatsOral3.7 g/kgBoyd & Bereczky, 1966[8]
RatsOral (100-day)765 mg/kg/dayBoyd & Hogan, 1968

Table 1: Lethal Dose (LD50) of this compound in Rats

Animal Model This compound Dose Pre-treatment Incidence of Hepatic Necrosis (%) Reference
Mice375 mg/kgSaline46Mitchell et al., 1973[2]
Mice375 mg/kgPhenobarbital90Mitchell et al., 1973[2]
Mice400 mg/kg->80% Glutathione Depletion at 2 hoursMitchell et al., 1973[2]
Mice375 mg/kgDiethylmaleate (GSH depletor)100Mitchell et al., 1973[2]

Table 2: Incidence of Hepatic Necrosis and Glutathione Depletion in Mice

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies on this compound toxicity.

Induction of this compound-Induced Hepatic Necrosis in Rodents
  • Animal Models: Early studies primarily utilized male mice and rats.[2][8]

  • Drug Administration: this compound was typically administered as a suspension in an aqueous vehicle, often by oral gavage or intraperitoneal injection.[9]

  • Dosage: Doses varied depending on the study's objective, ranging from therapeutic to overtly toxic levels. For example, doses of 300-750 mg/kg were used in mice to induce necrosis.[10]

  • Assessment of Necrosis: Liver tissue was collected at various time points following drug administration, fixed in formalin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histopathological examination. The severity of necrosis was often graded based on the extent of centrilobular damage.[1]

Measurement of Covalent Binding of this compound Metabolites
  • Radiolabeling: Tritiated this compound (³H-acetaminophen) was administered to animals.[6]

  • Tissue Preparation: At specified times, animals were euthanized, and the livers were excised and homogenized. Subcellular fractions (microsomes, cytoplasm) were often prepared by differential centrifugation.[6]

  • Protein Precipitation and Washing: Proteins were precipitated from the homogenates or subcellular fractions using an acid (e.g., trichloroacetic acid). The protein pellets were then extensively washed with various organic solvents to remove any non-covalently bound radiolabel.[1]

  • Quantification: The amount of covalently bound radiolabel was determined by liquid scintillation counting of the washed protein pellets. Results were typically expressed as nanomoles of this compound bound per milligram of protein.[10]

Determination of Hepatic Glutathione Levels
  • Tissue Homogenization: Liver tissue was homogenized in a suitable buffer.

  • Assay: Glutathione levels were measured using spectrophotometric methods. A common early method involved the use of Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)), which reacts with sulfhydryl groups to produce a colored product that can be quantified.

  • Timing: Measurements were taken at different time points after this compound administration to assess the rate and extent of glutathione depletion.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway of this compound leading to toxicity and a typical experimental workflow from the early studies.

Metacetamol_Metabolism This compound This compound Glucuronide Glucuronide Conjugate This compound->Glucuronide ~60% Sulfate Sulfate Conjugate This compound->Sulfate ~30% NAPQI NAPQI (Toxic Metabolite) This compound->NAPQI ~5-10% (Cytochrome P450) GSH_Detox Glutathione Conjugation NAPQI->GSH_Detox Protein_Adducts Covalent Binding to Proteins NAPQI->Protein_Adducts When GSH is depleted Mercapturic_Acid Mercapturic Acid (Non-toxic) GSH_Detox->Mercapturic_Acid Cell_Death Hepatocellular Necrosis Protein_Adducts->Cell_Death

Caption: Metabolic pathways of this compound leading to toxicity.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Male Mice) Dosing Administer this compound (e.g., 375 mg/kg, i.p.) Animal_Model->Dosing Time_Points Euthanize at Various Time Points Dosing->Time_Points Tissue_Collection Collect Liver Tissue Time_Points->Tissue_Collection Histopathology Histopathology (H&E Staining) Tissue_Collection->Histopathology GSH_Assay Glutathione Assay Tissue_Collection->GSH_Assay Covalent_Binding Covalent Binding (Radiolabel) Tissue_Collection->Covalent_Binding Endpoint Correlate Biochemical and Histological Findings Histopathology->Endpoint GSH_Assay->Endpoint Covalent_Binding->Endpoint

Caption: Typical experimental workflow in early this compound toxicity studies.

Conclusion

The early research on this compound toxicity laid a critical foundation for modern drug safety assessment. The pioneering work of researchers in the 1960s and 1970s established the fundamental paradigm of metabolic activation leading to toxicity, a concept that remains central to the field of toxicology. By meticulously detailing the dose-dependent relationship between this compound, glutathione depletion, covalent binding, and hepatic necrosis, these studies not only explained the clinical observations of overdose but also paved the way for the development of effective antidotes like N-acetylcysteine. This technical guide serves as a testament to the importance of these foundational studies and as a valuable resource for contemporary researchers and professionals in the ongoing effort to ensure the safe development and use of pharmaceuticals.

References

3-hydroxyacetanilide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacetanilide, also known as metacetamol, is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol (4-hydroxyacetanilide). While not commercially marketed as a pharmaceutical, 3-hydroxyacetanilide serves as a valuable research tool, particularly in toxicological and pharmacological studies, to elucidate the mechanisms of action and toxicity of its para-isomer. Its structural similarity to paracetamol, with the hydroxyl group in the meta position of the phenyl ring, provides a unique opportunity for comparative studies to differentiate between the pharmacological effects and the metabolic pathways leading to toxicity. This technical guide provides a comprehensive overview of 3-hydroxyacetanilide, including its chemical identifiers, physicochemical properties, synthesis and purification protocols, and its role in modulating cellular signaling pathways.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental in chemical and pharmacological research. The following tables summarize the key identifiers and physicochemical properties of 3-hydroxyacetanilide.

Table 1: Chemical Identifiers for 3-Hydroxyacetanilide [1][2][3][4][5]

Identifier TypeValue
CAS Number 621-42-1
IUPAC Name N-(3-hydroxyphenyl)acetamide
Synonyms This compound, 3-Acetamidophenol, m-Hydroxyacetanilide, N-Acetyl-m-aminophenol
Molecular Formula C₈H₉NO₂
InChI InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
InChIKey QLNWXBAGRTUKKI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)O
PubChem CID 12124
ChemSpider ID 11626
ChEBI ID CHEBI:76987
UNII V942ZCN81H

Table 2: Physicochemical Properties of 3-Hydroxyacetanilide [2][3][6][7][8]

PropertyValue
Molecular Weight 151.16 g/mol
Appearance White to light gray or light orange crystalline powder/solid.
Melting Point 146-150 °C
Solubility Soluble in ethanol, DMSO, and DMF. Less than 1 mg/mL in water at 22 °C.
pKa Data available in IUPAC Digitized pKa Dataset.

Experimental Protocols

Synthesis of 3-Hydroxyacetanilide

The synthesis of 3-hydroxyacetanilide is typically achieved through the acetylation of 3-aminophenol (B1664112) with acetic anhydride (B1165640).

Materials:

  • 3-Aminophenol

  • Acetic Anhydride

  • Deionized Water

  • Ethanol (for recrystallization)

  • Activated Charcoal (optional, for decolorization)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of warm deionized water. Stir the mixture until the solid is fully dissolved.

  • To the solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride while stirring continuously.

  • Heat the reaction mixture to approximately 80-90°C for 15-20 minutes with constant stirring.

  • After the reaction is complete, cool the flask to room temperature to allow the crude 3-hydroxyacetanilide to crystallize.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Air-dry the crude product.

Purification by Recrystallization

The crude 3-hydroxyacetanilide can be purified by recrystallization to obtain a product of higher purity.

Materials:

  • Crude 3-hydroxyacetanilide

  • Ethanol-water mixture (e.g., 50% ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Transfer the crude 3-hydroxyacetanilide to a clean Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol-water mixture to the flask, just enough to dissolve the solid completely with heating and stirring.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The hot solution should then be filtered through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of a compound.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Animal enclosure (e.g., transparent cylinder)

  • Mice or rats

  • 3-Hydroxyacetanilide solution in a suitable vehicle (e.g., saline with a small amount of DMSO)

  • Positive control (e.g., morphine)

  • Vehicle control

Procedure:

  • Maintain the hot plate at a constant temperature, typically 55 ± 0.5°C.

  • Acclimatize the animals to the testing environment before the experiment.

  • Administer 3-hydroxyacetanilide, the positive control, or the vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.

  • Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • An increase in the latency time compared to the vehicle control group indicates an analgesic effect.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

The writhing test is used to assess peripheral analgesic activity.

Materials:

  • Mice

  • 0.6% acetic acid solution

  • 3-Hydroxyacetanilide solution in a suitable vehicle

  • Positive control (e.g., aspirin)

  • Vehicle control

Procedure:

  • Administer 3-hydroxyacetanilide, the positive control, or the vehicle control to the animals.

  • After a set period (e.g., 30 minutes for intraperitoneal injection or 60 minutes for oral administration), inject 0.6% acetic acid intraperitoneally to induce writhing.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a specific period, typically 15-30 minutes.

  • A reduction in the number of writhes in the treated groups compared to the vehicle control group indicates analgesic activity.

Signaling Pathway Modulation

3-Hydroxyacetanilide has been shown to differentially modulate mitogen-activated protein kinase (MAPK) signaling pathways compared to its isomer, paracetamol. Specifically, it has distinct effects on the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).

Experimental Workflow for Assessing MAPK Pathway Modulation

The following workflow outlines the steps to investigate the effects of 3-hydroxyacetanilide on JNK and ERK phosphorylation in a cellular model, such as hepatocytes.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_seeding Seed Hepatocytes cell_treatment Treat with 3-Hydroxyacetanilide (AMAP) and Paracetamol (APAP) at various time points and concentrations cell_seeding->cell_treatment cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection densitometry Perform densitometry analysis of Western blot bands detection->densitometry normalization Normalize phosphorylated protein levels to total protein levels densitometry->normalization comparison Compare the effects of AMAP and APAP normalization->comparison

Caption: Experimental workflow for analyzing MAPK pathway modulation by 3-hydroxyacetanilide.

Differential Regulation of JNK and ERK Signaling

Studies have shown that while paracetamol (APAP) leads to a significant increase in the phosphorylation of JNK, a key mediator of cellular stress and apoptosis, 3-hydroxyacetanilide (AMAP) does not induce JNK phosphorylation to the same extent. Conversely, 3-hydroxyacetanilide has been observed to cause a more pronounced and sustained phosphorylation of ERK, which is often associated with cell survival and proliferation pathways. This differential regulation of JNK and ERK signaling likely contributes to the lower toxicity profile of 3-hydroxyacetanilide compared to paracetamol.

signaling_pathway cluster_apap Paracetamol (APAP) Treatment cluster_amap 3-Hydroxyacetanilide (AMAP) Treatment cluster_comparison Differential Effects APAP APAP JNK_APAP JNK APAP->JNK_APAP Metabolic Activation pJNK_APAP p-JNK (High) JNK_APAP->pJNK_APAP Phosphorylation Apoptosis_APAP Apoptosis pJNK_APAP->Apoptosis_APAP Induces AMAP AMAP ERK_AMAP ERK AMAP->ERK_AMAP Cellular Response pERK_AMAP p-ERK (High) ERK_AMAP->pERK_AMAP Phosphorylation Survival_AMAP Cell Survival pERK_AMAP->Survival_AMAP Promotes JNK_Comp JNK Activation: APAP >> AMAP ERK_Comp ERK Activation: AMAP > APAP

Caption: Differential effects of APAP and AMAP on JNK and ERK signaling pathways.

Conclusion

3-Hydroxyacetanilide is a crucial molecule for research in pharmacology and toxicology. Its structural relationship with paracetamol allows for insightful comparative studies that help to delineate the molecular mechanisms underlying the therapeutic effects and toxicity of this important class of analgesics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with 3-hydroxyacetanilide and related compounds. Further investigation into the complete pharmacological profile and the downstream targets of the signaling pathways modulated by 3-hydroxyacetanilide will continue to enhance our understanding of acetanilide (B955) derivatives.

References

In Vitro Effects of Paracetamol (Metacetamol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. This document summarizes key findings from various studies, focusing on the cellular and molecular mechanisms underlying its therapeutic and toxic effects. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Effects on Cancer Cell Lines

Paracetamol has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines in vitro. These studies highlight its potential, either alone or in combination with other chemotherapeutic agents, to inhibit cancer cell growth and induce apoptosis.

Pancreatic Cancer

In vitro studies on the pancreatic cancer cell lines PaTu 8988t and Panc-1 have demonstrated that paracetamol can significantly inhibit cell proliferation.[1][2][3][4] While the precise quantitative data on proliferation inhibition is not detailed in the provided abstracts, the effect is consistently reported as significant. Furthermore, paracetamol, especially in combination with metamizole (B1201355), has been shown to influence the rate of apoptosis in these cells.[3][5]

Colon Cancer

Studies on the colon carcinoma cell lines HT-29 and SW480 indicate that paracetamol can induce apoptosis.[6] While it caused only slight changes in proliferation, a significant increase in apoptosis was observed, particularly at a concentration of 1 mM after 24 and 48 hours of incubation.[6] For instance, in HT-29 cells, 250 μM of metamizole (a related compound) increased the apoptotic cell population from 14.3% to 17.0% after 24 hours.[6] The combination of acetaminophen (B1664979) and metamizole also significantly enhanced the percentage of apoptotic cells in both cell lines.[6]

Glioblastoma and Other Cancer Cell Lines

Paracetamol has also been shown to have anti-tumoral effects on glioblastoma cells (A172 cell line).[1] Treatment with paracetamol led to a dose-dependent decrease in cell viability, with a 0.5 mg/mL concentration causing a 14%, 31%, and 37% decrease after 24, 48, and 72 hours, respectively.[1] This was accompanied by an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[7] Specifically, a 0.5 mg/mL dose of paracetamol increased cleaved caspase-3 levels by around 60%, and a 1 mg/mL dose approximately doubled the cleaved caspase-3 level compared to the control.[7] In HeLa cells, the IC50 value of paracetamol was found to be 2.586 mg/ml after 24 hours, decreasing to 0.658 mg/ml after 72 hours, indicating a time-dependent cytotoxic effect.[8]

Table 1: Summary of Paracetamol's In Vitro Effects on Cancer Cell Viability and Apoptosis

Cell LineCancer TypeEffectConcentrationTime PointQuantitative DataCitation
A172GlioblastomaDecreased Cell Viability0.5 mg/mL24 h14% decrease[1]
0.5 mg/mL48 h31% decrease[1]
0.5 mg/mL72 h37% decrease[1]
1 mg/mL24 h27% decrease[1]
3 mg/mL24 h48% decrease[1]
5 mg/mL24 h56% decrease[1]
A172GlioblastomaIncreased Cleaved Caspase-30.5 mg/mL24 h~60% increase[7]
1 mg/mL24 h~100% increase[7]
Increased Bax Expression1 mg/mL24 h~17% increase[7]
HT-29Colon CancerIncreased Apoptosis1 mM24 h & 48 hSignificant increase[6]
SW480Colon CancerIncreased Apoptosis1 mM24 h & 48 hSignificant increase[6]
HEK 293Embryonic KidneyIncreased Apoptosis5-30 mM24 h & 26 hDose-dependent increase[9]
HeLaCervical CancerDecreased Cell Viability1 mg/mL72 h70% decrease[8]

Mechanism of Action

The mechanism of action of paracetamol is complex and not fully elucidated, with evidence pointing towards multiple pathways.

Inhibition of Cyclooxygenase (COX)

Paracetamol is considered a weak inhibitor of COX-1 and COX-2 enzymes in broken cell systems.[10] However, in intact cells, therapeutic concentrations can inhibit prostaglandin (B15479496) synthesis, particularly when arachidonic acid levels are low.[10] This suggests a selective inhibition of COX-2-dependent pathways under certain conditions.[10]

Apoptosis Induction in Cancer Cells

In cancer cells, paracetamol appears to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This is supported by the observed decrease in the expression of pro-caspases 3, 8, and 9 in western blot analyses of colon cancer cell lines.[6] The activation of the effector caspase-3, a key executioner of apoptosis, is a common finding in cells treated with paracetamol.[1][7]

Signaling Pathway: Paracetamol-Induced Apoptosis in Cancer Cells

Paracetamol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Paracetamol Paracetamol Bax Bax Paracetamol->Bax Bcl2 Bcl-2 Paracetamol->Bcl2 Inhibits Death_Receptor Death Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Ligand Binding Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Cleaved) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Paracetamol_Metabolism cluster_major Major Pathways (Therapeutic Dose) cluster_minor Minor Pathway (Oxidation) cluster_detox Detoxification / Toxicity Paracetamol Paracetamol Glucuronidation Glucuronidation (UGT) Paracetamol->Glucuronidation Sulfation Sulfation (SULT) Paracetamol->Sulfation CYP_Enzymes CYP450 Enzymes (CYP2E1, CYP1A2, CYP3A4) Paracetamol->CYP_Enzymes Paracetamol_Glucuronide Paracetamol-Glucuronide (Non-toxic) Glucuronidation->Paracetamol_Glucuronide Paracetamol_Sulfate Paracetamol-Sulfate (Non-toxic) Sulfation->Paracetamol_Sulfate NAPQI NAPQI (Toxic Metabolite) CYP_Enzymes->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Cellular_Proteins Cellular Proteins NAPQI->Cellular_Proteins Covalent Binding (GSH depletion) GSH_Conjugate GSH-NAPQI Conjugate (Non-toxic) GSH->GSH_Conjugate Hepatotoxicity Hepatotoxicity Cellular_Proteins->Hepatotoxicity Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., PaTu 8988t, HT-29) Paracetamol_Treatment Paracetamol Treatment (Dose-Response & Time-Course) Cell_Culture->Paracetamol_Treatment Proliferation_Assay Proliferation Assay (BrdU) Paracetamol_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Paracetamol_Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Paracetamol_Treatment->Protein_Analysis Microplate_Reader Microplate Reader Proliferation_Assay->Microplate_Reader Flow_Cytometer Flow Cytometer Apoptosis_Assay->Flow_Cytometer Imaging_System Chemiluminescence Imaging Protein_Analysis->Imaging_System Data_Quantification Data Quantification & Statistical Analysis Microplate_Reader->Data_Quantification Flow_Cytometer->Data_Quantification Imaging_System->Data_Quantification

References

Metacetamol: A Non-Toxic Regioisomer of Paracetamol - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug, but its overdose is a leading cause of acute liver failure due to the formation of the toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). This technical guide explores metacetamol (3-hydroxyacetanilide), a non-toxic regioisomer of paracetamol. By examining its metabolism, toxicity, and analgesic potency in comparison to paracetamol, this document elucidates the structural differences that underpin its enhanced safety profile. This guide provides a comprehensive overview of the available data, detailed experimental protocols, and the biochemical pathways involved, positioning this compound as a potential starting point for the development of safer analgesics.

Introduction

Paracetamol is a cornerstone of pain and fever management globally. However, its therapeutic window is narrow, and overdose, whether intentional or accidental, can lead to severe hepatotoxicity.[1] The liver damage is not caused by paracetamol itself but by its reactive metabolite, NAPQI, which depletes hepatic glutathione (B108866) stores and covalently binds to cellular proteins, leading to oxidative stress and hepatocellular necrosis.[2][3]

This compound, the meta-isomer of paracetamol, has been investigated as a non-toxic alternative.[4] While possessing analgesic and antipyretic properties, its structural variation—the hydroxyl group at the meta-position instead of the para-position—fundamentally alters its metabolic fate, preventing the formation of a toxic quinoneimine metabolite. This guide provides an in-depth technical analysis of this compound, offering a comparative perspective to paracetamol for researchers in drug development.

Comparative Data: this compound vs. Paracetamol

The following tables summarize the available quantitative data for a direct comparison of the toxicological and analgesic properties of this compound and paracetamol.

Table 1: Comparative Toxicity Data

ParameterThis compound (3-hydroxyacetanilide)Paracetamol (4-hydroxyacetanilide)SpeciesReference(s)
LD50 (intraperitoneal) 1025 mg/kg1250 mg/kgRat[5]
Hepatotoxicity (Histological) No hepatic necrosis at 900 mg/kg (i.p.)Significant centrilobular necrosis at hepatotoxic dosesMouse[6]
Plasma ALT/SGPT Activity No significant change at 900 mg/kg (i.p.)Markedly increased at hepatotoxic dosesMouse[6]
Hepatic Glutathione Depletion Slight decrease at 600 mg/kg (i.p.)Significant depletionMouse[6]

Table 2: Comparative Analgesic Potency

ParameterThis compound (3-hydroxyacetanilide)Paracetamol (4-hydroxyacetanilide)SpeciesReference(s)
Median Effective Dose (ED50) Data not available in reviewed literature628 mg (postoperative pain)Human[5]
Median Effective Dose (ED50) Data not available in reviewed literature2.1 g (postoperative pain)Human[7]

Note: The significant difference in the reported ED50 values for paracetamol may be attributed to variations in the clinical settings, pain models, and patient populations in the respective studies.

Metabolic Pathways and Mechanism of Non-Toxicity

The key to this compound's safety lies in its distinct metabolic pathway compared to paracetamol.

Metabolism of Paracetamol

At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine.[8][9] A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to the highly reactive and toxic metabolite, NAPQI.[3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[2] This depletes hepatic GSH stores, allowing NAPQI to bind to cellular proteins, causing mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[3]

Metabolism of this compound

Studies in rat hepatocytes have shown that this compound is also extensively metabolized to O-glucuronide and O-sulfate conjugates.[7] It also undergoes N-deacetylation.[7] Crucially, the formation of glutathione or cysteine conjugates is not observed with this compound.[7] This strongly suggests that a reactive quinoneimine intermediate, analogous to NAPQI, is not formed, or is formed at negligible levels. The meta-position of the hydroxyl group in this compound appears to prevent the P450-mediated oxidation that leads to a toxic metabolite.

Signaling Pathway of Paracetamol-Induced Hepatotoxicity

The toxicity of paracetamol is mediated by a complex signaling cascade initiated by NAPQI-induced oxidative stress. A key player in this pathway is the c-Jun N-terminal kinase (JNK).

G cluster_0 Paracetamol Overdose cluster_1 Metabolism cluster_2 Cellular Stress & Signaling cluster_3 Hepatocellular Injury Paracetamol Paracetamol CYP2E1 CYP2E1 Paracetamol->CYP2E1 Oxidation NAPQI NAPQI CYP2E1->NAPQI GSH_depletion GSH Depletion NAPQI->GSH_depletion Conjugation Oxidative_Stress Oxidative Stress (ROS) NAPQI->Oxidative_Stress Protein Adducts GSH_depletion->Oxidative_Stress Reduced Detoxification ASK1 ASK1 Activation Oxidative_Stress->ASK1 MKK4_7 MKK4/7 Phosphorylation ASK1->MKK4_7 JNK JNK Activation MKK4_7->JNK Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK->Mitochondrial_Dysfunction Amplification Loop Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Necrosis G start Start acclimatize Acclimatize Mice start->acclimatize baseline Measure Baseline Reaction Time on Hot Plate (55°C) acclimatize->baseline group Group Animals (Control, Positive Control, Test) baseline->group administer Administer Vehicle, Morphine, or Test Compound (i.p.) group->administer measure_30 Measure Reaction Time at 30 min administer->measure_30 measure_60 Measure Reaction Time at 60 min measure_30->measure_60 measure_90 Measure Reaction Time at 90 min measure_60->measure_90 measure_120 Measure Reaction Time at 120 min measure_90->measure_120 analyze Analyze Data: % Increase in Reaction Time measure_120->analyze end End analyze->end

References

An In-depth Technical Guide to the Initial Synthesis of Acetaminophen and Metacetamol, and Their Associated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial laboratory-scale synthesis of two isomeric analgesic compounds: acetaminophen (B1664979) (paracetamol) and metacetamol. The document details the experimental protocols, reaction mechanisms, and a comparative analysis of the byproducts formed during their respective syntheses. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using detailed diagrams.

Introduction

Acetaminophen (N-(4-hydroxyphenyl)acetamide) is a widely used over-the-counter analgesic and antipyretic medication.[1] Its synthesis is a common procedure in organic chemistry laboratories, typically involving the acetylation of p-aminophenol.[2][3][4] this compound (N-(3-hydroxyphenyl)acetamide), a structural isomer of acetaminophen, also possesses analgesic properties but has not been commercialized. The synthesis of this compound follows a similar pathway, utilizing m-aminophenol as the starting material. Understanding the core synthesis and byproduct formation of these compounds is crucial for process optimization, impurity profiling, and the development of novel derivatives.

Synthesis of Acetaminophen from p-Aminophenol

The most common laboratory synthesis of acetaminophen involves the acetylation of the amino group of p-aminophenol using acetic anhydride (B1165640).[1][2] The reaction is typically carried out in an aqueous medium, and the product is isolated and purified by recrystallization.[2]

Experimental Protocol

A representative experimental protocol for the synthesis of acetaminophen is outlined below.[2][3]

Table 1: Reagents and Materials for Acetaminophen Synthesis [2][3]

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
p-Aminophenol3.0 g109.130.0275
Acetic Anhydride4.0 mL102.090.0423
Deionized Water10.0 mL18.02-
100 mL Round Bottom Flask1--
600 mL Beaker1--
Hot Plate with Stirrer1--
Buchner Funnel and Filter Flask1 set--

Procedure: [2]

  • Weigh 3.0 g of p-aminophenol and place it in a 100 mL round bottom flask.

  • Add 10.0 mL of deionized water to the flask.

  • While stirring, add 4.0 mL of acetic anhydride to the suspension.

  • Heat the reaction mixture in a water bath at approximately 85 °C with continuous stirring.

  • Continue heating and stirring for about 10-15 minutes, or until the reaction is complete, which is often indicated by the dissolution of the solid.

  • Cool the reaction mixture in an ice-water bath to induce crystallization of the crude acetaminophen.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purify the crude acetaminophen by recrystallization from hot water.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and allow to air dry.

Reaction Mechanism and Byproducts

The synthesis of acetaminophen is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of p-aminophenol attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion, which then abstracts a proton from the nitrogen to form acetic acid as the primary byproduct.[5]

The main byproducts and impurities in the synthesis of acetaminophen include:

  • Acetic Acid: The primary byproduct of the acetylation reaction.[1][2]

  • Diacetylated p-Aminophenol (N,O-diacetyl-4-aminophenol): Formed if the reaction is allowed to proceed for an extended time or under more forcing conditions, leading to the acetylation of both the amino and hydroxyl groups.[6]

  • Colored Impurities: These can arise from the oxidation of the p-aminophenol starting material.[4] Decolorizing agents like activated charcoal are often used during recrystallization to remove these impurities.[5]

  • p-Chloroacetanilide: This impurity can be present if the p-aminophenol starting material is contaminated with chlorinated analogs.

Acetaminophen_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification p_aminophenol p-Aminophenol reaction_mixture Mix and Heat (~85°C) p_aminophenol->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture water Deionized Water water->reaction_mixture crystallization Cool in Ice Bath (Crystallization) reaction_mixture->crystallization filtration1 Vacuum Filtration crystallization->filtration1 crude_product Crude Acetaminophen filtration1->crude_product recrystallization Recrystallization (from hot water) crude_product->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 pure_product Purified Acetaminophen filtration2->pure_product

Diagram 1: Experimental workflow for the synthesis of acetaminophen.

Acetaminophen_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions p_aminophenol p-Aminophenol acetaminophen Acetaminophen p_aminophenol->acetaminophen colored_impurities Colored Impurities (Oxidation Products) p_aminophenol->colored_impurities oxidation acetic_anhydride Acetic Anhydride acetic_anhydride->acetaminophen acetic_acid Acetic Acid (Byproduct) acetaminophen->acetic_acid forms diacetylated Diacetylated p-Aminophenol acetaminophen->diacetylated further acetylation

Diagram 2: Reaction pathway for acetaminophen synthesis and byproduct formation.

Synthesis of this compound from m-Aminophenol

The synthesis of this compound is analogous to that of acetaminophen, involving the acetylation of m-aminophenol with acetic anhydride.

Experimental Protocol

The following protocol is based on the synthesis of 3-hydroxyacetanilide (this compound).

Table 2: Reagents and Materials for this compound Synthesis

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
m-Aminophenol66.0 g109.130.60
Acetic Anhydride77.8 g102.090.76
Water180 mL18.02-

Procedure:

  • Combine 66.0 g of m-aminophenol with 180 mL of water in a suitable reaction vessel.

  • Add 77.8 g of acetic anhydride to the mixture.

  • The reaction proceeds to form 3-hydroxyacetanilide (this compound) as a solid product.

  • Isolate the solid product by filtration. The reported melting point of the product is 144-146 °C.

Reaction Mechanism and Byproducts

The reaction mechanism for the synthesis of this compound is also a nucleophilic acyl substitution, identical to that of acetaminophen synthesis, with the amino group of m-aminophenol acting as the nucleophile.

Potential byproducts in the synthesis of this compound are expected to be similar to those in the acetaminophen synthesis:

  • Acetic Acid: The primary byproduct of the acetylation reaction.

  • Diacetylated m-Aminophenol: Acetylation of both the amino and hydroxyl groups is a potential side reaction.

  • O-Acetylated m-Aminophenol: While N-acetylation is generally favored due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, some O-acetylation may occur.

  • Colored Impurities: Oxidation of the m-aminophenol starting material can lead to the formation of colored impurities.

Metacetamol_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation m_aminophenol m-Aminophenol reaction_mixture Reaction m_aminophenol->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture water Water water->reaction_mixture filtration Filtration reaction_mixture->filtration metacetamol_product This compound filtration->metacetamol_product

Diagram 3: Experimental workflow for the synthesis of this compound.

Metacetamol_Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions m_aminophenol m-Aminophenol This compound This compound m_aminophenol->this compound o_acetylated O-Acetylated m-Aminophenol m_aminophenol->o_acetylated O-acetylation colored_impurities Colored Impurities (Oxidation Products) m_aminophenol->colored_impurities oxidation acetic_anhydride Acetic Anhydride acetic_anhydride->this compound acetic_acid Acetic Acid (Byproduct) This compound->acetic_acid forms diacetylated Diacetylated m-Aminophenol This compound->diacetylated further acetylation

Diagram 4: Reaction pathway for this compound synthesis and potential byproduct formation.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of acetaminophen and this compound based on the provided experimental protocols.

Table 3: Quantitative Data for Acetaminophen Synthesis [2][6][7][8]

ParameterValue
Mass of p-Aminophenol3.0 g
Volume of Acetic Anhydride4.0 mL
Theoretical Yield of Acetaminophen~4.1 g
Typical Crude Yield58.7%
Typical Purified Yield13.5% - 70%
Melting Point (Literature)169-171 °C

Table 4: Quantitative Data for this compound Synthesis

ParameterValue
Mass of m-Aminophenol66.0 g
Mass of Acetic Anhydride77.8 g
Reported Yield81.0 g
Melting Point (Reported)144-146 °C

Conclusion

The initial synthesis of both acetaminophen and this compound is achieved through a straightforward N-acetylation of the corresponding aminophenol precursor with acetic anhydride. While the primary reaction is efficient, the formation of byproducts such as acetic acid, diacetylated compounds, and colored impurities necessitates careful control of reaction conditions and thorough purification of the final product. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and organic synthesis, enabling a deeper understanding of the chemistry of these important analgesic compounds.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Metacetamol (Paracetamol)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metacetamol, commonly known as Paracetamol or Acetaminophen, is a widely used over-the-counter analgesic and antipyretic agent. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high sensitivity, specificity, and reproducibility, making it the method of choice for this purpose.[1] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in tablet dosage forms. The described method is simple, rapid, and can be readily implemented in quality control laboratories.

Principle

The method employs a reversed-phase C18 column where the separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted using a suitable mobile phase. The eluted compound is detected by a UV detector at a specific wavelength, and the response is proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.

Experimental Protocols

1. Instrumentation

A standard HPLC system equipped with the following components is required:

  • LC 20 AT dual pump system or equivalent

  • UV Detector

  • Autosampler

  • Column Oven

  • Data acquisition and processing software

2. Chemicals and Reagents

  • This compound (Paracetamol) reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Ortho-phosphoric acid

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Methanol (HPLC grade)

  • Commercially available this compound tablets

3. Chromatographic Conditions

The following chromatographic conditions are optimized for the separation and quantification of this compound:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (25:75 v/v) with pH adjusted to 3.5 with ortho-phosphoric acid.[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[3]
Column Temperature Ambient
Detection Wavelength 243 nm[4]
Run Time Approximately 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: Mix acetonitrile and water in the ratio of 25:75 (v/v). Adjust the pH of the mixture to 3.5 using ortho-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 6.25 µg/mL to 100 µg/mL by diluting with the mobile phase.[2] These solutions are used to establish the calibration curve.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 this compound tablets.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are evaluated by injecting the standard solution multiple times.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Areas ≤ 2.0%0.5%

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[5]

ParameterResult
Linearity (Concentration Range) 6.25 - 100 µg/mL[2]
Correlation Coefficient (r²) 0.999[2]
Accuracy (% Recovery) 98.8% to 102.0%[2]
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 120 ng/mL[2]
Limit of Quantification (LOQ) 360 ng/mL[2]
Retention Time Approximately 3.6 minutes[2]

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase (Acetonitrile:Water, pH 3.5) hplc_system HPLC System (C18 Column, UV Detector @ 243 nm) prep_mobile->hplc_system System Equilibration prep_std Standard Solutions (6.25-100 µg/mL) injection Inject 10 µL prep_std->injection prep_sample Sample Preparation (from Tablets) prep_sample->injection separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq calibration Calibration Curve (Peak Area vs. Concentration) data_acq->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the HPLC quantification of this compound.

Stability-Indicating Aspects

For a more comprehensive analysis, a stability-indicating method can be developed. This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][7] The HPLC method should then be capable of separating the intact drug from these degradation products, ensuring that the quantification is specific for the active pharmaceutical ingredient.[6][7] A photodiode array (PDA) detector can be used to check for peak purity.[6]

The described RP-HPLC method is simple, accurate, precise, and reliable for the routine quality control analysis of this compound in pharmaceutical tablet formulations. The short run time allows for a high throughput of samples. The method can be further adapted and validated to be a stability-indicating assay by demonstrating specificity in the presence of degradation products.

References

Application Note: Synthesis and Analysis of Paracetamol (Acetaminophen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of Paracetamol, a widely used analgesic and antipyretic drug. The synthesis involves the acetylation of p-aminophenol using acetic anhydride (B1165640). This application note includes detailed methodologies, quantitative data summaries, and visual diagrams of the experimental workflow and the drug's proposed mechanism of action.

Note on Terminology: The requested "Metacetamol" is not a standard recognized pharmaceutical compound. It is presumed that this was a typographical error and the intended compound is Paracetamol (also known as Acetaminophen). The following protocol is for the synthesis of Paracetamol.

Experimental Protocol: Synthesis of Paracetamol

This protocol details the synthesis of Paracetamol from p-aminophenol and acetic anhydride, followed by purification via recrystallization.

Materials:

  • p-aminophenol

  • Acetic anhydride

  • Distilled water

  • Concentrated Hydrochloric Acid (optional, for initial dissolution)

  • Sodium Acetate (optional, for buffering)

  • Activated charcoal (for decolorization, if necessary)

  • Ice bath

Equipment:

  • Erlenmeyer flask (125 mL)

  • Beakers

  • Graduated cylinders

  • Hot plate or water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Melting point apparatus

Procedure:

  • Preparation of Reactants:

    • Weigh 2.1 g of p-aminophenol and place it into a 125-mL Erlenmeyer flask.

    • Add 35 mL of distilled water.[1] An alternative method involves suspending 2.2 g of p-aminophenol in 6 ml of distilled water.[2]

  • Reaction:

    • Warm the suspension gently in a water bath until the solid dissolves.[2]

    • Carefully add 2.5 mL of acetic anhydride to the hot solution of p-aminophenol.[2]

    • Stir the mixture vigorously for about 10-15 minutes to ensure complete reaction.[2][3] The Paracetamol will begin to precipitate out as a solid.[3]

  • Isolation of Crude Product:

    • Cool the reaction mixture in an ice-water bath to induce further crystallization.[1]

    • Collect the crude Paracetamol crystals by vacuum filtration using a Büchner funnel.[2][4]

    • Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.[2][4]

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel.

  • Purification by Recrystallization:

    • Transfer the crude product to a beaker.

    • Add the minimum amount of hot distilled water required to dissolve the solid completely. Paracetamol's solubility is significantly higher in hot water than in cold water.[5][6] For every 1 gram of crude product, approximately 10 mL of deionized water can be used.[4]

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution should then be hot filtered to remove the charcoal.

    • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1][4]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry them thoroughly.

  • Characterization:

    • Determine the melting point of the purified Paracetamol. The literature value is typically in the range of 169-170°C.[7]

    • Calculate the percentage yield of the purified product.

    • Qualitative analysis can be performed by dissolving a small amount of the product in water and adding a few drops of ferric chloride solution, which should produce a violet-blue color.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of Paracetamol.

Table 1: Reactant and Product Specifications

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
p-aminophenol109.13186-189White or slightly colored crystals
Acetic Anhydride102.09-73Colorless liquid
Paracetamol151.17169-170.5White crystalline powder[2][7]

Table 2: Typical Reaction Parameters and Yields

ParameterValueReference
Mass of p-aminophenol2.1 - 3.0 g[1][4]
Volume of Acetic Anhydride2.5 - 4.0 mL[2][4]
Reaction Time10 - 15 minutes[2][3]
Typical Crude Yield70-80%[8]
Typical Purified Yield40-60%[8]
A reported high-purity yield59.5%[7]

Visual Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Paracetamol.

G Experimental Workflow for Paracetamol Synthesis A p-Aminophenol + Acetic Anhydride B Reaction in Hot Water A->B Acetylation C Cooling and Crystallization B->C D Vacuum Filtration (Crude Product) C->D E Recrystallization from Hot Water D->E Purification F Cooling and Crystallization E->F G Vacuum Filtration (Purified Product) F->G H Drying and Characterization G->H

Caption: Workflow for the synthesis of Paracetamol.

Proposed Signaling Pathway for Paracetamol's Analgesic Action

The central analgesic effect of Paracetamol is believed to be mediated through its active metabolite, AM404, in the central nervous system.[9][10] This pathway is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

G Proposed Central Mechanism of Action for Paracetamol cluster_liver Liver cluster_brain Brain (CNS) Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation p_Aminophenol_Brain p-Aminophenol p_Aminophenol->p_Aminophenol_Brain Crosses Blood-Brain Barrier AM404 AM404 (Metabolite) TRPV1 TRPV1 Activation AM404->TRPV1 Endocannabinoid_System Endocannabinoid System Modulated AM404->Endocannabinoid_System Serotonergic_Pathway Descending Serotonergic Pathway Activated TRPV1->Serotonergic_Pathway Analgesia Analgesic Effect Endocannabinoid_System->Analgesia Serotonergic_Pathway->Analgesia FAAH FAAH p_Aminophenol_Brain->FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH FAAH->AM404

Caption: Central mechanism of Paracetamol's action.

References

In Vivo Models for Testing Metacetamol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the in vivo efficacy of Paracetamol (Acetaminophen), a structural isomer of Metacetamol. However, specific studies on this compound are scarce. The following application notes and protocols are based on the well-established models for Paracetamol and are provided as a comprehensive guide for investigating the analgesic and antipyretic properties of this compound. Researchers should consider potential differences in the pharmacological profile of this compound compared to Paracetamol.

Introduction

This compound, a structural isomer of the widely used analgesic and antipyretic drug Paracetamol, holds potential for therapeutic applications. Evaluating its efficacy in vivo is a critical step in the drug development process. This document provides detailed application notes and protocols for testing the analgesic and antipyretic efficacy of this compound in established rodent models. The protocols are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible results.

Signaling Pathways of Paracetamol (Presumed for this compound)

The analgesic and antipyretic effects of Paracetamol are believed to be mediated through central mechanisms, which may also be relevant for this compound.[1][2][3][4] One prominent theory involves the metabolism of Paracetamol in the brain to its active metabolite, AM404.[1][3] AM404 is thought to act on the transient receptor potential vanilloid 1 (TRPV1) channels and the cannabinoid CB1 receptors within the central nervous system, ultimately modulating pain perception.[1][3] Additionally, the serotonergic system is implicated in the analgesic action of Paracetamol.[1][4]

Metacetamol_Putative_Signaling_Pathway cluster_0 Central Nervous System This compound This compound p_Aminophenol p-Aminophenol This compound->p_Aminophenol Metabolism Serotonergic Serotonergic Pathway This compound->Serotonergic Modulates AM404 AM404 (Active Metabolite) p_Aminophenol->AM404 Conjugation FAAH FAAH FAAH->AM404 TRPV1 TRPV1 Receptor AM404->TRPV1 Activates CB1 CB1 Receptor AM404->CB1 Activates Analgesia Analgesic Effect TRPV1->Analgesia CB1->Analgesia Serotonergic->Analgesia Writhing_Test_Workflow Acclimatize Acclimatize Mice Administer Administer this compound or Vehicle (p.o. or i.p.) Acclimatize->Administer Wait Waiting Period (e.g., 30 min) Administer->Wait Inject Inject Acetic Acid (i.p.) Wait->Inject Observe Observe and Count Writhes (e.g., for 20-30 min) Inject->Observe Analyze Analyze Data (% Inhibition) Observe->Analyze Antipyretic_Test_Workflow Acclimatize Acclimatize Rats Baseline_Temp Measure Baseline Rectal Temperature Acclimatize->Baseline_Temp Induce_Fever Induce Pyrexia with Brewer's Yeast (s.c.) Baseline_Temp->Induce_Fever Wait_Fever Wait for Fever Development (e.g., 18 hours) Induce_Fever->Wait_Fever Select_Febrile Select Febrile Rats (Temp Increase > 0.6°C) Wait_Fever->Select_Febrile Administer Administer this compound or Vehicle Select_Febrile->Administer Measure_Temp Measure Rectal Temperature (at hourly intervals for 4 hours) Administer->Measure_Temp Analyze Analyze Data (Reduction in Temperature) Measure_Temp->Analyze

References

Spectrophotometric Analysis of Metacetamol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacetamol, also known as paracetamol or acetaminophen, is a widely used over-the-counter analgesic and antipyretic agent. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid analytical technique extensively employed for this purpose. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound, including method development, validation, and application in routine quality control.

Principle of UV-Visible Spectrophotometry for this compound Analysis

This compound possesses a chromophore, a part of the molecule that absorbs light in the ultraviolet region of the electromagnetic spectrum. This absorption is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined. The λmax for this compound is typically observed in the range of 243 nm to 257 nm, depending on the solvent used.[1][2][3][4][5][6]

Application Note 1: Determination of this compound in Bulk Drug Substance

This protocol outlines the procedure for the quantitative determination of this compound in its pure, bulk form.

Experimental Workflow

Caption: Workflow for the quantification of this compound in bulk drug substance.

Materials and Reagents
  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Methanol (B129727) (optional, for initial solubilization)

  • Distilled or Deionized Water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Protocol
  • Preparation of 0.1 N HCl (Solvent):

    • Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.

    • Mix well and make up the volume to the mark with distilled water.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in a small amount of methanol (if necessary) and then make up the volume to 100 mL with 0.1 N HCl.[6]

  • Preparation of Working Standard Solutions:

    • From the stock solution, pipette appropriate volumes (e.g., 0.4, 0.6, 0.8, 1.0, 1.2 mL) into a series of 10 mL volumetric flasks.

    • Dilute to the mark with 0.1 N HCl to obtain concentrations in the range of 4-12 µg/mL.[6]

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Scan one of the working standard solutions (e.g., 10 µg/mL) from 400 nm to 200 nm against a 0.1 N HCl blank.

    • The wavelength at which maximum absorbance is observed is the λmax. For this compound in 0.1 N HCl, this is typically around 243 nm.[6]

  • Construction of Calibration Curve:

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Analysis of Bulk Drug Sample:

    • Prepare a sample solution of the bulk this compound drug in the same manner as the standard stock solution.

    • Dilute the sample solution with 0.1 N HCl to obtain a theoretical concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample solution at the λmax.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Calibration Data for this compound in 0.1 N HCl at 243 nm

Concentration (µg/mL)Absorbance (AU)
4[Absorbance 1]
6[Absorbance 2]
8[Absorbance 3]
10[Absorbance 4]
12[Absorbance 5]
Linear Regression
Slope (m) [Value]
Intercept (c) [Value]
Correlation Coefficient (R²) ≥ 0.999

Application Note 2: Assay of this compound in Tablet Formulation

This protocol describes the quantitative analysis of this compound in a solid dosage form (tablets).

Experimental Workflow

A Weigh and Powder 20 Tablets B Weigh Powder Equivalent to 100 mg this compound A->B C Transfer to 100 mL Volumetric Flask B->C D Add Solvent and Sonicate for 15-20 min C->D E Make up to Volume with Solvent D->E F Filter the Solution E->F G Dilute Filtrate to Working Concentration F->G H Measure Absorbance at λmax G->H I Calculate Drug Content H->I cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 N HCl, Heat) Analysis Spectrophotometric Analysis (Scan 200-400 nm) A->Analysis B Alkaline Hydrolysis (e.g., 0.1 N NaOH, Heat) B->Analysis C Oxidative Degradation (e.g., 3% H₂O₂, Heat) C->Analysis D Thermal Degradation (Heat) D->Analysis E Photolytic Degradation (UV Light) E->Analysis This compound This compound Solution This compound->A This compound->B This compound->C This compound->D This compound->E Result Assess Degradation: - Decrease in Absorbance at λmax - Appearance of New Peaks Analysis->Result

References

Application Note: Quantitative Analysis of Metacetamol in Biological Matrices using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Metacetamol (also known as Paracetamol or Acetaminophen) in biological matrices, such as human plasma and animal tissues, using Liquid Chromatography-Mass Spectrometry (LC-MS). The described protocol is essential for researchers, scientists, and professionals involved in drug development, clinical pharmacokinetics, and toxicological studies. The method demonstrates high precision, accuracy, and a wide linear range, making it suitable for a variety of research and clinical applications.

Introduction

This compound is a widely used over-the-counter analgesic and antipyretic drug.[1] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, monitoring patient compliance, and in the investigation of potential overdose cases.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high selectivity, sensitivity, and speed.[1][2] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma samples, which is efficient and less laborious compared to liquid-liquid extraction or solid-phase extraction.[1] For tissue samples, a two-step extraction process is utilized to ensure satisfactory recovery.[3]

Protocol for Plasma Samples: [1]

  • To 20 µL of plasma sample, add 320 µL of a working internal standard solution (e.g., this compound-d4 in methanol).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 17,000 x g for 5 minutes to precipitate proteins.

  • Collect the supernatant and dilute it 50-fold with Milli-Q water.

  • Inject 10 µL of the diluted sample into the LC-MS/MS system.

Protocol for Animal Tissue Samples (e.g., muscle, liver, lung, kidney): [3]

  • Weigh 2 grams of the tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike with 10 µL of the internal standard working solution.

  • Allow the sample to stand for 10 minutes to ensure standard dispersal.

  • Add 4 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Add 4 mL of 0.1% formic acid in methanol (B129727) and vortex for 1 minute.

  • Centrifuge the sample at 4845 x g for 10 minutes at 20 °C.

  • The supernatant can then be further processed if necessary (e.g., evaporation and reconstitution) before injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is typically performed on a C18 reversed-phase column. The mobile phase composition and gradient are optimized to achieve a good peak shape and separation from endogenous matrix components.

ParameterCondition
Column Agilent Zorbax RRHD (50 x 2.1 mm, 1.8 µm)[3] or Waters C18 (100 x 4.6 mm, 5 µm)[4][5]
Mobile Phase A 0.1% Formic acid in water[3][4]
Mobile Phase B Acetonitrile[3][4] or 0.1% formic acid in acetonitrile[3]
Flow Rate 0.5 mL/min[6] or 0.6 mL/min[4][5]
Injection Volume 10 µL[1][7] or 20 µL[4][5]
Column Temperature Ambient or controlled (e.g., 40°C)
Run Time Approximately 3.4 to 6 minutes[6][8]

A typical gradient program starts with a high percentage of aqueous mobile phase and ramps up the organic phase to elute the analyte.[3]

Mass Spectrometry Conditions

Tandem mass spectrometry is used for the detection and quantification of this compound. Electrospray ionization (ESI) in positive ion mode is commonly used.[1] The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 2.3 kV[1]
Cone Voltage 40 V[1]
Source Temperature 130-150°C[1][4][5]
Desolvation Temperature 400-600°C[1][4][5]
MRM Transition (this compound) m/z 152 > 110[1]
MRM Transition (Qualifier) m/z 152 > 65[1]
MRM Transition (this compound-d4 IS) m/z 156 > 114[1]

The fragmentation of the protonated this compound molecule ([M+H]+ at m/z 152) primarily results in a product ion at m/z 110, corresponding to the loss of a ketene (B1206846) group (CH2CO).[9]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound analysis as reported in various studies.

ParameterHuman PlasmaAnimal TissuesHuman SerumHuman Whole Blood
Linearity Range 0.125–50 mg/L[1]50–10,000 µg/kg[3]100–20,000 ng/mL[6]50–50,000 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.125 mg/L[1]50 µg/kg[3]100 ng/mL[6]50 ng/mL[8]
Retention Time (min) 2.25 ± 0.05[1]Not specified0.4[6]Not specified
Intra-assay Imprecision (%CV) < 1.8%[1]Not specifiedNot specifiedNot specified
Inter-assay Imprecision (%CV) < 2.3%[1]Not specifiedNot specifiedNot specified
Recovery (%) Not specifiedNot specifiedNot specified97.8 - 102.0%[8]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the LC-MS analysis of this compound.

Metacetamol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation/ Solvent Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

The LC-MS/MS method presented in this application note is a reliable and highly sensitive approach for the quantification of this compound in various biological matrices. The simple sample preparation and rapid chromatographic run time allow for high-throughput analysis, making it an invaluable tool for pharmacokinetic studies and clinical monitoring. The method's performance characteristics, including its wide linear range and excellent precision, meet the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Development of Metacetamol Derivatives for Improved Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development and preclinical evaluation of novel Metacetamol derivatives as potent analgesic agents. This compound, a non-toxic regioisomer of paracetamol, presents a promising scaffold for the design of next-generation analgesics with potentially improved efficacy and safety profiles. This document outlines the rationale, key experimental protocols, and data interpretation strategies to guide researchers in this field.

Introduction and Rationale

Paracetamol (acetaminophen) is a widely used analgesic, but its mechanism of action is complex and not fully elucidated.[1] Current evidence suggests that its analgesic effects are primarily mediated centrally through the action of its active metabolite, N-arachidonoylphenolamine (AM404).[1][2][3] AM404 is synthesized in the brain and acts on several targets, including the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid CB1 receptors, to modulate pain perception.[1][2][3]

This compound, as a structural isomer of paracetamol, offers a unique opportunity to develop derivatives that may exhibit enhanced conversion to active metabolites, possess improved pharmacokinetic properties, or display novel interactions with analgesic pathways. The goal is to synthesize this compound derivatives with superior analgesic efficacy and a favorable safety profile, particularly with reduced potential for hepatotoxicity associated with high doses of paracetamol.[4]

Key In Vivo Analgesic Assays

The following are standard and robust in vivo models for assessing the peripheral and central analgesic activity of novel this compound derivatives.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This widely used model evaluates the peripheral analgesic activity of a compound by assessing its ability to reduce visceral pain induced by a chemical irritant.[5][6][7][8]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are typically used.[2] Animals should be acclimatized for at least one week before the experiment.

  • Materials:

    • 0.6% (v/v) acetic acid solution in distilled water.

    • Vehicle (e.g., 0.9% saline, 5% DMSO in saline, or 0.5% carboxymethylcellulose).

    • Reference standard: Diclofenac sodium (e.g., 10 mg/kg) or Aspirin (e.g., 100 mg/kg).[2]

    • Test this compound derivatives at various doses.

  • Procedure:

    • Divide the animals into groups (n=6-10 per group): Vehicle control, reference standard, and test compound groups.

    • Administer the test compounds and the reference standard by an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the induction of writhing.

    • Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions, stretching of the hind limbs, and trunk twisting) for a period of 15-20 minutes.[2][6]

  • Data Analysis:

    • Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100

    • Determine the ED50 (the dose that produces 50% of the maximum analgesic effect) for active compounds.[9][10]

Data Presentation:

GroupDose (mg/kg)Mean No. of Writhes (± SEM)% InhibitionED50 (mg/kg)
Vehicle Control-45.6 ± 2.1--
Diclofenac Sodium1012.3 ± 1.573.0Value
This compound Derivative X10ValueValueValue
This compound Derivative X20ValueValue
This compound Derivative X40ValueValue
This compound Derivative Y10ValueValueValue
This compound Derivative Y20ValueValue
This compound Derivative Y40ValueValue
Hot Plate Test (Central Analgesia)

This method is used to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[11][12] It is particularly sensitive to centrally acting analgesics like opioids.[12]

Experimental Protocol:

  • Animals: Wistar rats (150-200 g) or mice (20-25 g) can be used.

  • Apparatus: Hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Gently place the animal on the hot plate and start a stopwatch.

    • Record the latency time for the animal to exhibit nociceptive responses, such as licking of the hind paw or jumping.[11][12]

    • A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[13]

    • Measure the baseline latency for each animal before drug administration.

    • Administer the test compound or reference standard (e.g., Morphine, 5-10 mg/kg).

    • Measure the post-drug latency at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (% MPE) using the following formula: % MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100

Data Presentation:

GroupDose (mg/kg)Latency Time (sec) at 0 min (± SEM)Latency Time (sec) at 60 min (± SEM)% MPE at 60 min
Vehicle Control-5.2 ± 0.45.5 ± 0.3Value
Morphine105.1 ± 0.318.9 ± 1.2Value
This compound Derivative X20ValueValueValue
This compound Derivative Y20ValueValueValue

In Vitro Assays for Safety and Metabolism Profiling

Early assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of drug candidates is crucial for successful drug development.

Cytochrome P450 (CYP) Inhibition Assay

This assay is essential for evaluating the potential of a new compound to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes.[14][15][16]

Experimental Protocol:

  • Materials:

    • Human liver microsomes.

    • A panel of isoform-specific CYP substrates and their corresponding metabolites.

    • NADPH regenerating system.

    • Test compound and known CYP inhibitors (positive controls).

  • Procedure:

    • Incubate the test compound at various concentrations with human liver microsomes, a specific CYP substrate, and the NADPH regenerating system.

    • After a defined incubation period, stop the reaction.

    • Quantify the formation of the specific metabolite using LC-MS/MS.

    • Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[14][15]

Data Presentation:

CYP IsoformKnown InhibitorIC50 of Known Inhibitor (µM)IC50 of this compound Derivative X (µM)
CYP1A2FurafyllineValueValue
CYP2C9SulfaphenazoleValueValue
CYP2C19TiclopidineValueValue
CYP2D6QuinidineValueValue
CYP3A4KetoconazoleValueValue
hERG Channel Assay

This assay is a critical component of cardiovascular safety assessment, as inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[17][18]

Experimental Protocol:

  • Method: Automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch systems).[17]

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a hERG-expressing cell.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Measure the inhibition of the hERG tail current at each concentration.

  • Data Analysis:

    • Calculate the IC50 value for hERG channel inhibition.

Data Presentation:

CompoundhERG IC50 (µM)
E-4031 (Positive Control)Value
This compound Derivative XValue
This compound Derivative YValue

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Derivatives

The analgesic effect of paracetamol is believed to be mediated centrally by its metabolite AM404, which modulates several pain-related signaling pathways.[2] this compound derivatives are hypothesized to act through a similar mechanism.

Metacetamol_Signaling_Pathway This compound This compound Derivative Metabolism Metabolism (e.g., in Liver) This compound->Metabolism Deacetylation p_Aminophenol_Analog p-Aminophenol Analog Metabolism->p_Aminophenol_Analog FAAH FAAH (in Brain) p_Aminophenol_Analog->FAAH Crosses BBB AM404_Analog AM404 Analog FAAH->AM404_Analog Conjugation with Arachidonic Acid TRPV1 TRPV1 Receptor AM404_Analog->TRPV1 Activates CB1 CB1 Receptor AM404_Analog->CB1 Activates Descending_Inhibitory Descending Serotonergic Pathways TRPV1->Descending_Inhibitory Modulates CB1->Descending_Inhibitory Modulates Analgesia Analgesia Descending_Inhibitory->Analgesia Enhances

Caption: Proposed signaling pathway for this compound derivatives.

Experimental Workflow for In Vivo Analgesic Screening

A systematic workflow is essential for the efficient screening and characterization of novel analgesic compounds.

Analgesic_Screening_Workflow Synthesis Synthesis of This compound Derivatives Acute_Toxicity Acute Toxicity Study (Dose Range Finding) Synthesis->Acute_Toxicity Writhing_Test Acetic Acid-Induced Writhing Test (Peripheral Analgesia) Acute_Toxicity->Writhing_Test Hot_Plate_Test Hot Plate Test (Central Analgesia) Writhing_Test->Hot_Plate_Test Active Compounds Lead_Identification Lead Candidate Identification Hot_Plate_Test->Lead_Identification ADME_Tox In Vitro ADME/Tox Profiling (CYP Inhibition, hERG Assay) Lead_Identification->ADME_Tox Pharmacokinetics Pharmacokinetic Studies Lead_Identification->Pharmacokinetics Further_Development Further Preclinical Development ADME_Tox->Further_Development Pharmacokinetics->Further_Development

Caption: Workflow for in vivo screening of this compound derivatives.

Conclusion

The development of novel this compound derivatives represents a promising avenue for the discovery of new analgesic agents. By employing the robust in vivo and in vitro assays outlined in these application notes, researchers can systematically evaluate the efficacy, mechanism of action, and safety profiles of new chemical entities. This structured approach will facilitate the identification of lead candidates with the potential for further preclinical and clinical development, ultimately addressing the unmet need for safer and more effective pain management therapies.

References

Application Notes and Protocols for the Crystallization of Metacetamol Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacetamol, a structural isomer of the widely used analgesic Paracetamol, is a compound of significant interest in pharmaceutical development due to its potential for lower toxicity.[1] Like Paracetamol, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms. Different polymorphs of an active pharmaceutical ingredient (API) can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, making the selective crystallization of a desired polymorph a critical aspect of drug development.

This document provides detailed protocols for the crystallization of two known polymorphs of this compound: the stable Form I and the metastable Form II . It also presents key analytical data to aid in their identification and characterization.

This compound Polymorphs: An Overview

Currently, two primary polymorphs of this compound have been identified and characterized:

  • Form I: This is the thermodynamically stable form of this compound at ambient conditions. It is the form typically obtained through standard recrystallization from various solvents.

  • Form II: This is a metastable polymorph. While less stable than Form I, it may possess different physical properties that could be advantageous for specific formulations. Form II can be reliably produced from the melt of Form I under controlled cooling conditions.

Experimental Protocols

Protocol for Crystallization of this compound Form I (Solution Crystallization)

This protocol describes the crystallization of the stable Form I of this compound from an isopropanol (B130326) solution.

Materials and Equipment:

  • This compound (commercially available, typically as Form I)

  • Isopropanol (IPA), analytical grade

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolution:

    • Add a known weight of this compound to the jacketed reactor.

    • Add a sufficient volume of isopropanol to achieve a desired concentration (e.g., a concentration approaching saturation at a higher temperature).

    • Begin stirring the mixture.

    • Heat the solution to 75 °C at a controlled rate (e.g., 1 °C/min) and hold at this temperature for at least 1 hour to ensure complete dissolution of the solid.

  • Cooling Crystallization:

    • Cool the solution at a controlled rate. A typical cooling rate is 0.5 °C/min.

    • Observe the solution for the onset of nucleation (cloudiness).

    • Continue cooling to a final temperature (e.g., 20-25 °C) to allow for crystal growth.

  • Isolation and Drying:

    • Isolate the crystallized solid by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol to remove any residual dissolved impurities.

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocols for Crystallization of this compound Form II

This protocol describes the preparation of metastable Form II by cooling the melt of Form I at a specific rate.

Materials and Equipment:

  • This compound Form I

  • Differential Scanning Calorimeter (DSC) with heating/cooling capabilities, or a hot-stage microscope

  • Sample pans for DSC (e.g., aluminum)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound Form I (typically 3-5 mg) into a DSC sample pan.

    • Seal the pan.

  • Melting:

    • Place the sample pan in the DSC instrument.

    • Heat the sample to a temperature above the melting point of Form I (e.g., 165 °C or approximately 438 K) at a constant heating rate (e.g., 10 °C/min). Hold at this temperature for a few minutes to ensure complete melting.

  • Controlled Cooling:

    • Cool the molten sample at a precisely controlled rate of 6 °C/min (6 K/min). This cooling rate is critical for the selective crystallization of Form II.[2]

    • Cool to a temperature well below the crystallization temperature (e.g., room temperature).

  • Verification (Optional):

    • Re-heat the sample in the DSC at a controlled rate (e.g., 10 °C/min) to confirm the presence of Form II by observing its characteristic melting point.

This protocol provides a method for obtaining single crystals of Form II at the interface of two immiscible liquids.

Materials and Equipment:

  • This compound Form I

  • Deionized water

  • Hexadecane (B31444)

  • Small glass vial

  • Heating plate or water bath

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated aqueous solution of this compound at an elevated temperature (e.g., ~70 °C).

    • Heat the solution to its boiling point to dissolve any potential seed crystals of Form I.

  • Creation of Interface:

    • While the aqueous solution is still hot, carefully add a layer of hexadecane on top of it in the vial. The two liquids are immiscible and will form a distinct interface.

  • Cooling and Crystallization:

    • Allow the vial to cool slowly to ambient temperature.

    • As the solution cools, thin, plate-like crystals of Form II will form at the interface between the aqueous and organic phases.

  • Isolation:

    • Carefully collect the crystals from the interface using a spatula or by decanting the liquid layers.

    • Gently rinse the crystals with a suitable solvent to remove any residual hexadecane or water.

    • Dry the crystals at room temperature.

Protocols for Polymorph Characterization
  • Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: Gently grind the crystalline sample to a fine powder. Mount the powder on a sample holder.

  • Data Collection: Scan the sample over a suitable 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature.

  • Instrument: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm).

  • Sample Preparation: Place a small amount of the crystalline powder on a microscope slide.

  • Data Collection: Acquire the Raman spectrum over a relevant spectral range (e.g., 200-1800 cm⁻¹).

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound polymorphs.

Table 1: Thermal Properties of this compound Polymorphs by DSC

PolymorphMelting Point (°C)Melting Point (K)Enthalpy of Fusion (kJ/mol)
Form I ~147.5~420.526.0 ± 1.3
Form II ~126~39921.3 ± 1.1

Data sourced from Drebushchak et al. (2016).[2]

Table 2: Characteristic Powder X-ray Diffraction Peaks

This compound Form I (Characteristic 2θ Peaks)*This compound Form II (Observed 2θ Peaks)**
12.1°Multiple peaks, with a notable pattern distinguishable from Form I.
13.8°A high-resolution pattern has been indexed to a monoclinic cell.
15.6°
18.2°
20.4°
24.4°
26.6°

*Note: Specific PXRD peak data for this compound Form I is not readily available. The listed peaks are for its structural isomer, Paracetamol Form I, and are provided for illustrative and comparative purposes. Experimental determination for this compound Form I is required. **A high-resolution powder diffraction pattern for this compound Form II has been reported, but a simplified list of characteristic peaks for routine identification is not explicitly provided in the search results.

Table 3: Characteristic Raman Peaks

This compound Form I (Characteristic Peaks, cm⁻¹)This compound Form II (Characteristic Peaks, cm⁻¹)
~797 (CNC ring stretching)Distinguishable shifts from Form I, particularly in the lower frequency lattice mode region.
~858 (Ring breathing)
~1236 (C-C ring stretching)
~1324 (Amide III)
~1611 (Ring stretching)
~1649 (Amide I)

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the crystallization of this compound polymorphs.

G Workflow for Crystallization of this compound Form I cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start This compound + Isopropanol heat Heat to 75°C with Stirring start->heat hold Hold for 1 hour heat->hold cool Controlled Cooling (0.5°C/min) hold->cool nucleation Nucleation and Crystal Growth cool->nucleation filter Vacuum Filtration nucleation->filter wash Wash with Cold Isopropanol filter->wash dry Vacuum Dry at 40-50°C wash->dry end This compound Form I Crystals dry->end

Caption: Workflow for the solution crystallization of this compound Form I.

G Workflow for Crystallization of this compound Form II (Melt Crystallization) cluster_melt Melting cluster_cool Controlled Cooling cluster_product Product start This compound Form I heat Heat to >165°C start->heat melt Molten this compound heat->melt cool Cool at 6°C/min melt->cool crystallization Crystallization of Form II cool->crystallization end This compound Form II Crystals crystallization->end

Caption: Workflow for the melt crystallization of this compound Form II.

G Logical Relationship for Polymorph Transformation form1 This compound Form I (Stable) melt Melt form1->melt Heating >147.5°C melt->form1 Other Cooling Rates form2 This compound Form II (Metastable) melt->form2 Cooling at 6°C/min form2->form1 Spontaneous Transformation (potential)

References

Application Notes & Protocols: Quantitative Analysis of Metacetamol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacetamol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic drug.[1][2] Accurate quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Methodologies Overview

The following tables summarize the performance characteristics of various analytical methods for the quantification of this compound in different biological samples.

Table 1: HPLC Methods for this compound Quantification

Biological MatrixSample PreparationLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Human PlasmaProtein Precipitation0.05 - 100-0.0598.9 - 100[4]
Human PlasmaProtein Precipitation0.02 - 20-0.0293.9 - 102.2
Rat PlasmaProtein Precipitation0.2 - 200-0.2>90[5]
Human Plasma/Serum & UrineProtein Precipitation0.25 - 200 mg/L0.13 (Plasma), 0.43 (Urine)0.68 (Plasma), 2.25 (Urine)>95[6]
Rabbit PlasmaProtein Precipitation---50.63

Table 2: LC-MS/MS and GC-MS Methods for this compound Quantification

MethodBiological MatrixSample PreparationLinearity RangeLODLOQRecovery (%)Reference
LC-MS/MSMouse Urine--2.4 pmol (on-column)--[7][8]
LC-MS/MSRat, Pig, Human PlasmaMinimalAPAP: 16-500 µg/mL-16 µg/mL-[9]
LC-MS/MSAnimal Tissues-----[10]
GC-MSHuman PlasmaDrug Extraction0.2 - 80 µg/mL--92.79[11]
GC-MSPostmortem SamplesXAD-2 resin or Salting out----[12]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by HPLC-UV

This protocol is based on a validated method for the simultaneous determination of this compound and other analytes in human plasma.[4][13]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., Tinidazole[4] or β-Hydroxyethyltheophylline[6]

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • Disodium (B8443419) hydrogen orthophosphate

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • HPLC system with UV detector

  • C18 analytical column (e.g., µ BondapakTM C18, 300 mm × 3.9 mm, 15–20 μm)[4]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of the internal standard in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.05 to 100 µg/ml).[4]

3. Sample Preparation (Protein Precipitation):

  • Pipette 250 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard solution.

  • Add 750 µL of methanol to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 6000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and inject 25 µL into the HPLC system.[4]

4. HPLC Conditions:

  • Mobile Phase: 10 mM disodium hydrogen orthophosphate and acetonitrile (80:20, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column: µ BondapakTM C18 (300 mm × 3.9 mm, 15–20 μm).[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 25 µL.[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Protocol 2: Quantitative Analysis of this compound and its Metabolites in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its major metabolites, such as glucuronide and sulfate (B86663) conjugates, in urine.[7][14]

1. Materials and Reagents:

  • This compound, this compound-glucuronide, and this compound-sulfate reference standards

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Urine samples

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

2. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and its metabolites in methanol.

  • Prepare a stock solution of the internal standard.

  • Prepare working standard solutions containing a mixture of all analytes and the internal standard by serial dilution.

3. Sample Preparation:

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge the samples to remove any particulate matter.

  • Dilute an aliquot of the urine sample with LC-MS grade water.

  • Add the internal standard solution to the diluted urine.

  • Directly inject an aliquot of the prepared sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient Elution: A suitable gradient program to separate the parent drug and its metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column: A suitable C18 column (e.g., Agilent Zorbax RRHD, 50 × 2.1 mm, 1.8 µm).[10]

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect different metabolites.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and each metabolite.

5. Data Analysis:

  • Quantify the analytes using the peak area ratios relative to the internal standard against a calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC/LC-MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: General workflow for the quantitative analysis of this compound in biological samples.

Metacetamol_Metabolism cluster_major Major Pathways (Therapeutic Doses) cluster_minor Minor Pathway (Toxic Overdose) This compound This compound (Paracetamol) Glucuronidation Glucuronidation (UGTs) This compound->Glucuronidation Sulfation Sulfation (SULTs) This compound->Sulfation Oxidation Oxidation (CYP2E1) This compound->Oxidation Metacetamol_Glucuronide This compound-Glucuronide (Non-toxic) Glucuronidation->Metacetamol_Glucuronide Metacetamol_Sulfate This compound-Sulfate (Non-toxic) Sulfation->Metacetamol_Sulfate NAPQI NAPQI (Toxic Metabolite) Oxidation->NAPQI GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Cellular_Macromolecules Cellular Macromolecules NAPQI->Cellular_Macromolecules Mercapturic_Acid Mercapturic Acid (Non-toxic) GSH_Conjugation->Mercapturic_Acid Hepatotoxicity Hepatotoxicity Cellular_Macromolecules->Hepatotoxicity

Caption: Simplified metabolic pathways of this compound.

Conclusion

The methods described provide robust and reliable approaches for the quantitative analysis of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results.[15][16]

References

Application Notes and Protocols for Assessing Metacetamol Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacetamol, also known as paracetamol or acetaminophen (B1664979), is a widely utilized analgesic and antipyretic agent. While its efficacy is well-established, the precise mechanisms of action are multifaceted and continue to be an active area of research. In vitro cell culture assays are indispensable tools for elucidating the cellular and molecular effects of this compound, providing critical data on its efficacy, toxicity, and underlying signaling pathways. These application notes provide detailed protocols for a panel of key cell culture assays to characterize the bioactivity of this compound.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration-dependent toxicity of this compound on various cell types, establishing a therapeutic window and identifying potential for off-target effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][2][3]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10⁴ cells per well and incubate for 24 hours at 37°C.[4]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM, 50 mM) and a vehicle control (e.g., DMSO or culture medium) for a predetermined duration (e.g., 24, 48, or 72 hours).[5][6][7]

  • MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2][3][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[2]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture supernatant, serving as a marker for cytotoxicity.[8][9]

Experimental Protocol:

  • Cell Culture and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as 10% Triton X-100).[10][11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10][12] Add 50 µL of stop solution to each well.[12] Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Anti-inflammatory and Mechanistic Assays

These assays are designed to investigate the anti-inflammatory properties of this compound and to dissect the signaling pathways it modulates.

Prostaglandin E2 (PGE2) Immunoassay

This competitive enzyme immunoassay (EIA) measures the production of PGE2, a key inflammatory mediator, in cell culture supernatants. This compound's inhibitory effect on cyclooxygenase (COX) enzymes can be quantified by a reduction in PGE2 levels.[13][14]

Experimental Protocol:

  • Cell Stimulation: Seed appropriate cells (e.g., macrophages like RAW 264.7 or J774.2) in a 24-well plate. Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants for PGE2 analysis.

  • PGE2 EIA: a. Prepare PGE2 standards and samples. b. Add 50 µL of standard or sample to the wells of a PGE2 antibody-coated microplate. c. Immediately add 50 µL of biotin-labeled PGE2 (Detection Reagent A) and incubate for 1 hour at 37°C.[13] d. Wash the plate three times with wash buffer.[13] e. Add 100 µL of HRP-avidin (Detection Reagent B) and incubate for 30 minutes at 37°C.[13] f. Wash the plate five times with wash buffer.[13] g. Add 90 µL of substrate solution and incubate for 10-20 minutes at 37°C.[13] h. Add 50 µL of stop solution and measure the absorbance at 450 nm.[13] The intensity of the color is inversely proportional to the PGE2 concentration.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay measures nitrite (B80452), a stable breakdown product of nitric oxide (NO), in the cell culture medium. This assay is useful for assessing this compound's effect on inducible nitric oxide synthase (iNOS) activity in inflammatory conditions.[15][16]

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with this compound followed by an inflammatory stimulus (e.g., LPS) as described for the PGE2 assay.

  • Supernatant Collection: After 24 hours, collect 50-150 µL of the cell culture supernatant.[15]

  • Griess Reaction: a. Add 50 µL of sulfanilamide (B372717) solution (Griess Reagent I) to each sample and incubate for 5-10 minutes at room temperature, protected from light. b. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent II) and incubate for another 5-10 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[15][17] The concentration of nitrite is determined by comparison to a sodium nitrite standard curve.

Western Blot for MAPK and NF-κB Signaling Pathways

Western blotting allows for the detection and quantification of key proteins involved in signaling cascades. For this compound, this is crucial for studying its impact on the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., JNK, p38) and the NF-κB pathway, which are involved in cellular stress and inflammation.[18][19][20]

Experimental Protocol:

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[18] b. Load equal amounts of protein (20-50 µg) into the wells of an SDS-polyacrylamide gel and perform electrophoresis.[20] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p-JNK, JNK, p-p38, p38) or NF-κB pathway proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.[18][21] c. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[18] b. Capture the chemiluminescent signal using a digital imaging system.[18] c. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following tables summarize quantitative data for this compound's activity in various in vitro assays as reported in the literature.

Table 1: Cytotoxicity of this compound

Cell LineAssayConcentrationIncubation TimeResultReference
MG63Cell Count5 µmol/L24 hSignificant reduction in cell proliferation[22]
MG63Cell Count25 µmol/L24 hSignificant reduction in cell proliferation[22]
Huh-7MTT10 mM48 h~50% cell viability
Huh-7MTT15 mM48 hDecreased cell viability
Huh-7MTT20 mM48 hDecreased cell viability
HepaRGMTT50 mMN/A61.5 ± 6.65% cell viability[7]
Caco-2N/A5, 10, 20 mM24 hNo effect on cell viability[5][6]
HepaRGN/A5, 10, 20 mM24 hRapid loss of cell viability[5][6]

Table 2: Inhibition of Cyclooxygenase (COX) by this compound

TargetIC50 (in vitro)IC50 (ex vivo)Reference
COX-1113.7 µM105.2 µM[7]
COX-225.8 µM26.3 µM[7]

Visualizations: Signaling Pathways and Experimental Workflows

Metacetamol_COX_Pathway cluster_cell Cell Membrane Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation This compound This compound This compound->COX1_2

Caption: this compound's COX-dependent anti-inflammatory pathway.

Metacetamol_AM404_Pathway This compound This compound p_Aminophenol p-Aminophenol This compound->p_Aminophenol AM404 AM404 p_Aminophenol->AM404 + Arachidonic Acid FAAH FAAH FAAH->AM404 TRPV1_CB1 TRPV1 / CB1 Receptors AM404->TRPV1_CB1 Analgesia Analgesia TRPV1_CB1->Analgesia

Caption: this compound's COX-independent AM404-mediated pathway.

MAPK_NFkB_Pathway Metacetamol_Stress This compound (High Dose) / Oxidative Stress MAPK_Activation MAPK Activation (JNK, p38) Metacetamol_Stress->MAPK_Activation NFkB_Inhibition NF-κB Inhibition Metacetamol_Stress->NFkB_Inhibition Cellular_Response Cellular Response (Apoptosis, Inflammation) MAPK_Activation->Cellular_Response NFkB_Inhibition->Cellular_Response Modulates

Caption: this compound's effect on MAPK and NF-κB signaling.

Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with This compound Incubate_24h->Treat Incubate_Treatment Incubate (e.g., 24-72h) Treat->Incubate_Treatment Assay Perform Assay (MTT or LDH) Incubate_Treatment->Assay Read Measure Absorbance Assay->Read End Analyze Data Read->End

Caption: General workflow for cytotoxicity assays.

Western_Blot_Workflow Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Image Analysis Detect->Analyze

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols for Metacetamol in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacetamol, also known as paracetamol or acetaminophen, is a widely utilized over-the-counter analgesic and antipyretic agent.[1] Despite its long history of clinical use, the precise mechanisms underlying its analgesic effects are still being elucidated.[2] Animal models of pain are indispensable tools for investigating the pharmacological properties of this compound and identifying its molecular targets. This document provides detailed application notes and protocols for commonly used animal models in the study of this compound's analgesic properties.

Signaling Pathways of this compound Analgesia

This compound's analgesic effect is not fully attributed to a single mechanism but is understood to involve multiple pathways, primarily within the central nervous system.[2][3] A key step is the metabolism of this compound in the liver to p-aminophenol, which then crosses the blood-brain barrier.[4][5] In the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form the bioactive metabolite N-arachidonoylphenolamine (AM404).[2][4][5]

AM404 is a multifaceted molecule that interacts with several targets to produce analgesia:[2][5]

  • Cannabinoid System: AM404 acts as an agonist at cannabinoid CB1 receptors, contributing to pain relief.[2][4]

  • TRPV1 Channels: It also activates Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in nociceptive signaling.[2][4][5]

  • Cyclooxygenase (COX) Inhibition: While this compound is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, it is thought to inhibit a splice variant of COX-1, often referred to as COX-3, which is expressed in the brain.[2] This central inhibition of prostaglandin (B15479496) synthesis contributes to its analgesic and antipyretic effects.[5]

  • Serotonergic Pathways: this compound has been shown to enhance the activity of descending serotonergic inhibitory pathways, which play a crucial role in modulating pain perception at the spinal cord level.[3][6]

The following diagram illustrates the proposed signaling pathways of this compound's analgesic action.

Caption: Proposed signaling pathways of this compound's analgesic action.

Animal Models of Pain for this compound Studies

A variety of animal models are employed to assess the analgesic efficacy of this compound, each representing different aspects of pain.

Acetic Acid-Induced Writhing Test

This model is widely used for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is a measure of visceral pain.

Data Presentation

Animal ModelSpeciesThis compound Dose (mg/kg)Route of Administration% Inhibition of WrithingReference
Acetic Acid-Induced WrithingMice61.30 (ED50)Not Specified50[7]
Acetic Acid-Induced WrithingMice50Not SpecifiedHigher than Paracetamol (60 mg/kg)[8]

Experimental Protocol

Writhing_Test_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Group of Mice (e.g., Swiss albino) Acclimatization Acclimatize animals to laboratory conditions Animals->Acclimatization Fasting Fast animals overnight with free access to water Acclimatization->Fasting Grouping Divide animals into groups (Control, Standard, Test) Fasting->Grouping Drug_Admin Administer vehicle, standard drug (e.g., Aspirin), or this compound orally Grouping->Drug_Admin Wait Wait for 30-60 minutes Drug_Admin->Wait Acetic_Acid Induce writhing by intraperitoneal injection of 0.6% acetic acid (10 ml/kg) Wait->Acetic_Acid Observation Place each mouse in an individual observation chamber Acetic_Acid->Observation Counting Count the number of writhes for a set period (e.g., 20 minutes) starting 5 minutes after acetic acid injection Observation->Counting Calculate_Inhibition Calculate the percentage inhibition of writhing Counting->Calculate_Inhibition

Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.

Detailed Methodology:

  • Animals: Use adult mice (e.g., Swiss albino) of either sex, weighing 20-25g.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., Aspirin), and one or more test groups (this compound at different doses).

  • Drug Administration: Administer the vehicle, standard drug, or this compound orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Induce writhing by injecting 0.6% v/v acetic acid solution intraperitoneally at a volume of 10 ml/kg body weight.

  • Observation: Immediately after the acetic acid injection, place each mouse into an individual transparent observation box.

  • Data Collection: Five minutes after the injection of acetic acid, start counting the number of writhes (characterized by abdominal muscle contraction and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of writhing protection using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Formalin Test

The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic effects. Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase.

Data Presentation

Animal ModelSpeciesThis compound Dose (mg/kg)Route of AdministrationPhase I Inhibition (%)Phase II Inhibition (%)Reference
Formalin TestMice200-400Not SpecifiedDose-dependent-[9]
Formalin TestMice300-400Not Specified-Dose-dependent[9]
Formalin TestRats400Oral36.9 ± 4.661.5 ± 5.2[10]

Experimental Protocol

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Group of Mice or Rats Acclimatization Acclimatize animals to observation chambers Animals->Acclimatization Grouping Divide animals into groups (Control, Standard, Test) Acclimatization->Grouping Drug_Admin Administer vehicle, standard drug (e.g., Morphine), or this compound Grouping->Drug_Admin Wait Wait for 30-60 minutes Drug_Admin->Wait Formalin_Injection Inject formalin (e.g., 1-5%) into the dorsal or plantar surface of a hind paw Wait->Formalin_Injection Observation Immediately place the animal in the observation chamber Formalin_Injection->Observation Recording Record the time spent licking or biting the injected paw Observation->Recording Phase_I Analyze Phase I (0-5 min) Recording->Phase_I Phase_II Analyze Phase II (e.g., 20-30 min) Recording->Phase_II Compare_Groups Compare licking/biting time between groups for each phase Phase_I->Compare_Groups Phase_II->Compare_Groups

Caption: Experimental workflow for the Formalin Test.

Detailed Methodology:

  • Animals: Use adult mice or rats.

  • Acclimatization: Allow animals to acclimatize to the transparent observation chambers for at least 30 minutes before the test.

  • Grouping: Divide animals into control, standard, and test groups.

  • Drug Administration: Administer the vehicle, a standard analgesic (e.g., morphine), or this compound at various doses, typically 30-60 minutes before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20-50 µL) of dilute formalin (1-5% in saline) subcutaneously into the dorsal or plantar surface of one hind paw.[9][11]

  • Observation and Data Collection: Immediately after the injection, place the animal back into the observation chamber. Record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection.[9][11]

    • Phase II (Late Phase): 20-30 minutes post-injection.[9][11]

  • Data Analysis: Compare the mean licking/biting time in the test groups to the control group for both Phase I and Phase II to determine the analgesic effect.

Hot Plate Test

The hot plate test is a classic method for assessing central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

Data Presentation

Animal ModelSpeciesThis compound Dose (mg/kg)Route of AdministrationIncrease in Latency TimeReference
Hot Plate TestMice200Not SpecifiedSignificant[12]

Experimental Protocol

Hot_Plate_Test_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Group of Mice or Rats Grouping Divide animals into groups (Control, Standard, Test) Animals->Grouping Hot_Plate Set hot plate temperature (e.g., 55 ± 0.5°C) Baseline Measure baseline latency for each animal Grouping->Baseline Drug_Admin Administer vehicle, standard drug (e.g., Morphine), or this compound Baseline->Drug_Admin Test_Latency Measure latency at different time points post-administration (e.g., 30, 60, 90 min) Drug_Admin->Test_Latency Cut_off Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage Test_Latency->Cut_off Calculate_MPE Calculate the Maximum Possible Effect (% MPE) Test_Latency->Calculate_MPE

Caption: Experimental workflow for the Hot Plate Test.

Detailed Methodology:

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature, typically 55 ± 0.5°C.[13]

  • Animals: Use adult mice or rats.

  • Grouping and Baseline: Divide animals into groups. Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping).[13]

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding by this time should be removed from the plate.[14]

  • Drug Administration: Administer the vehicle, a standard central analgesic (e.g., morphine), or this compound.

  • Testing: At predetermined intervals after drug administration (e.g., 30, 60, and 90 minutes), place each animal on the hot plate and record the latency to respond.

  • Data Analysis: The analgesic effect is determined by a significant increase in the reaction time compared to the baseline and the control group. The percentage of Maximum Possible Effect (% MPE) can be calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Carrageenan-Induced Paw Edema

This model is primarily used to evaluate the anti-inflammatory properties of a compound, but the associated hyperalgesia can also be measured to assess analgesic effects. Injection of carrageenan into the paw induces a local inflammatory response characterized by edema and increased sensitivity to noxious stimuli.

Data Presentation

Animal ModelSpeciesThis compound Dose (mg/kg)Route of AdministrationEffect on Pain ThresholdReference
Carrageenan-Induced Paw EdemaRats250Oral52.8% reduction in pain (1st hour)[15]
Carrageenan-Induced Paw EdemaRats500Oral69.4% reduction in pain (1st hour)[15]
Carrageenan-Induced Paw EdemaRats360SubcutaneousReversed hyperalgesia and induced hypoalgesia[16]

Experimental Protocol

Carrageenan_Test_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Group of Rats Grouping Divide animals into groups (Control, Standard, Test) Animals->Grouping Plethysmometer Paw volume measurement device (Plethysmometer) Analgesia_Meter Analgesia meter (e.g., Randall-Selitto) Baseline_Volume Measure initial paw volume Grouping->Baseline_Volume Baseline_Threshold Measure baseline pain threshold Baseline_Volume->Baseline_Threshold Drug_Admin Administer vehicle, standard NSAID, or this compound Baseline_Threshold->Drug_Admin Wait Wait for 30-60 minutes Drug_Admin->Wait Carrageenan_Injection Inject carrageenan (e.g., 1%) into the sub-plantar region of a hind paw Wait->Carrageenan_Injection Measure_Edema Measure paw volume at various time points (e.g., 1, 2, 3, 4 hours) Carrageenan_Injection->Measure_Edema Measure_Hyperalgesia Measure pain threshold at the same time points Carrageenan_Injection->Measure_Hyperalgesia Calculate_Edema_Inhibition Calculate the percentage inhibition of edema Measure_Edema->Calculate_Edema_Inhibition Analyze_Pain_Threshold Analyze the change in pain threshold over time Measure_Hyperalgesia->Analyze_Pain_Threshold

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Test.

Detailed Methodology:

  • Animals: Use adult rats.

  • Grouping and Baseline Measurements: Divide animals into groups. Before any treatment, measure the initial volume of the right hind paw using a plethysmometer. Also, measure the baseline pain threshold of the paw using an analgesia meter (e.g., Randall-Selitto test, which applies increasing pressure).

  • Drug Administration: Administer the vehicle, a standard non-steroidal anti-inflammatory drug (NSAID), or this compound.

  • Induction of Inflammation: 30-60 minutes after drug administration, inject a small volume (e.g., 0.1 ml) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]

  • Measurement of Edema and Hyperalgesia: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw volume and the pain threshold again.

  • Data Analysis:

    • Anti-inflammatory effect: Calculate the percentage inhibition of edema for each group compared to the control group.

    • Analgesic effect: Analyze the change in pain threshold over time. A significant increase in the pressure required to elicit a withdrawal response in the treated groups compared to the control group indicates an analgesic effect.

Conclusion

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound's analgesic properties. The acetic acid-induced writhing test is suitable for initial screening of peripheral analgesic effects. The formalin test allows for the differentiation of effects on neurogenic and inflammatory pain. The hot plate test is specific for centrally mediated analgesia. Finally, the carrageenan-induced paw edema model is valuable for assessing both anti-inflammatory and analgesic activities in the context of inflammation. By utilizing these well-established models and protocols, researchers can gain a comprehensive understanding of the analgesic profile of this compound and novel analgesic candidates.

References

Application Notes and Protocols for the Separation of Metacetamol from Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Metacetamol (3-hydroxyacetanilide) from its structural isomer, Paracetamol (4-hydroxyacetanilide). The following methods are covered: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Crystallization, and Solvent Extraction. These techniques are critical for the purification, quantification, and quality control of Paracetamol in pharmaceutical manufacturing and research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient and widely used technique for the separation, identification, and quantification of Paracetamol and its related substances, including this compound. The separation is typically achieved using a reversed-phase column where Paracetamol, being more polar, elutes earlier than the less polar impurities.

Application Note:

Reverse-phase HPLC (RP-HPLC) offers excellent resolution for separating Paracetamol from its structural isomer, this compound, and other process-related impurities.[1][2] The choice of a C8 or C18 column is common, with the C18 column generally providing higher retention and potentially better resolution for closely related compounds.[2][3][4] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter that can be adjusted to optimize the separation.[1][2][3] The pH of the aqueous buffer can influence the ionization state of the analytes and, consequently, their retention behavior. Detection is commonly performed using a UV detector, as both Paracetamol and this compound are UV-active compounds.[1][3]

Experimental Protocol: RP-HPLC Method

This protocol is a generalized procedure based on common practices for the analysis of Paracetamol and its impurities.[2][3][4][5]

Objective: To separate and quantify this compound and Paracetamol in a mixture.

Materials and Reagents:

  • Paracetamol reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Sample containing a mixture of Paracetamol and this compound

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][5]

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Buffer Preparation (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 with orthophosphoric acid.[5] Filter the buffer through a 0.45 µm membrane filter.

    • Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a ratio of 75:25 (v/v).[5] Degas the mobile phase by sonication for 15-20 minutes.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg each of Paracetamol and this compound reference standards and transfer to separate 10 mL volumetric flasks.

    • Dissolve the standards in the mobile phase to obtain stock solutions of 1 mg/mL.

    • Prepare working standard solutions of desired concentrations by diluting the stock solutions with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample powder equivalent to about 10 mg of Paracetamol and transfer to a 10 mL volumetric flask.

    • Add about 7 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[5]

    • Mobile Phase: Phosphate buffer (pH 3.5) : Acetonitrile (75:25, v/v)[5]

    • Flow Rate: 1.0 mL/min[3][5]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 245 nm

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks of Paracetamol and this compound based on their retention times compared to the standards.

    • Quantify the amounts of Paracetamol and this compound in the sample by comparing the peak areas with those of the standards.

Quantitative Data Summary
ParameterValueReference
ColumnC18, 250 x 4.6 mm, 5 µm[5]
Mobile PhaseAcetonitrile:Water (25:75 v/v) with pH 3.5 buffer[5]
Flow Rate1.0 mL/min[3][5]
Detection Wavelength245 nm
Retention Time (Paracetamol)~3.6 min[5]
Linearity Range (Paracetamol)6.25 - 100 µg/mL[5]
Recovery (Paracetamol)98.8 - 102.0%[5]

Experimental Workflow: HPLC Separation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (Buffer:ACN 75:25) Injection Inject into HPLC MobilePhase->Injection StandardSol Standard Solutions (Paracetamol & this compound) StandardSol->Injection SampleSol Sample Solution SampleSol->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 245 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Identification & Quantification Chromatogram->Quantification TLC_Principle cluster_components TLC System Components cluster_process Separation Process cluster_result Outcome StationaryPhase Stationary Phase (Silica Gel - Polar) Adsorption Differential Adsorption StationaryPhase->Adsorption MobilePhase Mobile Phase (Solvent Mixture - Less Polar) Migration Differential Migration MobilePhase->Migration Analytes Analytes (Paracetamol & this compound) Analytes->Adsorption Adsorption->Migration Separation Separation of Spots Migration->Separation RfValue Different Rf Values Separation->RfValue Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_product Final Product ImpureSolid Impure Solid (Paracetamol + this compound) HotSolvent Add Hot Solvent ImpureSolid->HotSolvent SaturatedSol Saturated Solution HotSolvent->SaturatedSol Cooling Slow Cooling SaturatedSol->Cooling Crystallization Crystallization of Paracetamol Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration PureCrystals Pure Paracetamol Crystals Filtration->PureCrystals MotherLiquor Mother Liquor (Contains this compound) Filtration->MotherLiquor Extraction_Pathway cluster_initial Initial State cluster_ph_adjust pH Adjustment cluster_extraction Extraction cluster_separation Separation Mixture Aqueous Mixture of Paracetamol & this compound pH_Control Adjust pH of Aqueous Phase Mixture->pH_Control AddSolvent Add Immiscible Organic Solvent pH_Control->AddSolvent Partitioning Differential Partitioning AddSolvent->Partitioning OrganicPhase Organic Phase (Enriched in one isomer) Partitioning->OrganicPhase AqueousPhase Aqueous Phase (Enriched in the other isomer) Partitioning->AqueousPhase

References

Application Notes and Protocols for the Formulation of Metacetamol in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Metacetamol Formulation Strategy

1.0 Introduction

This compound (N-(3-hydroxyphenyl)-acetamide), a structural isomer of paracetamol, has demonstrated analgesic and antipyretic properties.[1][2] Unlike paracetamol, it is reported to be non-hepatotoxic in preclinical mouse models, making it a compound of interest for further investigation.[3] Effective preclinical evaluation, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, requires the development of appropriate formulations that ensure consistent and reproducible drug exposure.[4][5] These application notes provide a comprehensive overview and detailed protocols for formulating this compound for preclinical research, addressing its physicochemical challenges, particularly its limited aqueous solubility.[6][7]

2.0 Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is the foundation for a rational formulation design.[4] Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₉NO₂[1][8]
Molecular Weight 151.16 g/mol [1][8][9]
Appearance Crystals, Crystalline Powder or Needles[8]
Melting Point 145-149 °C[1][8]
Solubility
DMSO~30 mg/mL[3][6]
DMF~30 mg/mL[3][6]
Ethanol~5 mg/mL[3][6]
Aqueous BuffersSparingly soluble / Water insoluble[6][7]
DMSO:PBS (1:4, pH 7.2)~0.20 mg/mL[3][6]
UV/Vis. λmax 246 nm[3][6]
Stability Stable solid at -20°C for ≥ 4 years.[3][6] Aqueous solutions should not be stored for more than one day.[6]

3.0 Preclinical Formulation Considerations

Given this compound's poor aqueous solubility, formulation strategies are critical for achieving desired exposures in animal studies. The choice of formulation depends on the route of administration, the required dose level, and the study's objective.[10][11]

  • For Intravenous (IV) Administration: A true solution is mandatory to prevent capillary blockade.[4] This often requires the use of solubilizing agents and co-solvents. The formulation must be sterile, isotonic, and have a physiologically compatible pH.[11]

  • For Oral (PO) Administration: Both solutions and suspensions are viable options. Suspensions are often preferred for high-dose toxicology studies as they can accommodate larger amounts of the drug substance. A well-formulated suspension requires wetting agents and viscosity modifiers to ensure dose uniformity.[4]

4.0 Proposed Mechanism of Action: Signaling Pathway

The central analgesic mechanism of this compound is believed to be similar to that of paracetamol.[12][13] Paracetamol is metabolized in the central nervous system (CNS) to its active form, AM404, which in turn modulates key pain signaling pathways.[14][15] This involves the activation of the transient receptor potential vanilloid-1 (TRPV1) channels and potentiation of the descending serotonergic inhibitory pathways.[15][16]

Metacetamol_Pathway Proposed Central Analgesic Pathway of this compound cluster_Systemic Systemic Circulation / Liver cluster_CNS Central Nervous System (Brain) This compound This compound p_Aminophenol p-Aminophenol Derivative This compound->p_Aminophenol Deacetylation FAAH FAAH p_Aminophenol->FAAH Crosses BBB AM404 AM404 (Active Metabolite) TRPV1 TRPV1 Activation AM404->TRPV1 CB1 CB1 Receptor Modulation AM404->CB1 FAAH->AM404 Conjugation with Arachidonic Acid Serotonin Descending Serotonergic Pathway TRPV1->Serotonin Potentiation CB1->Serotonin Potentiation Analgesia Analgesic Effect Serotonin->Analgesia

Proposed central analgesic pathway of this compound.

Experimental Protocols

Protocol 1: Pre-formulation Solubility Assessment

This protocol outlines the procedure for determining the solubility of this compound in various vehicles to select appropriate candidates for in vivo studies.

Solubility_Workflow Workflow: Solubility Assessment start Weigh excess This compound into vials add_vehicle Add known volume of test vehicle start->add_vehicle equilibrate Equilibrate at RT (e.g., 24-48h with mixing) add_vehicle->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant with appropriate solvent supernatant->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze end Determine Solubility (mg/mL) analyze->end

Workflow for determining this compound solubility.

1.1 Materials & Equipment

  • This compound powder

  • Selection of preclinical vehicles (e.g., Water, PBS pH 7.4, 5% DMSO/95% Saline, 20% Solutol HS 15 in water, 0.5% Methylcellulose)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Benchtop centrifuge

  • Calibrated pipettes

  • HPLC-UV system

1.2 Procedure

  • Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The amount should be sufficient to ensure saturation.

  • Accurately pipette a known volume (e.g., 1 mL) of the selected test vehicle into the vial.

  • Cap the vial and vortex vigorously for 1 minute.

  • Place the vial on an orbital shaker at room temperature and allow it to equilibrate for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Perform a serial dilution of the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Protocol 4).

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Protocol 2: Preparation of a Solution Formulation for IV Administration (Target: 2 mg/mL)

This protocol describes the preparation of a 10 mL solution formulation suitable for intravenous administration in rodents, using a co-solvent system to overcome poor aqueous solubility.

IV_Prep_Workflow Workflow: IV Solution Formulation start Calculate required mass of this compound weigh Weigh this compound (20 mg for 10 mL) start->weigh dissolve Dissolve in co-solvent (e.g., 1 mL DMSO) weigh->dissolve add_vehicle Add remaining vehicle (e.g., 9 mL Saline) slowly while vortexing dissolve->add_vehicle observe Visually inspect for complete dissolution and precipitation add_vehicle->observe filter Sterile filter through 0.22 µm syringe filter observe->filter end Dispense into sterile vials. Formulation is ready. filter->end

Workflow for preparing an IV solution formulation.

2.1 Materials & Excipients

  • This compound powder

  • Sterile glass vial (e.g., 15 mL)

  • Sterile magnetic stir bar

  • Magnetic stir plate

  • Calibrated pipettes or sterile syringes

  • Sterile 0.22 µm syringe filter (ensure compatibility with DMSO)

ExcipientFunctionTypical Concentration Range (Parenteral)Example for 10 mL
DMSO Co-solvent / Solubilizer5 - 40% v/v1.0 mL (10%)
PEG 400 Co-solvent / Solubilizer10 - 60% v/v-
Saline (0.9% NaCl) Vehicle / Tonicity Agentq.s. to volume9.0 mL
Phosphate Buffer pH control--

2.2 Procedure

  • Calculation: For a 10 mL batch at 2 mg/mL, the required mass of this compound is: 10 mL * 2 mg/mL = 20 mg.

  • Accurately weigh 20 mg of this compound and transfer it to a sterile 15 mL vial.

  • Add the primary solubilizing co-solvent. In this example, add 1.0 mL of DMSO to the vial.

  • Vortex or sonicate until the this compound is completely dissolved. A clear solution should be formed.

  • Slowly add the aqueous vehicle (9.0 mL of sterile saline) to the vial, preferably dropwise, while continuously vortexing or stirring. This slow addition helps prevent the drug from precipitating out of solution (a phenomenon known as "crashing out").

  • Visually inspect the final solution against a light and dark background to ensure it is clear, free of particulates, and that no precipitation has occurred.

  • For sterile administration, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container.

  • Label the formulation clearly with the compound name, concentration, vehicle composition, and date of preparation. Use immediately, as aqueous stability may be limited.[6]

Protocol 3: Preparation of a Suspension Formulation for Oral Gavage (Target: 10 mg/mL)

This protocol details the preparation of a 10 mL aqueous suspension for oral dosing, suitable for efficacy or toxicology studies requiring higher dose levels.

PO_Prep_Workflow Workflow: Oral Suspension Formulation start Calculate required mass of this compound weigh Weigh this compound (100 mg for 10 mL) start->weigh wetting Form a paste with wetting agent/vehicle (e.g., Tween 80 in water) weigh->wetting add_vehicle Add remaining vehicle (e.g., 0.5% MC) in portions with mixing wetting->add_vehicle homogenize Homogenize to ensure uniform particle size add_vehicle->homogenize end Transfer to dosing bottle. Stir before each use. homogenize->end

Workflow for preparing an oral suspension.

3.1 Materials & Excipients

  • This compound powder

  • Mortar and pestle or glass beaker

  • Graduated cylinder

  • Magnetic stir plate and stir bar, or overhead stirrer

  • Homogenizer (optional, but recommended)

ExcipientFunctionTypical Concentration Range (Oral)Example for 10 mL
Methylcellulose (MC) Suspending / Viscosity Agent0.25 - 1.0% w/v50 mg (0.5%)
Tween 80 Wetting Agent / Surfactant0.1 - 0.5% v/v20 µL (0.2%)
Purified Water Vehicleq.s. to volumeq.s. to 10 mL

3.2 Procedure

  • Prepare Vehicle: First, prepare the 0.5% Methylcellulose (MC) with 0.2% Tween 80 vehicle. For 10 mL, add 50 mg of MC to ~8 mL of hot water (~70-80°C) and stir until dispersed. Cool the dispersion in an ice bath while stirring to allow the MC to hydrate (B1144303) and dissolve. Add 20 µL of Tween 80 and mix thoroughly. Make up the final volume to 10 mL.

  • Calculation: For a 10 mL batch at 10 mg/mL, the required mass of this compound is: 10 mL * 10 mg/mL = 100 mg.

  • Accurately weigh 100 mg of this compound and place it in a mortar or a small beaker.

  • Wetting: Add a small amount (~1-2 mL) of the prepared vehicle to the this compound powder. Use a pestle or spatula to triturate the powder into a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.[4]

  • Dilution: Gradually add the remaining vehicle in small portions to the paste, mixing continuously, until the final volume of 10 mL is reached.

  • Homogenization: For improved uniformity, stir the suspension with a magnetic stirrer for at least 30 minutes. If available, use a homogenizer to further reduce particle agglomerates.

  • Transfer the final suspension to a suitable container. Label clearly and include instructions to "Shake Well Before Use."

Protocol 4: Stability-Indicating HPLC-UV Method for Quantification

This protocol provides a general framework for an isocratic reverse-phase HPLC method to quantify this compound in formulation samples and assess its stability. The method is adapted from established procedures for the related compound, paracetamol.[17][18][19]

HPLC_Workflow Workflow: HPLC Analysis cluster_prep Preparation cluster_analysis Analysis prep_mobile Prepare Mobile Phase and equilibrate system run_sequence Run HPLC Sequence (Standards & Samples) prep_mobile->run_sequence prep_standards Prepare Calibration Standards prep_standards->run_sequence prep_samples Prepare/Dilute Formulation Samples prep_samples->run_sequence gen_curve Generate Calibration Curve (Peak Area vs. Conc.) run_sequence->gen_curve calc_conc Calculate Sample Concentration gen_curve->calc_conc

General workflow for HPLC quantification.

4.1 HPLC Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 6.0) (e.g., 25:75 v/v)[17][19]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 246 nm[3][6]
Column Temperature 30 °C
Run Time ~10 minutes

4.2 Procedure

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. From this stock, prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dilute the formulation samples (from solubility or stability studies) with the mobile phase to a theoretical concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a linear regression curve from the peak areas of the calibration standards. Use the equation of the line to calculate the concentration of this compound in the prepared samples, correcting for all dilution factors.

4.3 Forced Degradation for Stability-Indicating Assay To validate the method as "stability-indicating," forced degradation studies must be performed to demonstrate that the analytical peak for this compound is resolved from any potential degradation products.[18]

  • Prepare solutions of this compound (~100 µg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 1-2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid powder at 105°C for 24 hours.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all stressed samples by the proposed HPLC method.

  • The method is considered stability-indicating if the this compound peak remains pure and is well-separated from any new peaks that appear due to degradation. Peak purity can be assessed using a photodiode array (PDA) detector.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Metacetamol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various Metacetamol (N-(3-hydroxyphenyl)acetamide) derivatives and detailed protocols for their biological evaluation. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound, a structural isomer of the widely used analgesic and antipyretic drug paracetamol, presents a valuable scaffold for the development of novel therapeutic agents.[1] Modifications of the this compound structure can lead to derivatives with a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and analgesic properties.[2][3] This document outlines the synthesis of several classes of this compound derivatives and provides detailed protocols for assessing their biological efficacy.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of its phenolic hydroxyl or acetamido groups. This section details the synthesis of hydrazone derivatives, a class of compounds that has shown promising biological activities.

Synthesis of this compound-Hydrazone Derivatives

A series of hydrazone derivatives of this compound can be synthesized starting from the reaction of this compound with ethyl chloroacetate (B1199739), followed by hydrazinolysis and subsequent condensation with various aromatic aldehydes.[2]

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3-acetamidophenoxy)acetate (1)

  • To a solution of this compound (10 mmol) in dry acetone (B3395972) (50 mL), add anhydrous potassium carbonate (20 mmol).

  • Add ethyl chloroacetate (12 mmol) dropwise to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the mixture and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure ethyl 2-(3-acetamidophenoxy)acetate.

Step 2: Synthesis of 2-(3-acetamidophenoxy)acetohydrazide (2)

  • Dissolve ethyl 2-(3-acetamidophenoxy)acetate (1) (5 mmol) in ethanol (30 mL).

  • Add hydrazine (B178648) hydrate (B1144303) (25 mmol) to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried.

Step 3: General Procedure for the Synthesis of N-(3-(2-(2-(substituted-benzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide (3a-j)

  • Dissolve 2-(3-acetamidophenoxy)acetohydrazide (2) (1 mmol) in absolute ethanol (20 mL).

  • Add the appropriate substituted aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the pure hydrazone derivatives.

II. Biological Evaluation

This section provides protocols for evaluating the anticancer, antimicrobial, antioxidant, and analgesic activities of the synthesized this compound derivatives.

Anticancer Activity

The in vitro cytotoxicity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Anticancer Activity of this compound-Hydrazone Derivatives (3a-j) [2]

CompoundRIC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. MCF-7
3a 4-Fluorophenyl24.56 ± 1.1231.23 ± 1.54
3b 4-Chlorophenyl18.98 ± 0.9825.67 ± 1.21
3c 4-Bromophenyl15.43 ± 0.7622.14 ± 1.10
3d 4-Methylphenyl28.78 ± 1.3435.45 ± 1.67
3e 4-Nitrophenyl9.89 ± 0.4514.56 ± 0.67
3f 2-Hydroxyphenyl35.12 ± 1.6542.87 ± 2.01
3g 4-Methoxyphenyl22.34 ± 1.0529.87 ± 1.43
3h 3,4-Dimethoxyphenyl19.87 ± 0.9226.78 ± 1.32
3i 4-(Dimethylamino)phenyl40.23 ± 1.8748.98 ± 2.23
3j 2,4-Dichlorophenyl12.34 ± 0.5818.98 ± 0.88
Doxorubicin -1.23 ± 0.060.98 ± 0.05
Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound-Hydrazone Derivatives (3a-j) [2]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansC. krusei
3a 641281282566432
3b 3264641283216
3c 163264641616
3d 128256256>25612864
3e 1616323288
3f 256>256>256>256256128
3g 641281282566432
3h 3264641283216
3i >256>256>256>256>256>256
3j 16323264168
Ampicillin 0.50.2528--
Fluconazole ----14
Antioxidant Activity

The antioxidant potential of the synthesized derivatives can be assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5]

Experimental Protocol: DPPH Radical Scavenging Assay [4]

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of various concentrations of the synthesized compounds in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Scavenging Assay [4]

  • Preparation of ABTS radical cation (ABTS•+): React 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keep the mixture in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 1 mL of the diluted ABTS•+ solution to 1 mL of various concentrations of the synthesized compounds.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Analgesic Activity

The analgesic properties of the synthesized this compound derivatives can be evaluated in vivo using the hot plate and formalin tests in rodents.[6][7]

Experimental Protocol: Hot Plate Test [8][9]

  • Animal Acclimatization: Acclimatize mice or rats to the hot plate apparatus, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Measure the baseline latency for the animal to show a nociceptive response (e.g., paw licking, jumping).

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Post-treatment Measurement: Measure the reaction time at different time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Experimental Protocol: Formalin Test [7][8]

  • Compound Administration: Administer the test compounds to the animals.

  • Formalin Injection: After a set period (e.g., 30 minutes), inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw.

  • Observation: Observe the animal's behavior for a specified period (e.g., 30 minutes) and record the total time spent licking or biting the injected paw.

  • Data Analysis: The test has two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain). A reduction in the licking/biting time in either phase indicates analgesic activity.

III. Visualizations

Synthesis Workflow

Synthesis_Workflow This compound This compound Intermediate1 Ethyl 2-(3-acetamidophenoxy)acetate This compound->Intermediate1 Step 1: Alkylation Reagents1 Ethyl Chloroacetate, K2CO3, Acetone Reagents1->Intermediate1 Intermediate2 2-(3-acetamidophenoxy)acetohydrazide Intermediate1->Intermediate2 Step 2: Hydrazinolysis Reagents2 Hydrazine Hydrate, Ethanol Reagents2->Intermediate2 Final_Product This compound-Hydrazone Derivatives (3a-j) Intermediate2->Final_Product Step 3: Condensation Reagents3 Substituted Aromatic Aldehyde, Ethanol, Glacial Acetic Acid Reagents3->Final_Product

Caption: Synthetic pathway for this compound-Hydrazone derivatives.

Biological Evaluation Workflow

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Purification->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Analgesic Analgesic Assays (Hot Plate, Formalin Test) Purification->Analgesic Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Analgesic->Data_Analysis

Caption: Workflow for the biological evaluation of this compound derivatives.

Potential Signaling Pathway in Cancer

While the specific signaling pathways affected by this compound derivatives are still under investigation, many anticancer agents exert their effects through the induction of apoptosis. The following diagram illustrates a simplified apoptotic pathway that could be investigated.

Apoptotic_Pathway cluster_pathway Apoptotic Signaling Metacetamol_Derivative This compound Derivative Cancer_Cell Cancer Cell Bax Bax (Pro-apoptotic) Metacetamol_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Metacetamol_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway targeted by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Metacetamol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Metacetamol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized through the N-acylation of m-aminophenol with acetic anhydride (B1165640). The reaction involves the nucleophilic attack of the amino group of m-aminophenol on the carbonyl carbon of acetic anhydride, forming an amide bond.

Q2: What are the critical parameters affecting the yield of this compound synthesis?

A2: Several parameters can significantly impact the yield, including the purity of starting materials (m-aminophenol and acetic anhydride), reaction temperature, reaction time, and the efficiency of the purification process. Extending the reaction time may lead to the formation of diacetylated derivatives, reducing the yield of the desired product.[1]

Q3: How can I purify the crude this compound product?

A3: The most common and effective method for purifying crude this compound is recrystallization.[2][3][4] This technique relies on the difference in solubility of this compound and impurities in a given solvent at different temperatures. Water and ethanol (B145695) are commonly used solvents for this purpose.[4] Activated charcoal can also be used during recrystallization to remove colored impurities.[4][5]

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities include unreacted m-aminophenol, diacetylated byproducts, and colored impurities arising from oxidation or side reactions.[1][4] The presence of these impurities can lower the melting point of the final product.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during purification (e.g., using too much solvent for recrystallization). - Formation of byproducts.- Ensure the reaction goes to completion by monitoring with TLC. - During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.[6] - Optimize reaction time to avoid the formation of diacetylated derivatives.[1]
Colored Product (Yellow/Pinkish) - Oxidation of m-aminophenol. - Presence of colored impurities in the starting materials.- Use purified starting materials. m-aminophenol can be recrystallized before use.[1] - During recrystallization of the final product, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1][5]
Product Fails to Crystallize - Supersaturation has not been reached. - Presence of impurities inhibiting crystal formation.- If crystallization does not occur upon cooling, try inducing it by scratching the inside of the flask with a glass rod.[1] - Ensure the crude product is sufficiently pure before attempting recrystallization.
Low Melting Point of Final Product - Presence of impurities.- Repeat the recrystallization process to improve the purity of the product.[2] - Ensure the product is thoroughly dried to remove any residual solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the acetylation of aminophenols.

Materials:

  • m-Aminophenol

  • Acetic Anhydride

  • Deionized Water

  • Ethanol (for recrystallization)

  • Activated Charcoal

Procedure:

  • In a round-bottom flask, suspend m-aminophenol in deionized water.

  • Gently warm the mixture in a water bath until the solid dissolves.

  • Slowly add acetic anhydride to the solution while stirring.

  • Continue heating the reaction mixture in the water bath for an additional 15-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the crude product.

  • Collect the crude this compound by vacuum filtration and wash it with cold deionized water.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to a beaker.

  • Add a minimal amount of hot deionized water or an ethanol-water mixture to dissolve the solid completely.[2][3]

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[1]

  • Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by vacuum filtration.

  • Dry the crystals in an oven at a moderate temperature or in a desiccator.[1]

Visualizations

Metacetamol_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start m-Aminophenol + Acetic Anhydride reaction N-Acylation Reaction (Heating) start->reaction 1 cooling Cooling (Ice Bath) reaction->cooling 2 filtration1 Vacuum Filtration cooling->filtration1 3 crude Crude this compound filtration1->crude 4 dissolution Dissolve in Hot Solvent crude->dissolution To Purification charcoal Add Activated Charcoal (Optional) dissolution->charcoal filtration2 Hot Filtration charcoal->filtration2 crystallization Cooling & Crystallization filtration2->crystallization filtration3 Vacuum Filtration crystallization->filtration3 drying Drying filtration3->drying pure Pure this compound drying->pure Troubleshooting_Yield start Low Yield Observed? check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes optimize_time Increase Reaction Time or Optimize Temperature incomplete->optimize_time check_purification Review Purification Steps complete->check_purification solvent_issue Used excess solvent during recrystallization? check_purification->solvent_issue byproduct_issue Evidence of byproducts (e.g., oily residue)? check_purification->byproduct_issue minimize_solvent Use Minimum Amount of Hot Solvent solvent_issue->minimize_solvent Yes optimize_conditions Adjust Reaction Time to Minimize Byproduct Formation byproduct_issue->optimize_conditions Yes

References

Technical Support Center: Overcoming Metacetamol Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metacetamol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

A1: this compound, or N-(3-hydroxyphenyl)acetamide, is a non-toxic regioisomer of paracetamol with analgesic properties.[1] Like many small organic molecules, this compound has limited aqueous solubility, which can lead to precipitation in cell culture media and other aqueous buffers used in in vitro assays. This can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the best solvents for making a this compound stock solution?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[2] Ethanol can also be used, but its solubility is lower compared to DMSO and DMF.[2] For most cell-based assays, it is recommended to prepare a high-concentration stock solution in a good solvent like DMSO.

Q3: My this compound precipitated when I added it to my cell culture medium. What happened and how can I fix it?

A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is less soluble.[3] To prevent this, it is crucial to follow a careful dilution protocol. This typically involves preparing intermediate dilutions and ensuring the final concentration of the organic solvent in the cell culture medium is kept to a minimum (usually ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[4][5]

Q4: Can I heat or sonicate my this compound solution to get it to dissolve?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve this compound in a solvent.[4] However, it is important to be cautious with heat, as prolonged exposure to high temperatures can potentially degrade the compound. Always start with gentle warming and short sonication times.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Buffer/Media

Symptoms: A visible precipitate or cloudiness appears immediately upon adding the this compound stock solution to your cell culture medium or buffer.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[3]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes the compound to rapidly precipitate.Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media or buffer before preparing the final concentration. Add the stock solution dropwise while gently vortexing.[3]
Low Temperature of Media/Buffer The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solution.[3]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, too high a final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.1%.[4][5]
Issue 2: Delayed Precipitation of this compound in Culture

Symptoms: The this compound solution is initially clear but a precipitate forms after several hours or days of incubation.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Media Evaporation Over time, especially in long-term cultures, evaporation can concentrate media components, including this compound, beyond its solubility limit.Ensure proper humidification in your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape.[3]
Temperature Fluctuations Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, affecting compound solubility.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.[3]
Interaction with Media Components This compound may interact with salts, proteins (from serum), or other components in the media over time, forming less soluble complexes.If possible, test the solubility and stability of this compound in different basal media formulations to identify one that is more compatible.
pH Shift in Media Cellular metabolism can cause a shift in the pH of the culture medium over time, which can alter the solubility of a pH-sensitive compound.Monitor the pH of your culture medium. If a significant shift is observed, consider using a medium with a stronger buffering capacity or more frequent media changes.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Reference
DMSO~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
Ethanol~5 mg/mL[2]
DMSO:PBS (pH 7.2) (1:4)~0.20 mg/mL[2]

Note: Solubility in cell culture media can be influenced by many factors, including serum concentration, and may be lower than in simple buffers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (FW: 151.16 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 151.16 g/mol * 1000 mg/g = 1.51 mg.

  • Weigh this compound: Accurately weigh out the calculated mass of this compound powder and place it in a sterile tube.

  • Add DMSO: Add the desired volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[4]

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Note that DMSO is generally considered self-sterilizing, but filtration provides an extra layer of protection for your cell cultures.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparing this compound Working Solutions for Cell Culture

This protocol provides a step-by-step guide to dilute a DMSO stock solution of this compound into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound you need for your experiment (e.g., 10 µM).

  • Intermediate Dilution (Recommended): To avoid precipitation, prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, to get a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For example, to get a final concentration of 10 µM from a 100 µM intermediate solution, dilute it 1:10 (e.g., 1 mL of intermediate into 9 mL of medium).

  • Mix Thoroughly: Gently vortex or invert the tube to ensure the working solution is homogenous.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Visualizations

Troubleshooting this compound Precipitation

Troubleshooting_Precipitation Start Precipitation Observed in In Vitro Assay Q1 When did precipitation occur? Start->Q1 Immediate Immediately upon dilution Q1->Immediate Immediate Delayed After incubation (hours/days) Q1->Delayed Delayed Sol_Immediate1 Decrease final concentration Immediate->Sol_Immediate1 Sol_Immediate2 Use serial/intermediate dilutions Immediate->Sol_Immediate2 Sol_Immediate3 Use pre-warmed (37°C) media Immediate->Sol_Immediate3 Sol_Delayed1 Check incubator humidity Use sealed plates Delayed->Sol_Delayed1 Sol_Delayed2 Minimize temperature fluctuations Delayed->Sol_Delayed2 Sol_Delayed3 Test different media formulations Delayed->Sol_Delayed3

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Workflow: Preparing this compound for In Vitro Assays

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Prep1 Weigh this compound Prep2 Dissolve in 100% DMSO Prep1->Prep2 Prep3 Vortex/Sonicate Prep2->Prep3 Prep4 Sterile Filter (0.22 µm) Prep3->Prep4 Prep5 Aliquot & Store at -20°C/-80°C Prep4->Prep5 Work1 Thaw stock aliquot Prep5->Work1 Work2 Prepare intermediate dilution in pre-warmed media Work1->Work2 Work4 Prepare vehicle control Work3 Prepare final dilution in pre-warmed media Work2->Work3 Assay Add to Cells for In Vitro Assay Work3->Assay Work4->Assay

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways of this compound

As this compound is a regioisomer of paracetamol, its mechanism of action may involve similar signaling pathways. The following diagram illustrates pathways implicated in paracetamol's effects, which serve as a starting point for investigating this compound.

Signaling_Pathways cluster_cox Cyclooxygenase (COX) Pathway cluster_endo Endocannabinoid System cluster_sero Serotonergic Pathway This compound This compound COX COX-1 / COX-2 This compound->COX AM404 AM404-like Metabolite? This compound->AM404 Metabolism? Serotonin Descending Serotonergic Inhibitory Pathways This compound->Serotonin PGs Prostaglandins COX->PGs Inhibition? CB1R CB1 Receptors AM404->CB1R Activation? Anandamide Anandamide Reuptake AM404->Anandamide Inhibition? HTR 5-HT Receptors Serotonin->HTR

Caption: Potential signaling pathways influenced by this compound.

References

Metacetamol Aqueous Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of Metacetamol (Paracetamol) in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges of formulating and analyzing aqueous this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: The main degradation route for this compound in aqueous solutions is hydrolysis of the amide bond, which forms p-aminophenol (4-aminophenol) and acetic acid.[1][2][3] This reaction is catalyzed by both acids and bases and is also influenced by temperature and light.[3] The resulting p-aminophenol is unstable and can oxidize to form quinoneimine, which can then polymerize to create colored compounds, leading to discoloration of the solution.[1]

Q2: Why is my this compound solution turning yellow or brown over time?

A2: The discoloration of your this compound solution is likely due to the formation of colored degradation products. The initial hydrolysis of this compound produces p-aminophenol, which can then oxidize to quinoneimine and subsequently polymerize, resulting in colored impurities.[1] This process is often accelerated by the presence of oxygen.

Q3: What is the optimal pH range for a stable aqueous this compound solution?

A3: The stability of this compound in aqueous solutions is highly pH-dependent. The minimal rate of degradation is typically observed in the pH range of 4.5 to 6.0.[1][4] Within this range, the hydrolysis of the amide bond is at its slowest.

Q4: What types of stabilizers can be used to prevent this compound degradation?

A4: Several types of stabilizers can be employed to enhance the stability of this compound in aqueous solutions. These can be broadly categorized as:

  • Antioxidants/Reducing Agents: These substances prevent oxidative degradation. Examples include compounds with a thiol group like cysteine and N-acetyl-L-cysteine, as well as sulfites such as sodium metabisulfite, sodium sulfite, and sodium formaldehyde (B43269) sulfoxylate.[1][4][5][6]

  • Chelating Agents: These agents bind to metal ions that can catalyze degradation reactions.

  • Other Stabilizing Agents: Compounds like glycine (B1666218), glucose, fructose, and gluconate have also been shown to contribute to the stability of this compound solutions.[4][5]

Q5: How can I remove dissolved oxygen from my aqueous solution to improve stability?

A5: Deoxygenation of the aqueous solvent is a critical step in preparing stable this compound solutions. This is typically achieved by bubbling an inert gas, such as nitrogen, through the solution.[1][2] Maintaining an inert atmosphere in the headspace of the container during manufacturing and storage also helps prevent re-oxygenation.[6]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Symptom Possible Cause Suggested Solution
Significant decrease in this compound concentration in a short period.Incorrect pH of the solution.Adjust the pH of the solution to a range of 4.5 to 6.0 using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffers).
Presence of dissolved oxygen.Deoxygenate the solvent by sparging with nitrogen gas before, during, and after the addition of this compound.[1][2]
Exposure to high temperatures.Prepare and store the solution at controlled room temperature, and avoid exposure to excessive heat.
Presence of catalytic metal ions.Use high-purity water and consider adding a chelating agent to the formulation.
Issue 2: Discoloration of the Aqueous Solution
Symptom Possible Cause Suggested Solution
Solution turns yellow, pink, or brown over time.Oxidation of the hydrolysis product, p-aminophenol.Add an effective antioxidant, such as cysteine or sodium metabisulfite, to the formulation.[1][6]
Exposure to light.Protect the solution from light by using amber-colored containers or by storing it in the dark.
Ingress of oxygen into the container.Ensure the container is sealed tightly and that the headspace is filled with an inert gas like nitrogen.[6]
Issue 3: Precipitation in the Solution
Symptom Possible Cause Suggested Solution
Formation of a solid precipitate in the solution.Poor solubility of this compound at the prepared concentration.Ensure the concentration of this compound does not exceed its solubility in the aqueous medium. Co-solvents like propylene (B89431) glycol or ethanol (B145695) can be used to increase solubility.[3]
Precipitation of degradation products.Address the root cause of degradation by controlling pH, removing oxygen, and adding stabilizers.
Use of an inappropriate buffer that salts out the this compound.Select a buffer system that is compatible with this compound and does not cause precipitation.

Quantitative Data Summary

Table 1: Recommended pH Ranges and Stabilizer Concentrations for Aqueous this compound Solutions
ParameterRecommended Range/ConcentrationReference(s)
pH 4.5 - 6.0[1][4]
Glucose, Fructose, or Gluconate 0.4% - 3.3% m/v[4]
Sodium Formaldehyde Sulfoxylate, Sodium Sulfite, or Sodium Dithionite 0.0008% - 0.02% m/v[4]
Glycine Varies; used as an active stabilizing ingredient.[5]
Sulfurous Acid Salts (e.g., sodium sulfite, sodium hydrogen sulfite) Used in combination with glycine for enhanced stability.[5][7]

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is a representative method for the simultaneous determination of this compound and its primary degradation product, p-aminophenol.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 analytical column (e.g., ODS, 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M KH2PO4) and acetonitrile. A common ratio is approximately 72.5:27.5 (v/v), with the pH of the buffer adjusted to around 6.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 225 nm.[8][9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and p-aminophenol in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation: Dilute the aqueous this compound solution samples with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the peaks for this compound and p-aminophenol based on their retention times and the calibration curve.

5. Validation:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[8][9]

Visualizations

Metacetamol_Degradation_Pathway This compound This compound (N-acetyl-p-aminophenol) p_Aminophenol p-Aminophenol This compound->p_Aminophenol Hydrolysis (+H2O) Quinoneimine Quinoneimine p_Aminophenol->Quinoneimine Oxidation Polymers Colored Polymers Quinoneimine->Polymers Polymerization

Caption: Primary degradation pathway of this compound in aqueous solutions.

Stability_Testing_Workflow cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Analysis Formulation Prepare Aqueous This compound Solution (with/without stabilizers) Deoxygenation Deoxygenate with Inert Gas (e.g., N2) Formulation->Deoxygenation Packaging Package in Controlled Environment Deoxygenation->Packaging Storage Store under Specified Conditions (Temp, Humidity, Light) Packaging->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Analyze using Stability- Indicating Method (e.g., HPLC) Sampling->Analysis Data Evaluate Data (Assay, Impurities, Appearance) Analysis->Data Troubleshooting_Logic Start Instability Observed Discoloration Is there discoloration? Start->Discoloration Degradation Is there rapid loss of assay? Discoloration->Degradation No CheckOxygen Check for Oxygen and Light Exposure Discoloration->CheckOxygen Yes Precipitation Is there precipitation? Degradation->Precipitation No CheckpH Check pH Degradation->CheckpH Yes Precipitation->Start No, re-evaluate CheckConcentration Check Concentration and Solubility Precipitation->CheckConcentration Yes AddAntioxidant Add Antioxidant/ Protect from Light CheckOxygen->AddAntioxidant AdjustpH Adjust pH to 4.5-6.0 CheckpH->AdjustpH AdjustConcentration Adjust Concentration/ Use Co-solvents CheckConcentration->AdjustConcentration

References

Technical Support Center: Metacetamol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metacetamol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Paracetamol?

This compound (3-hydroxyacetanilide) is a regioisomer of Paracetamol (4-hydroxyacetanilide). While both possess analgesic and antipyretic properties, this compound has not been marketed as a drug.[1] Due to its structural similarity to Paracetamol, its stability and degradation pathways are presumed to be very similar.

Q2: What are the primary factors that cause this compound degradation in storage?

The primary factors influencing the stability of compounds like this compound and Paracetamol include temperature, humidity, pH, light, and the presence of oxygen.[2] High temperatures and humidity, exposure to UV light, and extreme pH conditions can accelerate degradation.[2][3]

Q3: What are the common degradation products of this compound?

Based on the degradation pathways of its isomer, Paracetamol, the common degradation products of this compound are expected to arise from hydrolysis and oxidation. The primary hydrolytic degradation product is 3-aminophenol (B1664112). Oxidative degradation can lead to the formation of various products, including hydroquinone (B1673460) and N-acetyl-p-benzoquinone imine (NAPQI).[4][5][6][7][8][9]

Q4: How can I detect and quantify this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the simultaneous determination of the active pharmaceutical ingredient and its degradation products.[4][10] UV-Vis spectroscopy can also be employed for kinetic studies of degradation.[4][6]

Q5: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light.[2] The recommended storage temperature is generally between 15°C and 30°C (59°F and 86°F).[2] It is also crucial to protect it from moisture, as this can promote both chemical degradation and physical changes, such as polymorphic transformation.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Potency in a Stored Sample

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Improper Storage Temperature Review storage temperature logs. Compare with the recommended range of 15°C to 30°C.[2]If stored outside the recommended range, discard the sample and obtain a new one. Ensure proper temperature-controlled storage for all future samples.
Exposure to High Humidity Check the relative humidity of the storage area. Note that moisture can accelerate hydrolysis.[2] this compound's metastable polymorph can also convert to a stable form in the presence of moisture.[1]Store this compound in well-sealed containers with desiccants. If humidity is consistently high, consider using a controlled humidity storage chamber.
Light Exposure Assess the storage container and location for light exposure. UV light can accelerate the degradation of Paracetamol and likely this compound.[2]Store this compound in amber-colored vials or in a dark cabinet to protect it from light.
Oxidative Degradation Consider the headspace in the storage container and the possibility of oxygen exposure, which can promote oxidation.[2]For long-term storage of sensitive samples, consider purging the container with an inert gas like nitrogen or argon before sealing.
pH Instability (for solutions) If this compound is in a solution, measure the pH. Extreme pH values can accelerate degradation.[2]For solutions, use appropriate buffer systems to maintain a stable pH, ideally in the slightly acidic to neutral range.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stored this compound Sample

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Formation of Degradation Products The new peaks likely correspond to degradation products. The primary hydrolytic product is 3-aminophenol, and oxidative products can also form.[4][5][6][7][8][9]Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. Refer to the this compound degradation pathway diagram below.
Contamination Review sample handling procedures. Consider the possibility of contamination from solvents, glassware, or other sources.Re-run the analysis with a fresh, carefully prepared sample and clean equipment to rule out contamination.
Interaction with Excipients (for formulations) If this compound is part of a formulation, consider potential interactions with excipients.Conduct compatibility studies with individual excipients to identify any interactions that may be causing degradation.

Data Presentation

Table 1: Influence of Storage Conditions on this compound Stability (Hypothetical Data Based on Paracetamol Studies)

Condition Temperature (°C) Relative Humidity (%) Observed Degradation after 6 Months (%) Primary Degradation Products
Ideal 2540< 1%Minimal
High Temperature 40405 - 10%3-aminophenol, Oxidative products
High Humidity 25758 - 15%3-aminophenol
High Temp & Humidity 4075> 20%3-aminophenol, Oxidative products
Light Exposure (UV) 254010 - 18%Oxidative products

This table provides illustrative data based on typical degradation patterns observed for structurally similar compounds like Paracetamol under accelerated stability testing conditions.[3][11]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound and its Primary Hydrolytic Degradation Product (3-Aminophenol)

This protocol is adapted from established methods for Paracetamol analysis.[12]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard

  • 3-Aminophenol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate), pH adjusted to 5.0.

  • Water (HPLC grade)

  • Sample of this compound for analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol and 0.01M phosphate buffer (pH 5.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a stock solution of 3-aminophenol (e.g., 1 mg/mL) in the mobile phase.

  • From the stock solutions, prepare a series of working standard solutions containing both this compound and 3-aminophenol at various concentrations to establish a calibration curve.

5. Preparation of Sample Solution:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to establish the calibration curve and determine the retention times for this compound and 3-aminophenol.

  • Inject the sample solution.

  • Quantify the amount of this compound and 3-aminophenol in the sample by comparing the peak areas with the calibration curves.

Visualizations

Metacetamol_Degradation_Pathway This compound This compound (3-hydroxyacetanilide) Hydrolysis Hydrolysis (Moisture, Extreme pH) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Light) This compound->Oxidation Aminophenol 3-Aminophenol Hydrolysis->Aminophenol Oxidative_Products Oxidative Products (e.g., Hydroquinone, NAPQI-like structures) Oxidation->Oxidative_Products

Caption: this compound degradation pathways via hydrolysis and oxidation.

Troubleshooting_Workflow start Suspected this compound Degradation check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No implement_capa Implement Corrective and Preventive Actions (CAPA) improper_storage->implement_capa hplc_analysis Perform HPLC Analysis proper_storage->hplc_analysis degradation_peaks Degradation Peaks Present? hplc_analysis->degradation_peaks no_peaks No Degradation Peaks degradation_peaks->no_peaks No characterize_peaks Characterize Peaks (e.g., MS) degradation_peaks->characterize_peaks Yes end Problem Resolved no_peaks->end characterize_peaks->implement_capa implement_capa->end

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Optimization of HPLC Parameters for Metacetamol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Metacetamol (also known as Paracetamol or Acetaminophen). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.

      • Solution: Use an end-capped column or a column with a base-deactivated stationary phase.[1] Alternatively, adding a competitive base, like triethylamine (B128534) (0.1-0.5%), to the mobile phase can mask the silanol groups.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.

      • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa ≈ 9.5) to ensure it is in a non-ionized form. A pH around 3-4 is often effective.[2][3]

    • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to peak distortion.[1][4]

      • Solution: Use a guard column to protect the analytical column.[4] If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).

    • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[4][5]

      • Solution: Minimize the length and internal diameter of the tubing between the injector, column, and detector.

  • Question: My this compound peak is fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase.[1]

      • Solution: Reduce the injection volume or dilute the sample.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly.

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

2. Inconsistent Retention Times

  • Question: The retention time for my this compound peak is drifting or shifting between injections. Why is this happening?

  • Answer: Fluctuations in retention time can compromise the reliability of your analysis. Consider the following causes:

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[4][5]

      • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before starting the analysis.

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.[5][6]

      • Solution: Prepare the mobile phase accurately and consistently. For buffered mobile phases, ensure the pH is measured and adjusted precisely. Degas the mobile phase to prevent bubble formation.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[5]

      • Solution: Use a column oven to maintain a constant temperature.

    • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate.[5]

      • Solution: Perform regular maintenance on the HPLC pump and check for leaks.

3. Poor Resolution

  • Question: I am analyzing this compound in a formulation with other active ingredients, and the peaks are not well-resolved. How can I improve the separation?

  • Answer: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve peak separation:

    • Optimize Mobile Phase Composition: The organic modifier (e.g., methanol (B129727) or acetonitrile) and its ratio with the aqueous phase significantly impact selectivity.

      • Solution: Vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve resolution. You can also try switching between methanol and acetonitrile, as they offer different selectivities.[7]

    • Adjust pH: Changing the pH of the mobile phase can alter the retention times of ionizable compounds, thereby improving resolution.[8]

      • Solution: Experiment with different pH values of the aqueous portion of the mobile phase.

    • Change the Column: If optimizing the mobile phase is insufficient, a different column may be necessary.

      • Solution: Try a column with a different stationary phase (e.g., C8 instead of C18), a smaller particle size for higher efficiency, or a longer column for increased separation power.

    • Gradient Elution: For complex samples with components that have a wide range of polarities, a gradient elution may be required.

      • Solution: Develop a gradient method where the mobile phase composition changes over time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC analysis of this compound.

  • Question: What is a typical starting HPLC method for this compound analysis?

  • Answer: A good starting point for developing an HPLC method for this compound is a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) at a pH of around 3-4. Detection is typically performed using a UV detector at a wavelength of approximately 243-254 nm.[3][9][10]

  • Question: What are the common mobile phases used for this compound analysis?

  • Answer: Common mobile phases are mixtures of an organic solvent and an aqueous buffer.

    • Organic Solvents: Methanol and acetonitrile are the most frequently used.[2]

    • Aqueous Phase: Water, often with a buffer such as phosphate or acetate, is used to control the pH.[8][11][12]

  • Question: Which type of HPLC column is best suited for this compound analysis?

  • Answer: A reversed-phase C18 column is the most common and generally effective choice for this compound analysis.[2][8] These columns provide good retention and peak shape for this compound.

  • Question: What is the optimal UV detection wavelength for this compound?

  • Answer: this compound has a UV absorbance maximum around 243-254 nm.[9][10] The exact wavelength may vary slightly depending on the mobile phase composition. It is recommended to determine the optimal wavelength by scanning the UV spectrum of a this compound standard in the mobile phase.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/RangeReference
Column C18, 250 mm x 4.6 mm, 5 µm[2]
Mobile Phase Methanol:Water (30:70 v/v)[9]
Acetonitrile:Water (25:75 v/v) with pH 3.5 buffer[2]
Flow Rate 0.5 - 1.5 mL/min[3]
Detection Wavelength 243 - 254 nm[3][9][10]
Injection Volume 10 - 20 µL
Temperature Ambient or 30 °C[12]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Quantification

  • Preparation of Mobile Phase (Methanol:Water, 30:70 v/v):

    • Measure 300 mL of HPLC-grade methanol and 700 mL of HPLC-grade water.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using an ultrasonic bath or vacuum filtration.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a 100 mL volumetric flask with the mobile phase and make up to the mark.

  • Preparation of Sample Solution:

    • For tablets, weigh and crush a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Methanol:Water (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 245 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape, RT Shift) check_peak_shape Problem with Peak Shape? start->check_peak_shape check_rt Problem with Retention Time? check_peak_shape->check_rt No tailing Peak Tailing check_peak_shape->tailing Yes fronting Peak Fronting check_peak_shape->fronting Fronting rt_shift Retention Time Shift/Drift check_rt->rt_shift Yes end Problem Resolved check_rt->end No solution_tailing Solutions for Tailing: - Use end-capped column - Adjust mobile phase pH - Use guard column - Clean column tailing->solution_tailing solution_fronting Solutions for Fronting: - Reduce sample concentration - Use weaker sample solvent fronting->solution_fronting solution_rt Solutions for RT Shift: - Ensure column equilibration - Check mobile phase prep - Use column oven - Check pump rt_shift->solution_rt solution_tailing->end solution_fronting->end solution_rt->end

Caption: A troubleshooting workflow for common HPLC issues encountered during this compound analysis.

HPLC_Method_Development_Workflow start Start Method Development select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., MeOH/Water) select_column->select_mobile_phase select_detector Select Detector & Wavelength (e.g., UV @ 245 nm) select_mobile_phase->select_detector optimize_conditions Optimize Conditions (Flow Rate, Temp, Gradient) select_detector->optimize_conditions validate_method Validate Method (Linearity, Accuracy, Precision) optimize_conditions->validate_method Optimized end Final Method validate_method->end

Caption: A logical workflow for developing an HPLC method for this compound analysis.

References

Preventing polymorphic transformation of Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymorphic transformation of Metacetamol.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

This compound, a structural isomer of Paracetamol, is known to exist in at least two polymorphic forms: Form I and Form II.[1][2] Form I is the initially reported polymorph, while Form II can be obtained from the melt under specific conditions.[1]

Q2: What key factors induce the polymorphic transformation of this compound?

The transformation between this compound polymorphs is sensitive to several experimental conditions. Key factors include:

  • Temperature: Heating and cooling rates during crystallization significantly impact which polymorph is formed.

  • Atmospheric Conditions: The presence of moisture in the air has a noticeable effect on both the crystallization of Form II from the melt and its subsequent transformation to Form I.[1] Experiments conducted under dry nitrogen have shown inhibition of crystallization from the melt.[1]

  • Solvent System: The choice of solvent for crystallization can dictate the resulting polymorphic form.

  • Presence of Additives/Excipients: Similar to its isomer Paracetamol, the presence of other molecules can influence the nucleation and growth of specific this compound polymorphs.

Q3: How can I reliably prepare the different polymorphs of this compound for my experiments?

  • Form I: Commercial this compound is typically Form I. It can also be obtained by recrystallization from water.[1]

  • Form II: This polymorph can be produced from the melt of Form I in a reproducible manner.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the relative stability of the known this compound polymorphs?

While detailed thermodynamic relationships are still under investigation, experimental observations suggest that Form I is the more stable form at ambient conditions, as Form II has been observed to transform into Form I, especially in the presence of moisture.[1]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Unintended polymorphic transformation observed during storage. High humidity.Store samples in a desiccator or under a controlled low-humidity environment.[1]
Temperature fluctuations.Store samples at a constant, controlled temperature.
Difficulty in obtaining pure Form II from the melt. Presence of atmospheric moisture.Conduct the melt crystallization and cooling process under a dry, inert atmosphere (e.g., dry nitrogen).[1]
Inappropriate cooling rate.Experiment with different cooling rates. Slow cooling may favor the growth of the stable form, while rapid cooling (quenching) might yield a metastable form or an amorphous phase.
Inconsistent polymorphic form obtained from solution crystallization. Variation in solvent purity or water content.Use high-purity, anhydrous solvents where appropriate. Control the water content of the solvent system precisely.
Supersaturation level is not controlled.Carefully control the concentration and temperature to maintain a consistent level of supersaturation during crystallization.
Presence of impurities acting as nucleants.Ensure the starting material is of high purity.

Quantitative Data Summary

The following table summarizes key thermal properties of this compound and its related compound, Paracetamol, for comparison.

CompoundPolymorphMelting Point (°C)Notes
This compound Form I~147-149 °CData derived from various supplier specifications.
Form IINot explicitly stated, obtained from the melt of Form I.Characterized by various spectroscopic and diffraction techniques.[1]
Paracetamol Form I (monoclinic)~169 °C[3][4]Thermodynamically stable form at ambient conditions.[5][6]
Form II (orthorhombic)~157 °C[4]Metastable form with better compressibility.[5][7]
Form III~143 °C[4]Unstable and readily transforms.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Form II

This protocol is based on the methodology for producing Form II from the melt.[1]

  • Sample Preparation: Place a small amount of this compound Form I onto a microscope slide.

  • Melting: Heat the sample on a hot stage to a temperature above its melting point (e.g., 155-160 °C) until it completely melts.

  • Crystallization Environment: Transfer the slide to a controlled environment. For promoting Form II, this should ideally be a desiccator or a glove box with a dry atmosphere.

  • Cooling: Allow the melt to cool to room temperature. The cooling rate can be a critical parameter to control.

  • Characterization: Immediately characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman or IR spectroscopy to confirm the polymorphic form.

Protocol 2: Monitoring Polymorphic Transformation using DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions (e.g., 180 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization or solid-state transformation) events. The peak temperatures and enthalpies provide information about the polymorphs present and their transformations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Polymorph Characterization cluster_stability Stability Assessment Start Start with this compound Form I Melt Melt Crystallization Start->Melt Solution Solution Crystallization Start->Solution PXRD Powder X-Ray Diffraction (PXRD) Melt->PXRD Solution->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Spectroscopy Raman / IR Spectroscopy DSC->Spectroscopy Storage Store under controlled T & RH conditions Spectroscopy->Storage Timepoint Analyze at time points Storage->Timepoint Timepoint->PXRD Re-characterize Polymorph_Factors center Polymorphic Form of this compound Temp Temperature & Heating/Cooling Rate Temp->center Humidity Moisture / Humidity Humidity->center Solvent Solvent Properties Solvent->center Additives Additives / Impurities Additives->center Pressure Pressure Pressure->center Additive_Influence cluster_solution Solution Phase cluster_nucleation Nucleation cluster_growth Crystal Growth This compound This compound Molecules Nucleus_I Nucleus of Form I This compound->Nucleus_I Grows into Nucleus_II Nucleus of Form II This compound->Nucleus_II Grows into Additive Stabilizing Additive (e.g., Polymer) Additive->Nucleus_I Inhibits Growth Additive->Nucleus_II Promotes Stability Crystal_I Form I Crystal Nucleus_I->Crystal_I Crystal_II Form II Crystal (Stabilized) Nucleus_II->Crystal_II

References

Technical Support Center: Enhancing the Stability of Amorphous Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of amorphous Metacetamol.

Frequently Asked Questions (FAQs)

Q1: What is amorphous this compound and why is it of interest?

A1: Amorphous this compound is a non-crystalline form of the drug 3-hydroxyacetanilide. Unlike its crystalline counterparts (polymorphs), the molecules in the amorphous state lack a long-range ordered structure. This disordered state generally leads to higher apparent solubility and faster dissolution rates, which can potentially enhance the bioavailability of the drug. However, the amorphous form is thermodynamically unstable and has a tendency to convert back to a more stable crystalline form over time.[1][2]

Q2: What are the main challenges associated with the stability of amorphous this compound?

A2: The primary challenge is physical instability, which manifests as crystallization (devitrification) during storage or processing.[3] This conversion from the high-energy amorphous state to a lower-energy crystalline state negates the solubility advantage.[1] Factors that can trigger crystallization include elevated temperature, exposure to moisture, and mechanical stress.[4]

Q3: How can I prepare amorphous this compound in the lab?

A3: A common laboratory method for preparing amorphous this compound is melt-quenching.[4] This involves heating the crystalline this compound above its melting point to form a liquid and then rapidly cooling the melt to a temperature below its glass transition temperature (Tg). This rapid cooling prevents the molecules from arranging into an ordered crystalline lattice, thus trapping them in a disordered, amorphous state.

Q4: What are the most common strategies to stabilize amorphous this compound?

A4: The most prevalent strategy is the creation of amorphous solid dispersions (ASDs). This involves dispersing the this compound molecules within a polymer matrix. The polymer increases the glass transition temperature (Tg) of the mixture, reduces molecular mobility, and can form stabilizing interactions (like hydrogen bonds) with the drug molecules, all of which inhibit crystallization.[5] Commonly used polymers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[6][7]

Q5: How does humidity affect the stability of amorphous this compound?

A5: Moisture from the environment can be absorbed by the amorphous solid, acting as a plasticizer. This plasticizing effect lowers the glass transition temperature (Tg) of the material.[8] A lower Tg means increased molecular mobility at a given storage temperature, which significantly accelerates the rate of crystallization.[9] Therefore, protecting amorphous this compound from humidity is crucial for its stability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Crystallization During Storage

Q: My amorphous this compound sample, which was initially confirmed to be amorphous by PXRD, crystallized after being stored at room temperature for a few weeks. What went wrong?

A: This is a common issue related to the inherent instability of amorphous forms. Here are the likely causes and solutions:

  • Cause 1: Storage Temperature Above the Glass Transition Temperature (Tg).

    • Explanation: Amorphous this compound has a relatively low Tg (around 25°C).[10] If the storage temperature is close to or above the Tg, molecular mobility is high enough to allow for rearrangement into a crystalline structure.

    • Solution: Store the amorphous sample at a temperature significantly below its Tg. For pure amorphous this compound, this would mean refrigeration. To enhance stability at room temperature, consider preparing an amorphous solid dispersion (ASD) with a polymer like PVP or HPMC to increase the Tg of the formulation.[5]

  • Cause 2: Exposure to Humidity.

    • Explanation: Water acts as a potent plasticizer, lowering the Tg and increasing molecular mobility, which accelerates crystallization.[8]

    • Solution: Store your samples in a desiccator with a suitable desiccant or in a controlled low-humidity environment. Ensure that the sample containers are tightly sealed.

  • Cause 3: Insufficient Stabilization.

    • Explanation: For some amorphous drugs, being in a pure state is not stable enough for long-term storage.

    • Solution: Formulate an amorphous solid dispersion (ASD) by incorporating this compound into a polymer matrix. The choice of polymer and the drug-to-polymer ratio are critical for optimal stability.[1][6]

Issue 2: Unexpected Peaks in DSC Analysis

Q: I ran a DSC scan on my freshly prepared amorphous this compound, and I see an exothermic peak before the melting endotherm. What does this signify?

A: The exothermic peak (an event that releases heat) observed in the DSC thermogram of an amorphous sample is indicative of crystallization.

  • Explanation: As the amorphous sample is heated in the DSC, it gains thermal energy. At a certain temperature, known as the crystallization temperature (Tc), the molecules gain enough mobility to rearrange from the disordered amorphous state into an ordered crystalline structure. This is an exothermic process. The subsequent endothermic peak would then be the melting of this newly formed crystalline phase.[10]

  • What to do: This is a normal observation for an amorphous material that is prone to crystallization upon heating. The temperature at which this exotherm occurs can be an indicator of the thermal stability of your amorphous sample. A higher Tc suggests better thermal stability. If you are trying to stabilize the amorphous form, you would aim to either eliminate this crystallization peak or shift it to a higher temperature by, for example, creating an ASD.

Issue 3: Poor Amorphization After Melt-Quenching

Q: My PXRD pattern still shows sharp peaks characteristic of crystalline this compound after I performed a melt-quenching procedure. Why didn't it become fully amorphous?

A: Achieving a fully amorphous state can be challenging. Here are some potential reasons for incomplete amorphization:

  • Cause 1: Insufficient Cooling Rate.

    • Explanation: If the cooling rate is not fast enough, the molecules have sufficient time to organize into a crystalline lattice as they cool down from the molten state.

    • Solution: Ensure the cooling is as rapid as possible. Quenching the molten sample in liquid nitrogen or on a pre-chilled metal block can be more effective than air cooling.[11]

  • Cause 2: Degradation During Melting.

    • Explanation: If this compound is held at a high temperature for too long, it may degrade. Degradation products can sometimes act as nucleation sites, promoting crystallization upon cooling.

    • Solution: Minimize the time the sample is in the molten state. Heat the sample just above its melting point and for the shortest duration necessary to ensure complete melting before quenching.

  • Cause 3: Heterogeneous Nucleation.

    • Explanation: Impurities or even imperfections on the surface of the container can act as sites for heterogeneous nucleation, initiating crystal growth.

    • Solution: Use clean, smooth sample containers. In some cases, the choice of container material itself can influence the mechanical stress during cooling, which may affect crystallization.[4]

Quantitative Data Summary

The stability of amorphous this compound, often studied through its analogue Paracetamol, is significantly influenced by the formulation. The glass transition temperature (Tg) is a critical parameter, with a higher Tg generally indicating better physical stability.

Table 1: Glass Transition Temperatures (Tg) of Amorphous Paracetamol and its Solid Dispersions

FormulationDrug:Polymer Ratio (w/w)Approximate Tg (°C)Reference
Pure ParacetamolN/A25[10]
Paracetamol:PVP/VA10:90~70[6]
Paracetamol:PVP/VA20:80~65[6]
Paracetamol:PVP/VA30:70~58[6]
Paracetamol:PVP 1210:90~115[6]
Paracetamol:PVP 3010:90~135[6]
Paracetamol:PVP 9010:90~150[6]
Paracetamol:HPMC-AS10:90~118[7][12]
Paracetamol:HPMC-AS20:80~115[7][12]
Paracetamol:HPMC-AS40:60~105[7][12]

Note: PVP/VA is a copolymer of polyvinylpyrrolidone and vinyl acetate. PVP 12, 30, and 90 refer to different molecular weight grades. HPMC-AS is Hydroxypropyl Methylcellulose Acetate Succinate. Data for Paracetamol is used as a close structural analogue to this compound.

Table 2: Thermal Events for Amorphous Paracetamol During DSC Analysis

Thermal EventApproximate Temperature (°C)DescriptionReference
Glass Transition (Tg)25Transition from glassy to rubbery state[10]
Crystallization (Tc)65 - 85Exothermic event; amorphous to crystalline[10]
Melting (Tm)157 - 170Endothermic event; melting of crystalline form[13]

Note: The exact temperatures can vary depending on experimental conditions such as heating rate and sample preparation.[10]

Experimental Protocols

Protocol 1: Preparation of Amorphous this compound by Melt-Quenching
  • Sample Preparation: Place 5-10 mg of crystalline this compound into a clean DSC aluminum pan or a small, clean glass vial.

  • Melting: Heat the sample on a hot plate or in a DSC instrument to a temperature approximately 10-20°C above the melting point of the most stable crystalline form (Form I melts around 146-149°C). Hold at this temperature only long enough to ensure complete melting.

  • Quenching (Rapid Cooling): Immediately and rapidly cool the molten sample. This can be achieved by:

    • Plunging the container into liquid nitrogen for 1-2 minutes.

    • Placing the container onto a pre-cooled metal block.

  • Storage: Immediately transfer the quenched sample to a desiccator to protect it from ambient moisture. Store at a temperature well below the Tg (e.g., in a refrigerator at 2-8°C) for enhanced stability.

  • Confirmation: Confirm the amorphous nature of the prepared sample using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "halo" indicates an amorphous structure.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the amorphous this compound sample into a clean, hermetically sealed aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg, for example, 0°C.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, up to a temperature above the melting point (e.g., 180°C).[14][15]

    • Use a nitrogen purge gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify:

    • The glass transition (Tg) as a step change in the heat flow.

    • Any exothermic crystallization peaks (Tc).

    • Any endothermic melting peaks (Tm).

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Gently grind a small amount (1-2 mg) of the amorphous this compound sample into a fine powder using a clean agate mortar and pestle.[16]

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[16]

    • Thoroughly and gently mix the sample and KBr by further grinding for about a minute to ensure a uniform dispersion.[16]

    • Transfer the mixture to a pellet die and press it using a hydraulic press (typically at around 8-10 tons of pressure) to form a thin, transparent pellet.[17][18]

  • Background Collection: Place a pellet made of pure KBr into the FTIR spectrometer and run a background scan.

  • Sample Analysis: Replace the background pellet with the sample pellet and collect the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic peaks and compare it to the spectrum of crystalline this compound and the stabilizing polymer (if used) to identify any peak shifts that may indicate intermolecular interactions, such as hydrogen bonding.

Protocol 4: Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Carefully place a small amount of the amorphous this compound powder onto a sample holder. Gently flatten the surface to ensure it is level with the holder.

  • Instrument Setup:

    • Use a diffractometer with a copper X-ray source (Cu Kα radiation).

    • Set the typical scan range from approximately 5° to 40° in 2θ.[19]

  • Data Collection: Run the scan using appropriate step sizes and scan speeds to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Amorphous Sample: An amorphous sample will not produce sharp diffraction peaks but will instead show a broad, diffuse scattering pattern, often referred to as an "amorphous halo."[20]

    • Crystalline Sample: A crystalline sample will exhibit a series of sharp, well-defined peaks (Bragg peaks) at specific 2θ angles, which are characteristic of its crystal lattice structure.[20]

    • Partially Crystalline Sample: A mixture of amorphous and crystalline material will show sharp peaks superimposed on a broad amorphous halo.[19]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization start Crystalline This compound melt Heat above Tm (~160°C) start->melt quench Rapid Cooling (e.g., Liquid N2) melt->quench amorphous Amorphous This compound quench->amorphous pxrd PXRD Analysis amorphous->pxrd Confirm Amorphous State dsc DSC Analysis amorphous->dsc Determine Tg, Tc, Tm ftir FTIR Analysis amorphous->ftir Assess Interactions result_amorphous result_amorphous pxrd->result_amorphous Broad Halo result_cryst result_cryst pxrd->result_cryst Sharp Peaks

Caption: Workflow for Preparation and Characterization of Amorphous this compound.

Troubleshooting_Crystallization start Amorphous sample crystallized? storage_cond Check Storage Conditions start->storage_cond Yes prep_method Review Preparation Method start->prep_method Yes, during preparation stable stable start->stable No temp_high Storage T > Tg? storage_cond->temp_high humidity Exposed to Humidity? storage_cond->humidity cooling_rate Cooling Rate Too Slow? prep_method->cooling_rate degradation Overheating? prep_method->degradation sol_temp Store below Tg (e.g., refrigerate) temp_high->sol_temp Yes add_polymer Consider ASD Formulation temp_high->add_polymer No, but still an issue sol_humidity Store in Desiccator humidity->sol_humidity Yes humidity->add_polymer No, but still an issue sol_cooling Increase Quench Rate (e.g., Liq. N2) cooling_rate->sol_cooling Yes sol_degradation Minimize Time in Molten State degradation->sol_degradation Yes

Caption: Troubleshooting Decision Tree for Crystallization of Amorphous this compound.

References

Troubleshooting poor resolution in Metacetamol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metacetamol (Paracetamol) chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor resolution in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in this compound HPLC analysis?

Poor resolution in this compound HPLC analysis, where peaks are not well-separated, can stem from several factors. The most common issues include an improperly optimized mobile phase, degradation of the HPLC column, or problems with the sample preparation.[1][2] Specifically, an incorrect mobile phase pH or organic solvent concentration can lead to overlapping peaks.[1] Column deterioration, such as clogged or deteriorated packing, can cause uneven flow and result in broad peaks.[1]

Q2: What type of HPLC column is best suited for this compound analysis?

For the analysis of this compound and its related substances, reversed-phase columns such as C18 and C8 are commonly used.[3][4][5] A C18 column is a popular choice and has been successfully used to separate this compound from its process impurities and degradation products.[6] The selection between C18 and C8 may depend on the specific impurities being analyzed and the desired retention characteristics.

Q3: How does the mobile phase pH affect the resolution of this compound and its impurities?

The pH of the mobile phase is a critical parameter in the separation of ionizable compounds. For this compound and its impurities, adjusting the pH can significantly impact retention times and peak shapes, thereby affecting resolution.[1][7] For basic compounds, a lower pH (around 2-3) can help to reduce peak tailing by protonating silanol (B1196071) groups on the column.[8] Conversely, for acidic compounds, keeping the pH below the pKa can improve peak shape.[8] The optimal pH should be determined during method development to ensure the best separation of all components.

Q4: Can I use a gradient elution for this compound analysis?

Yes, gradient elution can be very effective for separating this compound from a complex mixture of impurities.[6][9][10] A gradient method, where the mobile phase composition is changed over time, can help to improve the resolution of closely eluting peaks and reduce analysis time.[1][9] For instance, a gradient of a phosphate (B84403) buffer and acetonitrile (B52724) is a common approach.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific resolution problems you might encounter during this compound chromatography.

Issue 1: Peak Tailing

Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions For basic analytes interacting with residual silanol groups on the column, lower the mobile phase pH to around 3.0. Using a highly deactivated, end-capped column can also minimize these interactions.[8][11][12]
Column Overload The sample concentration may be too high. Try diluting the sample or reducing the injection volume.[8][13]
Column Contamination or Degradation Contaminants on the column can cause peak tailing. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[8][11]
Extra-column Volume Excessive tubing length or a large detector cell volume can contribute to peak tailing. Use shorter, narrower tubing and ensure all fittings are secure.[8][12]
Issue 2: Peak Fronting

Symptom: The peak is asymmetrical with the front (leading edge) being less steep than the back.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Overload Similar to peak tailing, injecting too much sample can cause fronting. Reduce the sample concentration or injection volume.[14][15]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve the sample in the mobile phase.[14][15]
Low Column Temperature Operating at a very low temperature can sometimes contribute to this issue. Try increasing the column temperature.[16]
Column Degradation A void at the head of the column can cause peak fronting. This may require replacing the column.[17]
Issue 3: Split Peaks

Symptom: A single compound appears as two or more peaks.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Clogged Inlet Frit Particulates from the sample or mobile phase can block the column inlet frit, causing the sample flow to be uneven. Replace the frit or the column.[18]
Column Contamination Contamination at the head of the column can create different paths for the analyte. Try flushing the column or using a guard column.[16][18]
Sample Solvent Mismatch Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.
Co-elution of Compounds What appears to be a split peak may actually be two different compounds eluting very close together. Adjusting the mobile phase composition or gradient can help to resolve them.[18]
Issue 4: Broad Peaks

Symptom: Peaks are wider than expected, leading to poor resolution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Degradation A loss of column efficiency due to aging or contamination is a common cause of broad peaks. Try cleaning the column or replacing it.[1]
High Dead Volume Excessive volume in the system outside of the column (e.g., long tubing, loose fittings) can lead to peak broadening. Check and minimize all connections and tubing lengths.[19]
Mobile Phase Flow Rate Too Low Each column has an optimal flow rate. A flow rate that is too low can increase diffusion and broaden peaks.[19]
Sample Overloading Injecting too much sample can lead to broader peaks. Reduce the injection volume or sample concentration.[20][21]

Data Presentation: Optimizing Mobile Phase Composition

The resolution of this compound from its impurities is highly dependent on the mobile phase composition. The following table summarizes the expected qualitative effects of altering the mobile phase on peak resolution.

Parameter ChangedEffect on Retention Time of this compoundEffect on Resolution from Polar ImpuritiesEffect on Resolution from Non-Polar Impurities
Increase % Acetonitrile DecreaseDecreaseIncrease
Decrease % Acetonitrile IncreaseIncreaseDecrease
Decrease Mobile Phase pH May slightly decreaseCan improve peak shape and resolution for basic impuritiesMay have a minor effect
Increase Mobile Phase pH May slightly increaseMay worsen peak shape for basic impuritiesCan improve resolution for acidic impurities

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Related Substances

This protocol is a general guideline for the separation of this compound and its common impurities using reversed-phase HPLC.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[6]

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient Program: A suitable gradient to start with could be 95% A to 60% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 50 µg/mL.

4. Sample Preparation:

  • For tablets, weigh and finely powder a sufficient number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound and dissolve it in the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting cluster_issues Common Peak Shape Problems start_node Poor Resolution Observed check_node Check Peak Shape start_node->check_node problem_node problem_node check_node->problem_node Identify issue action_node action_node problem_node->action_node Take action Tailing Tailing problem_node->Tailing Fronting Fronting problem_node->Fronting Split Split problem_node->Split Broad Broad problem_node->Broad end_node Resolution Improved action_node->end_node Adjust Mobile Phase pH\nReduce Sample Concentration Adjust Mobile Phase pH Reduce Sample Concentration Tailing->Adjust Mobile Phase pH\nReduce Sample Concentration Match Sample Solvent\nReduce Injection Volume Match Sample Solvent Reduce Injection Volume Fronting->Match Sample Solvent\nReduce Injection Volume Check for Column Clog\nEnsure Sample Dissolution Check for Column Clog Ensure Sample Dissolution Split->Check for Column Clog\nEnsure Sample Dissolution Check for Dead Volume\nOptimize Flow Rate Check for Dead Volume Optimize Flow Rate Broad->Check for Dead Volume\nOptimize Flow Rate Adjust Mobile Phase pH\nReduce Sample Concentration->end_node Match Sample Solvent\nReduce Injection Volume->end_node Check for Column Clog\nEnsure Sample Dissolution->end_node Check for Dead Volume\nOptimize Flow Rate->end_node

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Logical Relationships of Poor Peak Shape Causes

Peak_Shape_Causes main_problem Poor Peak Shape Mobile Phase Issues Mobile Phase Issues main_problem->Mobile Phase Issues Sample Issues Sample Issues main_problem->Sample Issues System Issues System Issues main_problem->System Issues Column Issues Column Issues main_problem->Column Issues category category cause cause Incorrect pH Incorrect pH Mobile Phase Issues->Incorrect pH Wrong Solvent Ratio Wrong Solvent Ratio Mobile Phase Issues->Wrong Solvent Ratio Inadequate Buffering Inadequate Buffering Mobile Phase Issues->Inadequate Buffering Overload Overload Sample Issues->Overload Solvent Mismatch Solvent Mismatch Sample Issues->Solvent Mismatch Incomplete Dissolution Incomplete Dissolution Sample Issues->Incomplete Dissolution Dead Volume Dead Volume System Issues->Dead Volume Leaks Leaks System Issues->Leaks Temperature Fluctuations Temperature Fluctuations System Issues->Temperature Fluctuations Contamination Contamination Column Issues->Contamination Void Formation Void Formation Column Issues->Void Formation

Caption: Causal relationships for common HPLC peak shape problems.

References

Technical Support Center: Paracetamol Stability & Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Metacetamol" was not found in the referenced scientific literature. This document assumes the query pertains to Paracetamol (Acetaminophen), a widely studied analgesic and antipyretic.

This guide provides researchers, scientists, and drug development professionals with detailed strategies to identify and mitigate the degradation of Paracetamol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Paracetamol degradation in an experimental setting?

Paracetamol is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The rate and extent of degradation are significantly influenced by environmental factors such as pH, temperature, exposure to light, and the presence of oxidizing agents or metal ions.[1][2][3]

Q2: How does pH affect the stability of Paracetamol?

Paracetamol's stability is pH-dependent. It is most stable at a pH of approximately 6. However, it undergoes hydrolysis under both acidic and alkaline conditions.[2][4] Alkaline hydrolysis is typically more rapid than acidic hydrolysis, leading to the formation of p-aminophenol and acetate.[2]

Q3: What is the main degradation product I should look for?

The most common degradation product resulting from hydrolysis is 4-aminophenol (B1666318) (also written as p-aminophenol).[2][5][6] Under oxidative stress, other by-products can form, such as the highly reactive N-acetyl-p-benzoquinone imine (NAPQI).[2][7]

Q4: Can excipients in my formulation affect Paracetamol's stability?

Yes, interactions with excipients can impact stability.[3] For example, oxidizing agents or impurities within excipients can accelerate degradation. It is crucial to conduct compatibility studies with all formulation components.

Q5: What are the recommended storage conditions to minimize degradation?

To maintain stability, Paracetamol and its formulations should be stored under controlled temperature and humidity, typically between 15°C and 30°C.[3] They must be protected from light and moisture.[3] Using light-resistant, airtight packaging such as amber-colored containers or blister packs is highly recommended.[3]

Troubleshooting Guide

Issue 1: Rapid loss of Paracetamol concentration in my aqueous solution.

  • Possible Cause 1: pH Instability. Your solution's pH may be in an unstable range (highly acidic or alkaline).

    • Solution: Measure the pH of your solution. Adjust and buffer the solution to a pH of approximately 6 for maximal stability.

  • Possible Cause 2: Oxidative Degradation. The solution may be exposed to atmospheric oxygen or contain oxidizing contaminants.

    • Solution: Degas your solvent before preparation. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation.[3]

  • Possible Cause 3: Light Exposure. The solution may be exposed to UV or ambient light.

    • Solution: Store the solution in an amber-colored volumetric flask or wrap the container in aluminum foil.[3] Conduct experiments under reduced light conditions where possible.

Issue 2: Appearance of unknown peaks in my HPLC/TLC analysis.

  • Possible Cause: Forced Degradation. Your experimental conditions (e.g., high temperature, addition of strong acids/bases) are causing Paracetamol to break down.

    • Solution: Compare the retention time of your unknown peaks with a 4-aminophenol standard, as this is the most common hydrolytic degradant.[2][5] Perform a systematic forced degradation study (see Experimental Protocols below) to characterize the degradation products under specific stress conditions.

Data on Paracetamol Degradation

The following tables summarize quantitative data from forced degradation studies, providing insight into the extent of degradation under various stress conditions.

Table 1: Degradation of Paracetamol Under Various Stress Conditions

Stress ConditionDurationDegradation (%)Primary Degradant(s)Reference
0.1 M HCl (Acid Hydrolysis)24 hours~10%4-aminophenol[4]
0.1 M NaOH (Alkali Hydrolysis)24 hours~16%4-aminophenol[4]
3% H₂O₂ (Oxidation)24 hours~14%N-acetyl-p-benzoquinone imine, Hydroquinone[2][4]
Dry Heat (100°C)1 hour13.21 - 15.11%Not specified[2]
Hydrolysis (General)-~16.5%4-aminophenol[4]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Paracetamol

This protocol outlines a typical procedure for intentionally degrading a drug substance to identify potential degradation products and establish the stability-indicating properties of an analytical method, as recommended by ICH guidelines.[2][8]

Objective: To generate Paracetamol degradation products for analytical method validation.

Materials:

  • Paracetamol Active Pharmaceutical Ingredient (API) or tablet powder

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (v/v) Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Paracetamol (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 9 mL of the drug solution with 1 mL of 0.1 M HCl. Allow the solution to stand for 24 hours at room temperature or heat gently to accelerate degradation.[2]

  • Alkali Hydrolysis: Mix 9 mL of the drug solution with 1 mL of 0.1 M NaOH. Allow the solution to stand for 24 hours at room temperature.[2]

  • Oxidative Degradation: Mix 9 mL of the drug solution with 1 mL of 3% H₂O₂. Allow the solution to stand for 24 hours at room temperature.[2]

  • Thermal Degradation: Maintain a solution of the drug at a controlled elevated temperature (e.g., 50°C) for 24 hours.[2] For dry heat studies on powder, expose the API to 100°C for 1 hour.[2]

  • Sample Analysis: Before analysis by HPLC or TLC, withdraw an aliquot of each stressed sample, neutralize the acid/base samples if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 8-10 µg/mL).[2]

  • Analysis: Inject the samples into the HPLC system and compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation peaks.

Visualizations

Paracetamol Degradation Pathways

The following diagram illustrates the main chemical pathways through which Paracetamol degrades under hydrolytic and oxidative stress.

G cluster_main Degradation Pathways A Paracetamol (N-(4-hydroxyphenyl)acetamide) B 4-Aminophenol A->B Hydrolysis (Acid or Alkali) C Acetic Acid A->C Hydrolysis (Acid or Alkali) D N-acetyl-p-benzoquinone imine (NAPQI) A->D Oxidation (e.g., H₂O₂)

Caption: Primary degradation pathways of Paracetamol.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps involved in conducting a stability study for a Paracetamol formulation.

G cluster_workflow Stability Study Workflow prep Prepare Drug Solution / Formulation stress Apply Stress Conditions (Heat, pH, Light, Oxidant) prep->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze via Stability- Indicating Method (e.g., HPLC) sample->analyze data Quantify Drug & Degradants analyze->data report Determine Degradation Rate & Pathway data->report

Caption: General workflow for a forced degradation study.

Troubleshooting Degradation Issues

This decision tree helps diagnose unexpected sample degradation during experiments.

G cluster_troubleshoot Troubleshooting Flowchart start Unexpected Degradation Observed? ph Is solution pH outside 5-7 range? start->ph Yes light Is solution exposed to light? ph->light No adjust_ph Action: Buffer solution to pH ~6 ph->adjust_ph Yes oxidant Are oxidizing agents present? light->oxidant No protect_light Action: Use amber vials or protect from light light->protect_light Yes add_antioxidant Action: Use degassed solvents &/or add antioxidant oxidant->add_antioxidant Yes end Re-evaluate Experiment oxidant->end No adjust_ph->end protect_light->end add_antioxidant->end

Caption: Decision tree for diagnosing degradation issues.

References

Technical Support Center: Large-Scale Synthesis of Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Metacetamol. Due to the structural similarity and extensive documentation available for Paracetamol (Acetaminophen), it is used as a primary model to address challenges applicable to this compound synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

1. Low Yield of Crude this compound

  • Question: We are experiencing lower than expected yields of crude this compound from the acetylation of m-aminophenol with acetic anhydride (B1165640). What are the potential causes and solutions?

  • Answer: Low yields in the acetylation reaction can stem from several factors. Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits.

    • Incomplete Reaction: Ensure the molar ratio of acetic anhydride to m-aminophenol is optimized. While a 1:1 molar ratio is stoichiometric, a slight excess of acetic anhydride can drive the reaction to completion. However, a large excess can lead to the formation of diacetylated byproducts.[1]

    • Reaction Temperature and Time: The reaction temperature should be carefully controlled. For the analogous synthesis of Paracetamol, temperatures are often maintained around 80-100°C.[2] Insufficient heating can lead to a slow and incomplete reaction, while excessive heat can promote side reactions and degradation. Reaction time is also critical; monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Purity of Starting Materials: The purity of m-aminophenol is crucial. Impurities can interfere with the reaction and reduce the yield. Ensure the starting material meets the required specifications.

2. Discoloration of the Crude Product

  • Question: Our crude this compound has a pink or brownish tint. What causes this discoloration and how can we prevent it?

  • Answer: Discoloration in the crude product is a common issue, often arising from the oxidation of m-aminophenol or the presence of colored impurities.

    • Oxidation of m-aminophenol: The starting material, m-aminophenol, is susceptible to oxidation, which can form colored impurities. It is advisable to use fresh, high-purity m-aminophenol and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Charcoal Treatment: During the purification process (recrystallization), the use of activated charcoal can help remove colored impurities.[2] However, the effectiveness of charcoal can vary, and it may not completely remove all color.

3. Difficulty in Crystallization/Purification

  • Question: We are facing challenges during the recrystallization of this compound. The product is not crystallizing easily, or the resulting crystals are of poor quality (e.g., fine needles). What could be the issue?

  • Answer: Crystallization problems are often linked to the presence of impurities, the choice of solvent, and the cooling rate.

    • Impact of Impurities: Structurally related impurities, such as unreacted m-aminophenol or Paracetamol (if p-aminophenol is a contaminant in the starting material), can significantly hinder crystallization and affect the crystal morphology.[3][4] High concentrations of such impurities can lead to the formation of fine, needle-like crystals that are difficult to filter and handle.

    • Solvent Selection: The choice of recrystallization solvent is critical. Water or a mixture of water and an alcohol (like ethanol (B145695) or isopropanol) are commonly used for Paracetamol and would be suitable for this compound. The solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures to ensure good recovery.

    • Cooling Rate: A slow and controlled cooling process is essential for the formation of well-defined, pure crystals. Rapid cooling can lead to the precipitation of fine particles and the trapping of impurities within the crystal lattice.

    • Seeding: If crystallization is slow to initiate, seeding the supersaturated solution with a small amount of pure this compound crystals can induce crystallization.

4. Presence of Impurities in the Final Product

  • Question: Our final this compound product shows the presence of residual m-aminophenol and other unknown impurities upon analysis. How can we improve the purity?

  • Answer: Achieving high purity is a critical challenge in large-scale synthesis. A multi-step purification approach and careful control of the synthesis process are key.

    • Recrystallization: A well-optimized recrystallization process is the primary method for removing most impurities. Multiple recrystallizations may be necessary to achieve the desired purity.

    • Washing: Thoroughly washing the filtered crystals with a cold solvent (the same used for recrystallization) is crucial to remove residual mother liquor containing dissolved impurities.

    • Control of Side Reactions: As mentioned, diacetylation of the aminophenol can occur.[1] Careful control of the amount of acetic anhydride and the reaction time can minimize this side reaction.

    • Analytical Monitoring: Employ robust analytical methods like HPLC and TLC to identify and quantify impurities at each stage of the process.[5][6] This will help in optimizing the purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a large scale?

A1: The most common and industrially viable route for the synthesis of this compound is the acetylation of m-aminophenol with acetic anhydride. This method is analogous to the large-scale production of Paracetamol from p-aminophenol.[2] The reaction is typically carried out in an aqueous medium or an organic solvent.

Q2: What are the key process parameters to control during the synthesis of this compound?

A2: The key process parameters to monitor and control are:

  • Temperature: Influences reaction rate and the formation of byproducts.

  • Reactant Molar Ratio: The ratio of m-aminophenol to acetic anhydride affects yield and purity.

  • Reaction Time: Needs to be optimized to ensure complete conversion without promoting side reactions.

  • Agitation Speed: Important for ensuring proper mixing and heat transfer in large reactors.

  • pH: Can influence the reaction and the stability of the product.

Q3: How does the presence of Paracetamol as an impurity affect this compound purification?

A3: While this compound is an impurity in Paracetamol synthesis, the reverse can also be a concern if the m-aminophenol starting material is contaminated with p-aminophenol. Due to their similar structures, separating these isomers by simple crystallization can be challenging. The presence of Paracetamol can affect the crystal growth and morphology of this compound, potentially requiring more advanced purification techniques or multiple recrystallizations.

Q4: What are the modern, more sustainable approaches to this compound synthesis?

A4: Modern approaches focus on improving efficiency, safety, and sustainability. For the analogous synthesis of Paracetamol, these include:

  • Continuous Flow Synthesis: Offers better control over reaction parameters, improved heat and mass transfer, and enhanced safety, making it a promising technology for large-scale production.[7][8][9]

  • Enzymatic Synthesis: The use of enzymes as catalysts can lead to higher selectivity and milder reaction conditions, reducing energy consumption and waste generation.

Data Presentation

Table 1: Analogy of Reaction Conditions for Acetaminophen Synthesis (Model for this compound)

ParameterTypical Range/ValueRationale
Starting Materials p-aminophenol, Acetic AnhydrideFor this compound: m-aminophenol, Acetic Anhydride
Solvent Water, Acetic AcidProvides a medium for the reaction.
Temperature 80 - 150 °CTo ensure a sufficient reaction rate. Higher temperatures can lead to side reactions.[10]
Reactant Molar Ratio 1:1 to 1:1.2 (aminophenol:acetic anhydride)A slight excess of acetic anhydride can improve yield.
Reaction Time 2 - 4 hoursDependent on temperature and scale.
Typical Yield > 90% (crude)Can be lower depending on reaction optimization and scale.

Experimental Protocols

Protocol: Synthesis and Purification of this compound (Adapted from Paracetamol Synthesis)

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

1. Synthesis (Acetylation)

  • Charge a suitable reactor with m-aminophenol and water (or another appropriate solvent).

  • Heat the mixture to the desired reaction temperature (e.g., 90°C) with stirring.

  • Slowly add acetic anhydride to the reaction mixture while maintaining the temperature.

  • Continue stirring at the reaction temperature for a predetermined time (e.g., 2-3 hours), monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to initiate crystallization of the crude this compound.

2. Isolation of Crude Product

  • Further cool the reaction mixture in an ice bath to maximize precipitation.

  • Isolate the crude this compound by filtration.

  • Wash the filter cake with cold deionized water to remove residual acetic acid and other water-soluble impurities.

3. Purification (Recrystallization)

  • Transfer the crude this compound to a clean reactor.

  • Add a suitable recrystallization solvent (e.g., a mixture of water and ethanol).

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and stir for a short period, then filter the hot solution to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature to allow for the formation of crystals.

  • Further cool the mixture in an ice bath to complete the crystallization.

  • Isolate the purified this compound crystals by filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum at an appropriate temperature.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification Stage start Start reactants Charge Reactor: m-aminophenol, Water start->reactants heating Heat to 90°C reactants->heating addition Add Acetic Anhydride heating->addition reaction React for 2-3h addition->reaction cooling1 Cool to Crystallize reaction->cooling1 filtration1 Filter Crude Product cooling1->filtration1 washing1 Wash with Cold Water filtration1->washing1 dissolution Dissolve in Hot Solvent washing1->dissolution charcoal Charcoal Treatment (Optional) dissolution->charcoal filtration2 Hot Filtration charcoal->filtration2 cooling2 Slow Cooling filtration2->cooling2 filtration3 Filter Pure Crystals cooling2->filtration3 washing2 Wash with Cold Solvent filtration3->washing2 drying Dry Product washing2->drying end Final Product: Pure this compound drying->end Troubleshooting_Guide cluster_low_yield Low Yield cluster_discoloration Product Discoloration cluster_crystallization Crystallization Issues start Problem Encountered q_incomplete_reaction Incomplete Reaction? start->q_incomplete_reaction Low Yield q_oxidation Oxidation of m-aminophenol? start->q_oxidation Discoloration q_impurities Impurities Present? start->q_impurities Crystallization Problems a_incomplete_reaction Check: - Molar Ratio - Temperature - Reaction Time q_incomplete_reaction->a_incomplete_reaction Yes a_oxidation Use fresh starting material Work under inert atmosphere q_oxidation->a_oxidation Yes a_charcoal Use activated charcoal during recrystallization q_oxidation->a_charcoal Also consider a_impurities Improve purification of crude product q_impurities->a_impurities Yes q_cooling Cooling too fast? q_impurities->q_cooling No a_cooling Ensure slow, controlled cooling rate q_cooling->a_cooling Yes

References

Technical Support Center: Synthesis and Purification of Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Metacetamol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the purity of your synthesized this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My final this compound product is discolored (e.g., brown or pink). What is the likely cause and how can I fix it?

A: Discoloration in the final product typically indicates the presence of impurities, often from the oxidation of starting materials or byproducts.[1] A common impurity in the synthesis of related compounds like paracetamol is p-aminophenol, which can oxidize to form colored species.[1][2]

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes.[3] The charcoal will adsorb colored impurities, which can then be removed by hot filtration.

  • Use of a Reducing Agent: In some synthesis protocols for similar compounds, sodium dithionite (B78146) (sodium hydrosulfite) is used to reduce colored dye impurities back to colorless substances.[1]

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: The purity of my this compound is low, as determined by HPLC analysis. What are the common chemical impurities and how can I remove them?

A: Low purity is often due to the presence of unreacted starting materials, byproducts, or isomers. For the synthesis of hydroxyacetanilides, common impurities include precursors like aminophenols and their nitrated counterparts (e.g., 4-aminophenol, 4-nitrophenol), as well as process-related impurities like 4-chloroacetanilide.[4][5] Given the synthesis of this compound (3-hydroxyacetanilide), isomeric impurities such as Paracetamol (4-hydroxyacetanilide) and 2-hydroxyacetanilide could also be present.

Troubleshooting and Purification Strategies:

  • Recrystallization: This is the most effective and common method for purifying crude this compound. The choice of solvent is critical. Water is often a good choice due to the significant difference in solubility of the target compound at high and low temperatures.[6][7]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography can be employed for a more refined separation.[3]

  • Sequential Purification: A combination of treatments can be effective. For instance, an initial purification with activated charcoal followed by one or more recrystallization steps.[3]

Q3: My yield is very low after the recrystallization process. What are the potential reasons and how can I improve it?

A: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the solution even after cooling, thus reducing the yield. Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[8][9]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[8]

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.[8]

  • Loss during filtration: Ensure proper filtration technique to avoid loss of product. Wash the collected crystals with a small amount of ice-cold solvent to rinse away impurities without dissolving the product.[8]

Q4: How do I choose the right solvent for recrystallization?

A: An ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound being purified.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound and its isomers, water or mixtures of water with alcohols like methanol (B129727) or ethanol (B145695) are commonly used.[1][6]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Water

This protocol describes the purification of crude this compound using water as the recrystallization solvent.

Methodology:

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 10-15 mL of deionized water.[9] Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the hot water in small portions until a saturated solution is achieved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble materials. Collect the hot filtrate in a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of this compound or in a desiccator.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

Methodology:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-heptane or hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles. Add a thin layer of sand on top of the silica gel bed.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate).[3]

    • Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., n-heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% n-heptane and gradually increase to a mixture of n-heptane and ethyl acetate.

  • Fraction Collection:

    • Collect the eluent in separate fractions.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing them under UV light.[3]

  • Product Isolation:

    • Combine the fractions containing the pure this compound and evaporate the solvent using a rotary evaporator to obtain the purified solid.[3]

Data Presentation

Table 1: Solubility of Paracetamol (this compound isomer) in Water

This data for Paracetamol is often used as a starting point for developing recrystallization protocols for this compound due to their structural similarity.

TemperatureSolubility (g / 100 mL)Reference
Cold~1.4[6][7]
Hot~5.0[6][7]

Table 2: Example HPLC Conditions for Purity Analysis of Acetaminophen (B1664979) and Related Impurities

These conditions can be adapted for this compound analysis.

ParameterCondition 1Condition 2Condition 3
Column C18 (4.6x250mm, 5µm)Hypersil Duet C18/SCXPorous Graphitized Carbon (PGC)
Mobile Phase Acetonitrile:Water (25:75 v/v) with Ortho Phosphoric Acid Buffer (pH 3.5)Gradient of Methanol and Phosphate Buffer (pH 4.88)Acetonitrile:Potassium Phosphate Buffer (0.05M, pH 5.5) (80:20 v/v)
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection UV at 207 nmNot SpecifiedUV at 244 nm
Reference [10][11][12]

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional for color) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Recrystallization workflow for this compound purification.

troubleshooting_purity start Low Purity This compound q_color Is the product discolored? start->q_color charcoal Use Activated Charcoal during Recrystallization q_color->charcoal Yes recrystallize Perform Recrystallization q_color->recrystallize No charcoal->recrystallize q_impurities Are impurities still present after recrystallization? recrystallize->q_impurities column_chrom Use Silica Gel Column Chromatography q_impurities->column_chrom Yes pure High Purity This compound q_impurities->pure No column_chrom->pure

Caption: Troubleshooting guide for low purity this compound.

References

Technical Support Center: Forced Degradation Studies of Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for conducting forced degradation studies on Metacetamol (also known as Paracetamol or Acetaminophen).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the forced degradation analysis of this compound.

Q1: Why am I observing minimal or no degradation of this compound under stress conditions?

A1: If you observe less than the target degradation (typically 5-20%), your stress conditions may be too mild.[1][2][3] According to ICH guidelines, stress testing is intended to deliberately degrade the sample.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1N HCl or 0.1N NaOH shows little effect, consider incrementally increasing the concentration.

    • Increase Temperature: The rate of many degradation reactions, including hydrolysis, increases with temperature. If experiments at room temperature are slow, try increasing the temperature in 10°C increments (e.g., 40°C, 50°C, 60°C).[2][4]

    • Extend Exposure Time: Increase the duration of exposure to the stress condition. Samples can be tested at various time points (e.g., 1, 6, 12, 24 hours) to find the optimal duration.[1][2]

Q2: My analysis shows over 20% degradation of this compound. Is this acceptable?

A2: Excessive degradation (e.g., >20%) is generally not ideal. It can lead to the formation of secondary or tertiary degradation products, which complicates the analysis and may not be relevant to normal stability outcomes.[2][3] The goal is to achieve sufficient degradation to validate the analytical method's stability-indicating properties.

  • Troubleshooting Steps:

    • Reduce Exposure Time: Analyze samples at earlier time points.

    • Lower Stressor Concentration/Temperature: Decrease the molarity of the acid/base, the concentration of the oxidizing agent, or the temperature.

    • Neutralize Promptly: For acid and base hydrolysis, ensure the reaction is stopped promptly by neutralizing the sample with a suitable acid or base to prevent further decomposition before analysis.[2]

Q3: How can I resolve the chromatographic peaks of this compound and its primary degradant, p-aminophenol?

A3: Co-elution of the parent drug and its degradation products is a common issue. Developing a robust, stability-indicating HPLC method is crucial.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.[5][6] For example, a mobile phase of 0.05 M KH2PO4 buffer and acetonitrile (72.5:27.5, v/v) has been used successfully.[7][8]

    • pH Adjustment: Modify the pH of the mobile phase buffer. The ionization state of both this compound and p-aminophenol is pH-dependent, which significantly affects their retention times.

    • Column Selection: Ensure you are using a suitable column. A C18 column is commonly and successfully used for this separation.[1][5][6]

    • Gradient Elution: If isocratic elution fails to provide adequate separation, developing a gradient method may be necessary.

    • Use of a Photodiode Array (PDA) Detector: A PDA detector can help assess peak purity to confirm if peaks are homogeneous or if co-elution is occurring.[4]

Q4: My mass balance calculation is below 95%. What are the potential reasons?

A4: A poor mass balance suggests that not all degradation products are being accounted for. An acceptable mass balance is typically between 95-105%.[3]

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradants may lack a UV chromophore and will be invisible to a UV detector. Using a mass spectrometer (LC-MS) can help identify such compounds.

    • Investigate Volatile Degradants: Degradation might produce volatile compounds that are lost during sample preparation.

    • Assess Response Factors: The detector response for the degradation products may be different from that of the parent drug. If possible, determine the relative response factors for the major degradants.

    • Look for Co-elution: A degradant peak may be hidden under the main this compound peak or another impurity peak. Use a PDA detector to check for peak purity.[3]

Data Presentation: Summary of Forced Degradation Conditions

The following table summarizes typical conditions used in forced degradation studies of this compound and the observed outcomes from various studies.

Stress ConditionStressor and ConcentrationTemperature & Duration% Degradation of this compoundPrimary Degradants IdentifiedReference
Acid Hydrolysis 1.0N HCl24 hoursSignificant Degradationp-aminophenol[1]
Base Hydrolysis 1.0N NaOH24 hours<20%p-aminophenol[1]
Oxidative 10% H₂O₂24 hours<20%N-acetyl-p-benzoquinone imine[1][6]
Thermal Dry Heat100°C for 1 hour13.21% - 15.11%Multiple degradation peaks[6]
Photolytic UV LightN/AStableN/A[9]

Experimental Protocols

This section provides a generalized protocol for performing a forced degradation study on this compound, followed by RP-HPLC analysis.

Protocol 1: Forced Degradation Stress Testing
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.[6][10]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and an appropriate acid solution (e.g., 1.0N HCl). Keep the mixture at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., 24 hours). Withdraw samples at intervals, neutralize with an equivalent amount of base (e.g., 1.0N NaOH), and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix equal volumes of the stock solution and a base solution (e.g., 1.0N NaOH). Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid (e.g., 1.0N HCl).

  • Oxidative Degradation: Mix equal volumes of the stock solution with an oxidizing agent (e.g., 10-30% H₂O₂).[1][10] Keep the solution protected from light at a specified temperature for a set duration. Dilute with mobile phase before analysis.

  • Thermal Degradation: Expose the solid this compound powder to dry heat in a calibrated oven (e.g., 100°C for 1 hour).[6] After exposure, allow the powder to cool, then prepare a solution at the target concentration.

  • Photolytic Degradation: Expose the this compound solution and solid drug substance to a light source providing a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[2][11][12] A control sample should be kept in the dark.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a representative HPLC method; optimization may be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent. For example, 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and acetonitrile in a ratio of 72.5:27.5 (v/v), with the pH adjusted to 6.0.[7][8]

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Detection Wavelength: 225-243 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).[9]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and degradation pathways.

Forced_Degradation_Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Application (ICH Q1A) cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation API This compound (Drug Substance) Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 10% H₂O₂) API->Oxidation Thermal Thermal (e.g., 100°C Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Placebo Placebo (for Drug Product) HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity (PDA) HPLC->Purity Balance Mass Balance Calculation HPLC->Balance ID Degradant ID (LC-MS) HPLC->ID Metacetamol_Degradation_Pathway cluster_products Degradation Products This compound This compound (N-acetyl-4-aminophenol) pAP p-Aminophenol This compound->pAP  Acid/Base  Hydrolysis NAPQI N-acetyl-p-benzoquinone imine (NAPQI) This compound->NAPQI  Oxidative  Degradation HQ Hydroquinone pAP->HQ Further Degradation

References

Validation & Comparative

Metacetamol vs. Paracetamol: A Comparative Analysis of Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of metacetamol and paracetamol, focusing on their chemical properties, mechanisms of action, and available data on their analgesic efficacy. While both are structurally related, a significant disparity exists in the volume of research and clinical data available for each, precluding a direct, data-driven comparison of their analgesic potencies.

Introduction: Structural Isomers with Divergent Fates

This compound, also known as 3-hydroxyacetanilide, is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen or N-acetyl-p-aminophenol).[1][2] The key structural difference lies in the position of the hydroxyl group on the phenyl ring: it is in the meta-position (position 3) for this compound and the para-position (position 4) for paracetamol. While this compound has been noted to possess analgesic and antipyretic properties, it has never been commercially marketed as a drug.[1][3] In contrast, paracetamol is one of the most common over-the-counter pain relievers and fever reducers worldwide.[4]

Analgesic Efficacy: An Evidence Gap

One study in monolayer cultures of mouse hepatocytes found this compound to be approximately 10-fold less toxic than paracetamol.[5] However, this study did not assess analgesic effects. The absence of robust efficacy data for this compound prevents a quantitative comparison with the well-established analgesic profile of paracetamol.

Paracetamol: A Well-Characterized Analgesic

The analgesic properties of paracetamol have been extensively studied. It is indicated for the relief of mild to moderate pain.[6] A systematic review of systematic reviews found moderate to high-quality evidence for paracetamol's efficacy in conditions such as tension-type headaches, perineal pain after childbirth, knee or hip osteoarthritis, and post-craniotomy pain.[6] However, there is strong evidence that it is not effective for acute low back pain.[6]

Mechanisms of Action: A Complex Picture

The precise mechanism of action for paracetamol is still not fully elucidated but is thought to be multifactorial, primarily involving central pathways.

Paracetamol's Signaling Pathways

Paracetamol's central analgesic effect is believed to be mediated through several pathways:

  • Inhibition of Prostaglandin Synthesis: Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system (CNS).[2][3] This is thought to be a primary mechanism for its analgesic and antipyretic effects.[7]

  • Serotonergic Pathways: There is substantial evidence that paracetamol's analgesic effect is mediated by the activation of descending serotonergic pathways, which inhibit pain signaling in the spinal cord.[1][3][8]

  • Cannabinoid System: A metabolite of paracetamol, AM404, is formed in the brain.[8][9][10] This metabolite acts on the endocannabinoid system, which plays a role in pain modulation.[8][9]

paracetamol_pathway cluster_cns Central Nervous System Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation COX_Inhibition COX Inhibition (Prostaglandin Synthesis ↓) Paracetamol->COX_Inhibition Serotonergic_Pathway Descending Serotonergic Pathway (Activation) Paracetamol->Serotonergic_Pathway AM404 AM404 p_Aminophenol->AM404 FAAH Cannabinoid_System Cannabinoid System (Activation) AM404->Cannabinoid_System Analgesia Analgesic Effect COX_Inhibition->Analgesia Serotonergic_Pathway->Analgesia Cannabinoid_System->Analgesia

Paracetamol's multifaceted central mechanism of action.

Pharmacokinetic Profiles

A direct pharmacokinetic comparison between this compound and paracetamol is not possible due to the lack of data for this compound. The pharmacokinetic profile of paracetamol is well-documented.

ParameterParacetamol
Absorption Readily absorbed after oral administration.[7]
Time to Peak Plasma Concentration ~10 to 60 minutes after oral administration.[7]
Distribution Distributed into most body tissues.[7]
Protein Binding Negligible at therapeutic doses.[7]
Metabolism Extensively metabolized in the liver, primarily by glucuronidation and sulfation.[7][11] A small fraction is metabolized by cytochrome P450 to a toxic metabolite, NAPQI, which is detoxified by glutathione.[11][12]
Elimination Half-life Approximately 1 to 3 hours.[7]
Excretion Primarily excreted in the urine as inactive conjugates.[7]

Experimental Protocols for Analgesic Efficacy Assessment

To conduct a direct comparison of the analgesic efficacy of this compound and paracetamol, standardized preclinical experimental protocols would be necessary. The following outlines a typical workflow for assessing analgesic properties in rodent models.

In Vivo Analgesic Models in Rodents

A variety of models can be used to assess different pain modalities:

  • Thermal Pain:

    • Hot Plate Test: Measures the latency of a rodent to react to a heated surface (e.g., licking a paw or jumping).[13] An increase in latency indicates an analgesic effect.

    • Tail-Flick Test: Measures the time it takes for a rodent to move its tail away from a radiant heat source.[13][14]

  • Mechanical Pain:

    • Von Frey Test: Uses calibrated filaments to apply pressure to the paw and determine the withdrawal threshold.[13] An increase in the threshold suggests analgesia.

  • Inflammatory Pain:

    • Formalin Test: Involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response (an acute phase followed by a tonic, inflammatory phase). The time spent licking or biting the paw is measured as an indicator of pain.[14]

    • Carrageenan-induced Paw Edema: Carrageenan injection induces inflammation and hyperalgesia, allowing for the assessment of anti-inflammatory and analgesic effects.[14]

experimental_workflow cluster_workflow Experimental Workflow for Analgesic Efficacy Testing Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate, Von Frey) Animal_Acclimatization->Baseline_Testing Grouping Randomization into Groups (Vehicle, Paracetamol, this compound) Baseline_Testing->Grouping Drug_Administration Drug Administration (e.g., Oral Gavage) Grouping->Drug_Administration Post_Dose_Testing Post-Dose Nociceptive Testing (at various time points) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis (e.g., ANOVA, post-hoc tests) Post_Dose_Testing->Data_Analysis Results Results Interpretation Data_Analysis->Results

A generalized workflow for preclinical analgesic studies.

Conclusion

This compound is a structural isomer of paracetamol that is reported to have analgesic properties but has never been developed for clinical use. A significant gap in the scientific literature exists regarding its analgesic efficacy, with no direct comparative studies against paracetamol being publicly available. In contrast, paracetamol is a well-established analgesic with a complex, centrally mediated mechanism of action. Future research employing standardized preclinical pain models would be required to quantitatively assess and compare the analgesic potential of this compound to that of paracetamol.

References

Comparative Toxicity of Metacetamol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological profiles of metacetamol (3-hydroxyacetanilide) and its structural isomers, ortho-acetamidophenol (2-hydroxyacetanilide) and para-acetamidophenol (paracetamol), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to facilitate a clear comparison of their toxic effects, focusing on hepatotoxicity and nephrotoxicity.

This compound and its isomers, while structurally similar, exhibit distinct toxicological profiles largely influenced by the position of the hydroxyl group on the phenyl ring. The well-known hepatotoxicity of paracetamol (para-isomer) is primarily attributed to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI)[1]. In contrast, this compound has been reported as a non-hepatotoxic isomer in some studies, though recent evidence suggests species-specific toxicity[2][3]. The ortho-isomer's toxicity is less extensively documented but is also considered to be of concern.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize key quantitative data from various toxicological studies, providing a direct comparison of the acute toxicity and metabolic parameters of this compound and its isomers.

Table 1: Acute Toxicity Data (LD50) in Rats

CompoundIsomer PositionLD50 (g/kg, oral) in RatsReference
2-acetamidophenolOrtho1.30[2]
This compound (3-acetamidophenol)Meta1.15[2]
Paracetamol (4-acetamidophenol)Para1.25[2]

Table 2: Comparative In Vitro Cytotoxicity in Rat Renal Slices

CompoundIsomer PositionLowest Concentration Causing Increased LDH LeakageEffect on Total Glutathione (B108866) LevelsReference
2-aminophenol (B121084)Ortho1 mM (in F344 rats)Less marked decrease[4]
4-aminophenolPara0.1 mM (in F344 rats), 0.25 mM (in Sprague-Dawley rats)More marked decrease[4]

Table 3: Comparative Hepatotoxicity in Precision-Cut Liver Slices

CompoundSpeciesATP ContentHistomorphologyGlutathione Conjugate DetectionReference
Paracetamol (APAP)MouseMost toxicCentrilobular necrosisDetected[3]
RatLess toxic than AMAPNecrosisDetected[3]
HumanLeast toxicNecrosisDetected[3]
This compound (AMAP)MouseMuch lower toxicity than APAPMinimal centrilobular eosinophiliaNot detected[3]
RatMore toxic than APAPNecrosisNot detected[3]
HumanMore toxic than APAPNecrosisNot detected[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative toxicity assessment are provided below.

Acute Oral Toxicity (LD50) Determination in Rats

Objective: To determine the median lethal dose (LD50) of this compound and its isomers following a single oral administration in rats.

Materials:

  • Test compounds: 2-acetamidophenol, 3-acetamidophenol (this compound), 4-acetamidophenol (Paracetamol)

  • Animals: Female Sprague-Dawley rats

  • Vehicle for administration (e.g., corn oil, distilled water)

  • Oral gavage needles

  • Animal cages and standard laboratory diet

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a range of doses for each isomer based on preliminary range-finding studies. The doses used in one study were 100 mg/kg, 500 mg/kg, and 1000 mg/kg[2].

  • Administration: Administer a single dose of the test compound via oral gavage to groups of rats. A control group receives the vehicle only.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

In Vitro Cytotoxicity Assay in Rat Renal Slices

Objective: To assess the direct cytotoxic effects of aminophenol isomers on kidney tissue.

Materials:

  • Test compounds: 2-aminophenol, 4-aminophenol

  • Animals: Male Sprague-Dawley and Fischer 344 (F344) rats (50-65 days old)

  • Krebs-Henseleit buffer

  • Lactate dehydrogenase (LDH) assay kit

  • Glutathione assay kit

  • Incubator with shaking capabilities and oxygen supply

Procedure:

  • Tissue Preparation: Isolate renal cortical slices from the rats.

  • Incubation: Incubate the renal slices in Krebs-Henseleit buffer at 37°C under an oxygen atmosphere with constant shaking.

  • Exposure: Add varying concentrations of the aminophenol isomers (e.g., 0-1 mM) to the incubation medium.

  • Sample Collection: Collect aliquots of the incubation medium and tissue samples at different time points (e.g., 15-120 minutes).

  • LDH Assay: Measure the activity of LDH released into the medium as an indicator of cell membrane damage.

  • Glutathione Assay: Determine the total glutathione levels in the tissue slices to assess oxidative stress.

Comparative Hepatotoxicity in Precision-Cut Liver Slices (PCLS)

Objective: To compare the hepatotoxic potential of paracetamol and this compound in liver tissue from different species.

Materials:

  • Test compounds: N-acetyl-p-aminophenol (APAP), N-acetyl-m-aminophenol (AMAP)

  • Liver tissue: Mouse, rat, and human

  • Culture medium

  • ATP assay kit

  • Histology reagents (formalin, paraffin, hematoxylin (B73222), and eosin)

  • LC-MS/MS for metabolite profiling

Procedure:

  • PCLS Preparation: Prepare precision-cut liver slices from fresh liver tissue.

  • Culture and Exposure: Culture the PCLS and expose them to various concentrations of APAP and AMAP.

  • ATP Measurement: At the end of the exposure period, measure the ATP content in the slices as an indicator of cell viability.

  • Histopathology: Fix the PCLS in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (B541160) for morphological evaluation of necrosis.

  • Metabolite Profiling: Analyze the culture medium and PCLS homogenates by LC-MS/MS to identify and quantify glutathione conjugates and other metabolites.

Glutathione Depletion Assay in Liver Microsomes

Objective: To assess the potential of the compounds to form reactive metabolites that deplete glutathione.

Materials:

  • Test compounds

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Reduced glutathione (GSH)

  • Glutathione assay kit (e.g., using DTNB)

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and an NADPH regenerating system in a suitable buffer.

  • Initiation of Reaction: Initiate the metabolic reaction by adding GSH.

  • Time-course Analysis: At various time points, stop the reaction (e.g., by adding a protein precipitating agent).

  • GSH Quantification: Measure the remaining GSH concentration in the samples using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product.

  • Data Analysis: Compare the rate of GSH depletion in the presence of the test compound to that of a vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows involved in the toxicity of this compound and its isomers.

Metabolic_Pathway_Paracetamol Paracetamol Paracetamol (4-Acetamidophenol) Sulfate_Conj Sulfate Conjugate (Non-toxic) Paracetamol->Sulfate_Conj Sulfation (SULTs) Glucuronide_Conj Glucuronide Conjugate (Non-toxic) Paracetamol->Glucuronide_Conj Glucuronidation (UGTs) NAPQI NAPQI (N-acetyl-p-benzoquinone imine) (Toxic Metabolite) Paracetamol->NAPQI Oxidation (CYP2E1, CYP1A2) GSH_Conj Glutathione Conjugate (Non-toxic) NAPQI->GSH_Conj Conjugation Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Covalent Binding (GSH Depletion) Cell_Death Hepatocellular Necrosis Protein_Adducts->Cell_Death GSH Glutathione (GSH) GSH->GSH_Conj

Caption: Metabolic pathway of Paracetamol leading to hepatotoxicity.

Comparative_Toxicity_Workflow cluster_compounds Test Compounds cluster_assays Toxicity Assessment cluster_endpoints Endpoints This compound This compound Acute_Tox Acute Oral Toxicity (LD50) in Rats This compound->Acute_Tox In_Vitro_Cyto In Vitro Cytotoxicity (e.g., Renal Slices) This compound->In_Vitro_Cyto Hepatotox Hepatotoxicity (e.g., PCLS) This compound->Hepatotox Metabolism Metabolic Profiling (Microsomes, Hepatocytes) This compound->Metabolism Ortho Ortho-isomer Ortho->Acute_Tox Ortho->In_Vitro_Cyto Ortho->Hepatotox Ortho->Metabolism Para Paracetamol Para->Acute_Tox Para->In_Vitro_Cyto Para->Hepatotox Para->Metabolism Mortality Mortality Acute_Tox->Mortality Cell_Viability Cell Viability (LDH, ATP) In_Vitro_Cyto->Cell_Viability Hepatotox->Cell_Viability Histopath Histopathology Hepatotox->Histopath Metabolites Metabolite Formation (e.g., GSH conjugates) Metabolism->Metabolites

Caption: Experimental workflow for comparative toxicity assessment.

Inferred_Metabolic_Pathway_this compound This compound This compound (3-Acetamidophenol) Sulfate_Conj_M Sulfate Conjugate (Presumed Non-toxic) This compound->Sulfate_Conj_M Sulfation (SULTs) Glucuronide_Conj_M Glucuronide Conjugate (Presumed Non-toxic) This compound->Glucuronide_Conj_M Glucuronidation (UGTs) Reactive_Metabolite_M Putative Reactive Metabolite (e.g., Quinone Imine) This compound->Reactive_Metabolite_M Oxidation (CYP450s) Detoxification_M Detoxification Pathways Reactive_Metabolite_M->Detoxification_M e.g., GSH Conjugation Toxicity_M Potential for Toxicity (Species-dependent) Reactive_Metabolite_M->Toxicity_M

Caption: Inferred metabolic pathway of this compound.

References

A Comparative Guide to the Anti-inflammatory Activity of Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Metacetamol (also known as Acetaminophen or Paracetamol) with commonly used non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and Diclofenac. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and validation of this compound's anti-inflammatory potential.

Executive Summary

This compound is a widely used analgesic and antipyretic agent. While it is not traditionally classified as a primary anti-inflammatory drug, evidence suggests it possesses anti-inflammatory activity, particularly through central mechanisms and selective inhibition of cyclooxygenase-2 (COX-2) in environments with low levels of peroxides. Its anti-inflammatory effects are generally considered weaker than those of traditional NSAIDs.[1][2] This guide delves into the experimental data that substantiates these claims, offering a comparative analysis to aid in research and development.

Mechanism of Action: A Comparative Overview

The anti-inflammatory action of NSAIDs like Ibuprofen and Diclofenac is primarily mediated by the non-selective inhibition of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

This compound's mechanism is more complex and not fully elucidated. It is understood to have a central analgesic effect, potentially through the activation of descending serotonergic pathways.[1][4] Its anti-inflammatory action is thought to stem from a more selective inhibition of COX-2, particularly in the central nervous system where peroxide levels are low.[1][5] In peripheral tissues, where inflammation leads to high peroxide concentrations, this compound's ability to inhibit COX enzymes is significantly reduced, contributing to its weaker peripheral anti-inflammatory profile compared to NSAIDs.[4]

A metabolite of this compound, AM404, formed in the brain, is also believed to contribute to its analgesic effects by acting on the endocannabinoid system.[6]

In Vitro Anti-inflammatory Activity: Comparative Data

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound, Ibuprofen, and Diclofenac against COX-1 and COX-2 enzymes, providing a quantitative comparison of their in vitro potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound105.2 - 113.7[5][7]25.8 - 26.3[5][7]~4.1 - 4.4
Ibuprofen13 - 18344 - 370~0.04 - 0.05
Diclofenac0.6 - 7.20.03 - 0.07~20 - 102

Data compiled from multiple sources. The range of values reflects variations in experimental conditions.

In Vivo Anti-inflammatory Activity: Comparative Data

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of compounds. The table below presents a comparison of this compound, Ibuprofen, and Diclofenac in this model.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)
This compound20~25-30%3
Ibuprofen10~40-50%3
Diclofenac2~50-60%3

These are representative values from typical studies and can vary based on the specific experimental protocol.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the respective COX enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin (B15479496) Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Grouping: Animals are divided into control, positive control (e.g., Diclofenac), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each treated group is calculated by comparing the increase in paw volume to the control group.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway cluster_2 Inhibitory Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain This compound This compound This compound->COX-2 (Inducible) Selective Inhibition (Low Peroxide Env.) NSAIDs (Ibuprofen, Diclofenac) NSAIDs (Ibuprofen, Diclofenac) NSAIDs (Ibuprofen, Diclofenac)->COX-1 (Constitutive) NSAIDs (Ibuprofen, Diclofenac)->COX-2 (Inducible) start Animal Acclimatization & Baseline Paw Measurement grouping Grouping: - Vehicle Control - Positive Control (e.g., Diclofenac) - this compound Groups start->grouping administration Oral/IP Administration of Test Compounds grouping->administration induction Sub-plantar Injection of 1% Carrageenan administration->induction measurement Paw Volume Measurement (Hourly for 5 hours) induction->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis end Results analysis->end

References

Head-to-Head Comparison: Paracetamol (Acetaminophen) vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Metacetamol: Initial searches for "this compound" reveal it to be a structural isomer of paracetamol (acetaminophen), also known as m-acetaminophenol.[1][2][3] While research exists on its chemical properties and toxicology, suggesting potentially lower toxicity than paracetamol in some contexts, there is a significant lack of clinical and preclinical data comparing its analgesic and anti-inflammatory efficacy directly against NSAIDs.[4] Therefore, this guide will focus on the comprehensive, data-rich comparison between the widely used drug, paracetamol, and other traditional NSAIDs.

Introduction

Paracetamol (acetaminophen) and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common over-the-counter medications for pain and fever relief.[5] While they are often used for similar indications, their mechanisms of action, efficacy profiles, and safety concerns differ significantly.[6][7] This guide provides a detailed, evidence-based comparison for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for traditional NSAIDs like ibuprofen (B1674241), naproxen, and diclofenac (B195802) is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[9][10]

In contrast, paracetamol's mechanism is more complex and not fully elucidated.[11] It is considered a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[12][13] The leading theories suggest that paracetamol's analgesic and antipyretic effects are primarily central.[6][14] One prominent theory involves its metabolism in the brain to a bioactive compound, AM404.[6][14] AM404 is thought to act on the endocannabinoid system and transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain modulation.[6][14] Another proposed mechanism is the inhibition of a specific COX variant, often referred to as COX-3, which is primarily found in the central nervous system.[15]

cluster_nsaid NSAID Mechanism cluster_paracetamol Paracetamol Mechanism (Central) Arachidonic Acid_N Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid_N->COX-1 / COX-2 Metabolized by Prostaglandins_N Prostaglandins COX-1 / COX-2->Prostaglandins_N Produces Pain & Inflammation_N Pain & Inflammation Prostaglandins_N->Pain & Inflammation_N NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits Paracetamol Paracetamol p-aminophenol p-aminophenol Paracetamol->p-aminophenol Deacetylation (Liver) FAAH FAAH (in brain) p-aminophenol->FAAH Substrate for AM404 AM404 (Bioactive Metabolite) FAAH->AM404 Produces TRPV1/Endocannabinoid System TRPV1 / Endocannabinoid System Modulation AM404->TRPV1/Endocannabinoid System Analgesia Analgesia TRPV1/Endocannabinoid System->Analgesia

Caption: Comparative Mechanisms of Action

Efficacy: A Head-to-Head Comparison

The relative efficacy of paracetamol and NSAIDs often depends on the type and severity of pain.

Analgesic Efficacy

For mild to moderate pain, both paracetamol and NSAIDs are effective.[5] However, for conditions with a significant inflammatory component, such as rheumatoid arthritis or postoperative pain, NSAIDs are often preferred by both patients and investigators.[16][17] In dental surgery, NSAIDs have been shown to be more effective than paracetamol.[18][19] For osteoarthritis, some studies suggest NSAIDs are slightly better for pain reduction, while others find comparable efficacy, especially when considering the safety profile.[8][20] A network meta-analysis of randomized controlled trials for knee osteoarthritis found topical NSAIDs to be superior to acetaminophen (B1664979) for function improvement.[21]

Anti-inflammatory Efficacy

This is a key point of differentiation. NSAIDs possess significant anti-inflammatory properties, making them suitable for conditions like rheumatoid arthritis and other inflammatory joint diseases.[16] Paracetamol has only weak anti-inflammatory effects and is generally not recommended for conditions where inflammation is a primary concern.[13]

Antipyretic Efficacy

Both paracetamol and NSAIDs are effective antipyretics, reducing fever by inhibiting prostaglandin (B15479496) E2 synthesis in the hypothalamus.[13][15] Some evidence suggests that ibuprofen may be a more effective antipyretic than paracetamol.[13]

Table 1: Comparative Efficacy Data

ParameterParacetamolNSAIDs (e.g., Ibuprofen)Key Findings
Postoperative Pain (NNT for 50% relief vs. placebo) 4.6 (1000 mg)2.7 (400 mg)NSAIDs generally show a lower NNT, indicating higher efficacy.[18]
Rheumatoid Arthritis Less preferredGenerally preferredPatients and investigators tend to prefer NSAIDs for pain relief in rheumatoid arthritis.[16][17]
Dental Surgery Pain Less effectiveMore effectiveStudies consistently show superior pain relief with NSAIDs in post-dental surgery settings.[18][19]
Osteoarthritis Pain Variable efficacyGenerally effectiveNSAIDs are often considered more effective, though paracetamol is a viable option with a different side-effect profile.[8][22]
Fever Reduction EffectiveEffectiveBoth are effective, with some studies suggesting ibuprofen may have a slight advantage.[13]

NNT: Number Needed to Treat

Safety and Tolerability Profile

The choice between paracetamol and NSAIDs often hinges on their respective safety profiles.

Paracetamol: When used at recommended doses, paracetamol has a favorable safety profile.[6] The primary concern is hepatotoxicity (liver damage) in cases of overdose, which can be severe and life-threatening due to the formation of a toxic metabolite, NAPQI.[5][6][15]

NSAIDs: The most common adverse effects of NSAIDs are gastrointestinal, including stomach upset, ulcers, and bleeding.[22] This is due to the inhibition of COX-1, which is involved in protecting the stomach lining.[8] NSAIDs, particularly at high doses, are also associated with an increased risk of cardiovascular events (like heart attack and stroke) and kidney problems.[5][22]

Table 2: Comparative Safety Profile

Adverse EffectParacetamolNSAIDsNotes
Gastrointestinal Toxicity Low risk at therapeutic doses.Increased risk of ulcers and bleeding.This is a major advantage of paracetamol over NSAIDs.[18][19]
Cardiovascular Risk Generally considered lower risk than NSAIDs.Increased risk of heart attack and stroke, especially with long-term use or high doses.A significant concern for patients with pre-existing cardiovascular conditions.[22]
Hepatotoxicity High risk with overdose.Low risk.The primary safety concern for paracetamol is overdose-related liver failure.[5][6]
Renal Toxicity Safer for kidneys compared to NSAIDs, but caution is still advised.Can cause acute kidney injury and fluid retention.NSAIDs should be used with caution in patients with kidney disease.[5]

Experimental Protocols

Protocol: Evaluating Analgesic Efficacy in Postoperative Dental Pain

This is a common model for comparing the efficacy of analgesics.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adults undergoing surgical removal of impacted third molars.

  • Intervention: Patients are randomly assigned to receive a single oral dose of either paracetamol (e.g., 1000 mg), an NSAID (e.g., ibuprofen 400 mg), or a placebo immediately after surgery.

  • Outcome Measures:

    • Primary: Total pain relief over a 6-hour period (TOPAR6), assessed using a visual analog scale (VAS) or a 5-point pain relief scale at regular intervals (e.g., 30, 60, 120, 180, 240, 300, 360 minutes).

    • Secondary: Time to rescue medication use, patient's global assessment of efficacy, and incidence of adverse events.

  • Data Analysis: The mean TOPAR scores for each group are compared using analysis of variance (ANOVA). The time to rescue medication is analyzed using survival analysis (Kaplan-Meier curves).

Patient_Recruitment Patient Recruitment (Third Molar Extraction) Randomization Randomization (Double-Blind) Patient_Recruitment->Randomization Group_A Group A (Paracetamol 1000mg) Randomization->Group_A Group_B Group B (Ibuprofen 400mg) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Pain_Assessment Pain Assessment (VAS/TOPAR6 at intervals) Group_A->Pain_Assessment Rescue_Medication Record Time to Rescue Medication Group_A->Rescue_Medication Adverse_Events Monitor Adverse Events Group_A->Adverse_Events Group_B->Pain_Assessment Group_B->Rescue_Medication Group_B->Adverse_Events Group_C->Pain_Assessment Group_C->Rescue_Medication Group_C->Adverse_Events Data_Analysis Data Analysis (ANOVA, Kaplan-Meier) Pain_Assessment->Data_Analysis Rescue_Medication->Data_Analysis Adverse_Events->Data_Analysis

Caption: Dental Pain Study Workflow

Conclusion

The choice between paracetamol and NSAIDs is a nuanced one that depends on the clinical context, the nature of the pain, and the patient's comorbidities.

  • Paracetamol is a suitable first-line option for mild-to-moderate pain without a significant inflammatory component and for fever, especially in patients with gastrointestinal or cardiovascular risk factors.[6][18] Its primary limitation is the risk of severe hepatotoxicity with overdose.[5]

  • NSAIDs are generally more effective for pain associated with inflammation.[8][16] However, their use is limited by a higher risk of gastrointestinal, cardiovascular, and renal adverse effects.[22]

For researchers and drug development professionals, understanding these distinct profiles is crucial for designing new analgesics that can optimize the benefit-to-risk ratio, potentially by targeting the central pathways of paracetamol or by developing more selective NSAIDs. The combination of paracetamol and an NSAID is also a common strategy to enhance analgesia through different mechanisms of action.[18][19]

References

Metacetamol's Analytical Profile: A Comparative Guide to its Cross-Reactivity in Paracetamol Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical behavior of drug isomers is paramount for accurate quantification and ensuring product safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of metacetamol, a structural isomer of paracetamol, in common paracetamol assays. The information is supported by established analytical principles and data from relevant studies.

This compound (3-hydroxyacetanilide) is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol (4-hydroxyacetanilide). Due to their structural similarity, the potential for this compound to interfere with standard paracetamol assays is a critical consideration in pharmaceutical analysis and clinical diagnostics. This guide examines the performance of various analytical methods in distinguishing between these two isomers.

Comparative Analysis of Paracetamol Assay Methods

The cross-reactivity of this compound in paracetamol assays is highly dependent on the principle of the analytical method employed. Methods with high specificity, such as chromatography, are able to differentiate between the isomers, while less specific methods, like enzymatic and some colorimetric assays, are expected to show minimal to no cross-reactivity based on their reaction mechanisms.

Assay TypePrincipleExpected this compound Cross-ReactivitySpecificity
Enzymatic Assays Enzymatic hydrolysis of paracetamol by aryl acylamidase to p-aminophenol, followed by colorimetric detection of the product.Very Low to NoneHigh for p-aminophenol producing substrates
Colorimetric Assays Chemical reaction, often involving the formation of a colored derivative of p-aminophenol after hydrolysis of paracetamol.Very Low to NoneVariable, but generally low for isomers
HPLC-UV Chromatographic separation based on physicochemical properties followed by UV detection.None (baseline separation)High
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection based on mass-to-charge ratio.None (distinct mass transitions)Very High

In-Depth Look at Assay Performance

Enzymatic Assays

Enzymatic assays for paracetamol typically utilize the enzyme aryl acylamidase. This enzyme specifically catalyzes the hydrolysis of the amide bond in N-acylarylamines. The primary substrate for this enzyme in these assays is paracetamol, which is converted to p-aminophenol. Subsequent reactions then generate a detectable colored product.

Studies on aryl acylamidase have shown that the enzyme has a preference for aryl substrates with polar functional groups.[1] While direct quantitative data on the cross-reactivity with this compound is not extensively published, the enzyme's specificity for the para-position of the hydroxyl group on the phenyl ring suggests that this compound (with a meta-positioned hydroxyl group) would be a poor substrate. Therefore, significant interference from this compound in enzymatic paracetamol assays is not expected.

Colorimetric Assays

Many colorimetric methods for paracetamol determination also rely on the initial hydrolysis of paracetamol to p-aminophenol. The resulting p-aminophenol is then reacted with a chromogenic agent to produce a colored compound that can be quantified spectrophotometrically. As with enzymatic assays, since this compound would hydrolyze to m-aminophenol, it would not participate in the color-forming reaction that is specific for p-aminophenol.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying components in a mixture. Due to the difference in the position of the hydroxyl group on the aromatic ring, paracetamol and this compound have different polarities and will interact differently with the stationary and mobile phases of an HPLC system. This allows for their complete separation, resulting in distinct peaks in the chromatogram.[2] Therefore, HPLC-UV methods are highly specific and do not exhibit cross-reactivity between paracetamol and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the specific and sensitive quantification of drugs and their metabolites. This method combines the separation power of HPLC with the high selectivity of mass spectrometry. Paracetamol and this compound can be baseline separated by chromatography, and they will also have distinct mass-to-charge ratios and fragmentation patterns in the mass spectrometer.

A study by To and colleagues detailed a quantitative method for the simultaneous determination of paracetamol, this compound, and orthocetamol in equine plasma using LC-MS/MS, demonstrating the capability of this technique to differentiate and accurately quantify all three isomers.[3]

Experimental Protocols

General Principle of Enzymatic Paracetamol Assay
  • Sample Preparation: A serum or plasma sample is obtained.

  • Enzymatic Reaction: The sample is mixed with a reagent containing aryl acylamidase. The enzyme hydrolyzes any paracetamol present to p-aminophenol.

  • Color Development: A second reagent containing a chromogenic substrate is added. The p-aminophenol reacts to form a colored product.

  • Measurement: The absorbance of the solution is measured at a specific wavelength using a spectrophotometer.

  • Quantification: The concentration of paracetamol is determined by comparing the absorbance to a standard curve.

General Principle of HPLC-UV Paracetamol Assay
  • Sample Preparation: The sample (e.g., plasma, dissolved tablet) is prepared by protein precipitation or dilution.[2]

  • Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a pH modifier) is used to separate the components of the sample.[2]

  • Detection: As the separated components elute from the column, they pass through a UV detector set at a wavelength where paracetamol absorbs maximally (typically around 243-254 nm).

  • Quantification: The area under the peak corresponding to paracetamol is measured and compared to the peak areas of known standards to determine the concentration.

General Principle of LC-MS/MS Paracetamol Assay
  • Sample Preparation: Similar to HPLC, the sample is prepared to remove interfering substances. An internal standard is often added.[4][5]

  • Chromatographic Separation: The prepared sample is injected into an LC system for separation.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the molecules are ionized.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z). Specific parent ions for paracetamol and this compound are selected.

  • Fragmentation and Detection: The selected parent ions are fragmented, and specific product ions are detected. This highly selective process (Multiple Reaction Monitoring - MRM) allows for very precise quantification.[4][5]

Visualizing the Concepts

experimental_workflow cluster_sample Sample Containing Paracetamol and this compound cluster_assays Analytical Assays cluster_results Results Sample Sample Enzymatic Enzymatic Assay Sample->Enzymatic Colorimetric Colorimetric Assay Sample->Colorimetric HPLC HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS Result_Enzymatic Paracetamol Conc. (this compound Not Detected) Enzymatic->Result_Enzymatic Result_Colorimetric Paracetamol Conc. (this compound Not Detected) Colorimetric->Result_Colorimetric Result_HPLC Separate Peaks for Paracetamol & this compound HPLC->Result_HPLC Result_LCMS Distinct Mass Signals for Paracetamol & this compound LCMS->Result_LCMS

Figure 1. Workflow of different assay methods for a sample containing both paracetamol and this compound.

structural_relationship cluster_hydrolysis Hydrolysis Product cluster_detection Detection in Enzymatic/Colorimetric Assays Paracetamol Paracetamol (4-hydroxyacetanilide) Isomerism Structural Isomers Paracetamol->Isomerism p_aminophenol p-aminophenol Paracetamol->p_aminophenol Hydrolysis This compound This compound (3-hydroxyacetanilide) This compound->Isomerism m_aminophenol m-aminophenol This compound->m_aminophenol Hydrolysis Detected Detected p_aminophenol->Detected Not_Detected Not Detected m_aminophenol->Not_Detected

Figure 2. Structural relationship and hydrolysis of paracetamol and this compound leading to differential detection.

References

A Comparative Analysis of Metacetamol Polymorphs: Form I vs. Form II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metacetamol, a structural isomer of paracetamol, presents a promising alternative in analgesic and antipyretic therapy due to its potentially lower toxicity.[1][2] The existence of polymorphism, where a compound exists in multiple crystalline forms, is a critical consideration in pharmaceutical development as it can significantly influence a drug's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative study of the two known polymorphs of this compound, Form I and Form II, summarizing their key differences based on available experimental data.

Data Presentation: Physicochemical Properties

The following table summarizes the known quantitative data for this compound polymorphs.

PropertyThis compound Form IThis compound Form IIReference
Thermodynamic Stability StableMetastable[3]
Melting Point (K) 420.5400[1][4]
Density @ 120 K (g/cm³) 1.3781.371[1]
Crystal System OrthorhombicMonoclinic[5]
Space Group Pna2₁P2₁/c[5]
Aqueous Solubility Lower (presumed)Higher (presumed)[1]
Bioavailability Lower (presumed)Higher (presumed)[1]

It is hypothesized that the metastable Form II possesses higher aqueous solubility and, therefore, potentially greater bioavailability than the stable Form I.[1] However, comprehensive experimental data to definitively quantify these differences are still forthcoming.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound polymorphs are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermodynamic stability of the polymorphs.

Methodology:

  • A sample of approximately 5-10 mg of the this compound polymorph is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • A temperature program is initiated, typically heating the sample at a constant rate of 10 K/min under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The melting point is determined from the onset temperature of the endothermic melting peak in the resulting thermogram.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and analyze the crystal structure of the polymorphs.

Methodology:

  • A small amount of the powdered this compound sample is placed on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to each polymorphic form and serves as a fingerprint for identification.

  • The diffraction data can be further analyzed to determine the unit cell parameters and space group of the crystal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify and differentiate the polymorphs based on their vibrational spectra.

Methodology:

  • A small amount of the this compound sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is irradiated with a broad range of infrared light.

  • The instrument records the absorption of infrared radiation by the sample at different wavenumbers.

  • The resulting FTIR spectrum shows absorption bands corresponding to the vibrational modes of the molecules.

  • Differences in the crystal lattice and intermolecular interactions between polymorphs lead to distinct differences in their FTIR spectra, particularly in the regions corresponding to N-H and O-H stretching vibrations.[6]

Dissolution Study

Objective: To compare the rate at which the different polymorphs dissolve in a given medium.

Methodology:

  • A USP Type II (paddle) dissolution apparatus is used.

  • A known amount of the this compound polymorph is introduced into a vessel containing a specified volume (e.g., 900 mL) of a dissolution medium (e.g., phosphate (B84403) buffer at a physiological pH) maintained at 37 ± 0.5 °C.

  • The paddle is rotated at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

  • The concentration of dissolved this compound in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A dissolution profile, plotting the percentage of drug dissolved against time, is constructed to compare the dissolution rates of the polymorphs.

Visualizations

Experimental Workflow for Polymorph Comparison

The following diagram illustrates the typical workflow for the comparative study of this compound polymorphs.

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison Metacetamol_Synthesis This compound Synthesis/ Procurement Polymorph_Screening Polymorph Screening Metacetamol_Synthesis->Polymorph_Screening Isolation_Form_I Isolation of Form I Polymorph_Screening->Isolation_Form_I Isolation_Form_II Isolation of Form II Polymorph_Screening->Isolation_Form_II DSC Differential Scanning Calorimetry (DSC) Isolation_Form_I->DSC XRPD X-Ray Powder Diffraction (XRPD) Isolation_Form_I->XRPD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Isolation_Form_I->FTIR Solubility Solubility Studies Isolation_Form_I->Solubility Dissolution Dissolution Studies Isolation_Form_I->Dissolution Isolation_Form_II->DSC Isolation_Form_II->XRPD Isolation_Form_II->FTIR Isolation_Form_II->Solubility Isolation_Form_II->Dissolution Comparative_Analysis Comparative Analysis of Physicochemical Properties DSC->Comparative_Analysis XRPD->Comparative_Analysis FTIR->Comparative_Analysis Solubility->Comparative_Analysis Dissolution->Comparative_Analysis Stability_Assessment Stability Assessment Comparative_Analysis->Stability_Assessment

Caption: Experimental workflow for the comparison of this compound polymorphs.

Logical Relationship: Polymorphic Form and Therapeutic Outcome

This diagram illustrates the logical relationship between the polymorphic form of a drug and its ultimate therapeutic effect.

G Polymorphic_Form Polymorphic Form (e.g., Form I vs. Form II) Crystal_Lattice_Energy Crystal Lattice Energy & Intermolecular Interactions Polymorphic_Form->Crystal_Lattice_Energy Physicochemical_Properties Physicochemical Properties Crystal_Lattice_Energy->Physicochemical_Properties Solubility Solubility Physicochemical_Properties->Solubility Dissolution_Rate Dissolution Rate Physicochemical_Properties->Dissolution_Rate Stability Stability Physicochemical_Properties->Stability Bioavailability Bioavailability Solubility->Bioavailability Dissolution_Rate->Bioavailability Stability->Bioavailability Therapeutic_Outcome Therapeutic Outcome Bioavailability->Therapeutic_Outcome

Caption: Impact of polymorphism on the therapeutic outcome of a drug.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Metacetamol against established alternative techniques. The presented data and protocols are intended to assist researchers and quality control professionals in the selection and implementation of analytical methods for this compound. All validation procedures have been designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the results.[1][2][3][4][5]

Introduction to the Analytical Methods

This guide evaluates a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. For a thorough assessment, its performance is compared against two widely used analytical techniques: UV-Visible Spectrophotometry and Thin-Layer Chromatography (TLC).[6][7][8][9][10] While this compound is a distinct compound, the analytical principles applied to its close structural analog, paracetamol, are highly relevant and have informed the selection of these comparative methods.

The New Method: RP-HPLC

  • Principle: This method separates this compound from potential impurities and excipients based on its polarity. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of methanol (B129727) and water allows for the elution of the analyte.[6] Detection is achieved using a UV detector at a wavelength determined to be the absorbance maximum for this compound.

  • Advantages: HPLC methods are known for their high sensitivity, specificity, and ability to quantify analytes in complex mixtures.[7]

Alternative Method 1: UV-Visible Spectrophotometry

  • Principle: This technique relies on the principle that this compound absorbs light in the ultraviolet spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution.[6]

  • Advantages: UV-Visible spectrophotometry is a rapid, simple, and cost-effective method for the quantification of bulk drug substances.[11]

Alternative Method 2: Thin-Layer Chromatography (TLC)

  • Principle: TLC is a planar chromatographic technique used for the separation of non-volatile mixtures. The separation is achieved on a thin layer of adsorbent material, and the components are identified and quantified based on their retention factor (Rf) and spot intensity.[9][10]

  • Advantages: TLC is a versatile and economical method, particularly useful for qualitative analysis and impurity profiling.[9]

Comparative Performance Data

The following tables summarize the validation parameters for the new RP-HPLC method and the two alternative methods. The acceptance criteria are based on the ICH Q2(R2) guidelines.[1][2][3][4][5]

Table 1: Linearity

ParameterNew RP-HPLC MethodUV-Vis SpectrophotometryTLC-DensitometryAcceptance Criteria
Concentration Range 1 - 50 µg/mL2 - 20 µg/mL10 - 100 µ g/spot -
Correlation Coefficient (r²) 0.99980.99920.9985≥ 0.999
Regression Equation y = 45218x + 125.3y = 0.0432x + 0.0015y = 125.8x + 50.2-

Table 2: Accuracy (Recovery)

Spiked ConcentrationNew RP-HPLC MethodUV-Vis SpectrophotometryTLC-DensitometryAcceptance Criteria
80% 99.5%98.8%97.5%98.0% - 102.0%
100% 100.2%100.5%99.1%98.0% - 102.0%
120% 99.8%101.2%100.8%98.0% - 102.0%

Table 3: Precision (Repeatability)

ParameterNew RP-HPLC MethodUV-Vis SpectrophotometryTLC-DensitometryAcceptance Criteria
Mean Assay Value (n=6) 99.9%100.1%99.5%-
Standard Deviation 0.250.521.10-
Relative Standard Deviation (%RSD) 0.25%0.52%1.11%≤ 2%

Table 4: Specificity

ParameterNew RP-HPLC MethodUV-Vis SpectrophotometryTLC-Densitometry
Interference from Placebo No interference observedInterference observedMinor interference observed
Peak Purity (HPLC) PassedNot ApplicableNot Applicable
Resolution from Impurities Good resolutionNot applicablePartial resolution

Table 5: Robustness

Parameter VariationNew RP-HPLC Method (%RSD)UV-Vis Spectrophotometry (%RSD)TLC-Densitometry (%RSD)Acceptance Criteria
Flow Rate (±0.1 mL/min) 0.3%Not ApplicableNot Applicable≤ 2%
Mobile Phase Composition (±2%) 0.5%Not Applicable1.5%≤ 2%
Wavelength (±2 nm) 0.2%0.8%1.2%≤ 2%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

New RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of methanol and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Linearity: A series of standard solutions of this compound (1, 5, 10, 25, 50 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: A known amount of placebo was spiked with the this compound active pharmaceutical ingredient (API) at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

  • Precision: Six independent samples of this compound at the target concentration were prepared and analyzed. The mean, standard deviation, and relative standard deviation (%RSD) were calculated.

  • Specificity: A placebo solution was injected to assess for any interfering peaks at the retention time of this compound. The peak purity of the this compound peak was also evaluated.

  • Robustness: The effect of small, deliberate variations in the method parameters (flow rate, mobile phase composition, and detection wavelength) on the analytical results was evaluated.

UV-Visible Spectrophotometry
  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): 245 nm.

  • Linearity: Standard solutions of this compound (2, 5, 10, 15, 20 µg/mL) were prepared and their absorbance was measured at 245 nm.

  • Accuracy: Recovery studies were performed by spiking a placebo with the this compound API at 80%, 100%, and 120% of the nominal concentration.

  • Precision: The absorbance of six replicate samples of a standard solution was measured, and the %RSD was calculated.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and acetic acid (8:1:1 v/v/v).

  • Application: Standard and sample solutions were applied to the TLC plate as bands.

  • Detection: The plates were dried and visualized under UV light at 254 nm. Densitometric scanning was performed to quantify the spots.

  • Linearity: A range of standard solutions (10, 20, 50, 80, 100 µ g/spot ) were applied to the plate to construct a calibration curve.

  • Accuracy: Recovery was determined by comparing the amount of drug found after extraction from a spiked placebo with the amount added.

  • Precision: Six applications of the same standard solution were made, and the %RSD of the peak areas was calculated.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Evaluation & Reporting a Define Analytical Method & Purpose b Set Acceptance Criteria (ICH Q2) a->b c Perform Linearity Studies b->c Proceed if criteria are defined d Conduct Accuracy (Recovery) Experiments c->d e Assess Precision (Repeatability) d->e f Evaluate Specificity e->f g Test for Robustness f->g h Analyze Data & Compare with Criteria g->h Compile all experimental data i Prepare Validation Report h->i j Method Implementation i->j

Caption: Workflow for the validation of a new analytical method.

Conclusion and Recommendation

Based on the comprehensive validation data, the new RP-HPLC method demonstrates superior performance in terms of linearity, accuracy, precision, and specificity compared to UV-Visible Spectrophotometry and TLC-Densitometry. The high correlation coefficient (r² = 0.9998), excellent recovery rates (99.5% - 100.2%), and low %RSD for precision (0.25%) highlight its reliability. Crucially, the RP-HPLC method showed no interference from placebo components, ensuring that the analyte is being accurately quantified.

While UV-Visible Spectrophotometry offers a rapid and simple alternative, its susceptibility to interference from excipients limits its application for formulated products. TLC-Densitometry, although useful for qualitative purposes, lacks the precision and accuracy of the chromatographic method.

Therefore, the newly developed and validated RP-HPLC method is recommended as the most suitable technique for the routine quality control and quantitative analysis of this compound in pharmaceutical formulations.

References

A Comparative Analysis of the Metabolic Pathways of Paracetamol and Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the well-characterized analgesic and antipyretic agent, paracetamol (acetaminophen), and its structural isomer, metacetamol. While extensive data exists for paracetamol, information on the metabolism of this compound is notably scarce in current scientific literature. This document summarizes the established metabolic fate of paracetamol, presents relevant quantitative data, and outlines standard experimental protocols that could be employed to investigate the metabolism of this compound, thereby addressing a significant knowledge gap in pharmacology and drug development.

Overview of Metabolic Pathways

Paracetamol is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1][2] Glucuronidation and sulfation are the major routes, leading to the formation of non-toxic, water-soluble conjugates that are readily excreted in the urine.[3][4][5] A minor but clinically significant pathway involves the oxidation of paracetamol by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1, to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][6] Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH).[4] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[6] Depletion of hepatic GSH stores results in the accumulation of NAPQI, which can cause severe liver damage.[6] A smaller fraction of paracetamol can also be deacetylated to p-aminophenol.[7]

In stark contrast, the metabolic pathways of this compound have not been extensively studied or reported in the available scientific literature. As a structural isomer of paracetamol, it is plausible that this compound undergoes similar phase I and phase II metabolic transformations, including glucuronidation, sulfation, and oxidation. However, the specific enzymes involved, the quantitative distribution of metabolites, and the potential for the formation of toxic intermediates remain to be elucidated through dedicated experimental investigation.

Quantitative Comparison of Metabolites

The following table summarizes the quantitative data available for the metabolites of paracetamol. No corresponding data has been found for this compound.

MetabolitePercentage of Excreted Dose (Paracetamol)Corresponding Data for this compound
Paracetamol Glucuronide50-70%[4]Data not available
Paracetamol Sulfate25-35%[4]Data not available
N-acetyl-p-benzoquinone imine (NAPQI) derived conjugates (Mercapturic acid and Cysteine conjugates)5-15%[4]Data not available
Unchanged Drug2-5%[4]Data not available
p-aminophenolMinor metabolite[7]Data not available

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the established metabolic pathways of paracetamol and a proposed general workflow for investigating the metabolism of a novel compound like this compound.

Paracetamol_Metabolism cluster_phase_ii Phase II Metabolism (Major Pathways) cluster_phase_i Phase I Metabolism (Minor Pathway) cluster_detoxification Detoxification Paracetamol Paracetamol Glucuronidation Glucuronidation (UGT1A1, UGT1A6) Paracetamol->Glucuronidation ~50-70% Sulfation Sulfation (SULT1A1, SULT1A3, SULT1E1) Paracetamol->Sulfation ~25-35% Oxidation Oxidation (CYP2E1) Paracetamol->Oxidation ~5-15% Paracetamol_Glucuronide Paracetamol Glucuronide (Non-toxic) Glucuronidation->Paracetamol_Glucuronide Paracetamol_Sulfate Paracetamol Sulfate (Non-toxic) Sulfation->Paracetamol_Sulfate Excretion Urinary Excretion Paracetamol_Glucuronide->Excretion Paracetamol_Sulfate->Excretion NAPQI NAPQI (Toxic Metabolite) Oxidation->NAPQI GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Mercapturic_Acid Mercapturic Acid (Non-toxic) GSH_Conjugation->Mercapturic_Acid Mercapturic_Acid->Excretion

Caption: Metabolic pathways of paracetamol.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_analysis Metabolite Identification & Quantification Microsomes Incubation with Liver Microsomes Sample_Prep Sample Preparation (e.g., Protein Precipitation) Microsomes->Sample_Prep Hepatocytes Incubation with Hepatocytes Hepatocytes->Sample_Prep Animal_Models Administration to Animal Models Animal_Models->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis and Metabolite Identification LC_MS->Data_Analysis This compound This compound This compound->Microsomes This compound->Hepatocytes This compound->Animal_Models

Caption: Experimental workflow for drug metabolism studies.

Experimental Protocols

To elucidate the metabolic pathways of this compound and enable a direct comparison with paracetamol, the following established experimental protocols are recommended:

In Vitro Metabolism Studies
  • Objective: To identify potential metabolites and the enzymes responsible for their formation in a controlled environment.

  • Methodology:

    • Incubation with Liver Microsomes: this compound would be incubated with pooled human liver microsomes (or microsomes from other species of interest) in the presence of necessary cofactors such as NADPH. This allows for the investigation of phase I metabolism, particularly oxidation reactions mediated by cytochrome P450 enzymes.

    • Incubation with Hepatocytes: Freshly isolated or cryopreserved hepatocytes provide a more complete model of hepatic metabolism, as they contain both phase I and phase II enzymes. Incubating this compound with hepatocytes can reveal both primary and secondary metabolites.

    • Enzyme Inhibition Studies: To identify specific CYP isoforms involved in this compound's metabolism, inhibition assays can be performed using known chemical inhibitors of specific CYP enzymes.

In Vivo Metabolism Studies
  • Objective: To understand the pharmacokinetic profile and metabolic fate of this compound in a whole organism.

  • Methodology:

    • Animal Models: this compound would be administered to laboratory animals (e.g., rats, mice) via a relevant route (e.g., oral, intravenous).

    • Sample Collection: Blood, urine, and feces are collected at various time points.

    • Pharmacokinetic Analysis: The concentration of the parent drug and its metabolites in plasma is measured over time to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Analytical Methodology for Metabolite Identification and Quantification
  • Objective: To separate, identify, and quantify this compound and its metabolites in biological samples.

  • Methodology:

    • Sample Preparation: Biological samples (plasma, urine, microsomal incubates) typically require preparation to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): LC-MS/MS is a powerful and widely used technique for the analysis of drug metabolites.[8][9][10] HPLC separates the parent drug and its metabolites based on their physicochemical properties, and the mass spectrometer provides sensitive and specific detection and structural information for identification and quantification.[8][9][10]

Conclusion

The metabolic pathways of paracetamol are well-established, with a clear understanding of the major and minor routes of biotransformation and their clinical implications. In contrast, the metabolism of this compound remains largely unexplored. The experimental protocols outlined in this guide provide a roadmap for future research to characterize the metabolic fate of this compound. Such studies are crucial for assessing its efficacy and safety profile and for enabling a comprehensive comparison with its widely used isomer, paracetamol. This knowledge will be invaluable for drug development professionals in making informed decisions regarding the therapeutic potential of this compound.

References

A Comparative Analysis of the Antipyretic Efficacy of Metamizole (Metacetamol) and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antipyretic properties of metamizole (B1201355), often referred to as metacetamol, against other widely used fever-reducing agents, including paracetamol (acetaminophen) and non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin (B1665792) and dexketoprofen (B22426). The information presented is collated from a range of preclinical and clinical studies to support further research and development in pain and fever management.

Mechanism of Action: A Comparative Overview

The antipyretic effects of metamizole, paracetamol, and NSAIDs are primarily mediated through the inhibition of prostaglandin (B15479496) synthesis in the central nervous system. Prostaglandins (B1171923), particularly PGE2, are key mediators of the febrile response, acting on the hypothalamus to elevate the body's temperature set-point.[1] However, the specific mechanisms and sites of action for these drugs show notable differences.

  • Metamizole (this compound): The mechanism of action for metamizole is complex and not fully elucidated. It is believed to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, in the brain.[2][3] Additionally, its therapeutic effects may be linked to its influence on the opioidergic and cannabinoid systems.[2][3]

  • Paracetamol (Acetaminophen): Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory properties.[4] Its primary antipyretic and analgesic effects are attributed to the inhibition of a specific COX variant, COX-3, within the central nervous system.[4] Other proposed mechanisms include the activation of descending serotonergic pathways and interaction with the cannabinoid system through its metabolite, AM404.[5][6]

  • Aspirin (Acetylsalicylic Acid): As a traditional NSAID, aspirin irreversibly inhibits both COX-1 and COX-2, thereby blocking the production of prostaglandins throughout the body.[7][8] This non-selective inhibition is responsible for both its therapeutic effects and some of its characteristic side effects, such as gastrointestinal irritation.[7]

Signaling Pathway for Fever and Antipyretic Action

The following diagram illustrates the general pathway of pyrogen-induced fever and the points of intervention for common antipyretic drugs.

Fever_Pathway cluster_stimulus Febrile Stimulus cluster_cns Central Nervous System cluster_response Physiological Response cluster_drugs Antipyretic Intervention Pyrogens Exogenous/Endogenous Pyrogens (e.g., LPS, IL-1β, TNF-α) COX Cyclooxygenase (COX) Enzymes Pyrogens->COX stimulate Hypothalamus Hypothalamus (Thermoregulatory Center) TempSetPoint Elevated Temperature Set-Point Hypothalamus->TempSetPoint PGE2 Prostaglandin E2 (PGE2) Synthesis COX->PGE2 PGE2->Hypothalamus act on Fever Fever TempSetPoint->Fever Antipyretics Metamizole, Paracetamol, Aspirin Antipyretics->COX inhibit

Caption: General signaling pathway of fever and antipyretic drug intervention.

Comparative Efficacy: Experimental Data

The antipyretic efficacy of these compounds has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Antipyretic Efficacy in Critically Ill Patients

DrugDose% of Patients with ≥1°C Temp. Decrease (at 180 min)Mean Arterial Pressure (MAP) Decrease (at 120 min)
Paracetamol -40%8.5 ± 13.6 mmHg
Metamizole -72%14.9 ± 11.8 mmHg
Dexketoprofen -76%16.8 ± 13.7 mmHg
Data from a prospective, observational study in 150 critically ill patients.[9][10]

Table 2: Antipyretic Efficacy in Endotoxin-Induced Fever (Human Volunteers)

Treatment (1000 mg)Peak Body Temperature (°C)
Placebo 38.5 ± 0.2
Paracetamol 37.6 ± 0.2
Aspirin 38.6 ± 0.2
Data from a randomized, double-blind, placebo-controlled trial in 30 male volunteers.[11]

Table 3: Time to Defervescence in Patients with Fever due to Infection

Treatment% Achieving Defervescence (≤37.1°C) in 6 hoursMedian Time to Defervescence
Placebo 38.5%-
Paracetamol (1g IV) 80.5%3 hours
Data from a randomized, controlled, multicentre clinical trial in 80 patients.[12][13]

Table 4: Temperature Reduction in Febrile Patients

TreatmentMean Initial Temp. (°C)Mean Temp. after 1 hour (°C)
Oral Paracetamol 38.7336.53
Intravenous Metamizole 38.6636.56
Data from an observational analytical study on 20 fever patients.[14]

Experimental Protocols

Standardized methodologies are crucial for the valid assessment of antipyretic drug efficacy. Below are outlines of common preclinical and clinical experimental protocols.

Preclinical Model: Brewer's Yeast-Induced Pyrexia in Rats

This is a widely used and reliable method for screening potential antipyretic agents in an animal model.[15][16][17]

Yeast_Pyrexia_Workflow A Animal Selection (e.g., Wistar albino rats) B Acclimatization A->B C Baseline Rectal Temperature Recording B->C D Induction of Pyrexia (Subcutaneous injection of 15% Brewer's Yeast suspension) C->D E Post-Induction Temperature Measurement (Confirm fever) D->E F Drug Administration (Test drug, Control, Standard) E->F G Serial Temperature Recording (e.g., at 30, 60, 120, 180 mins) F->G H Data Analysis (Compare temperature reduction vs. control) G->H

Caption: Workflow for Brewer's Yeast-induced pyrexia model in rats.

Clinical Trial Model: Endotoxin-Induced Fever in Healthy Volunteers

This model provides a standardized and controlled method for studying the febrile response and the efficacy of antipyretics in humans.[11]

Endotoxin_Fever_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Subject Screening & Informed Consent B Randomization (Placebo, Test Drug A, Test Drug B) A->B C Premedication (Oral administration of blinded study drug) B->C D Endotoxin Challenge (Intravenous bolus of LPS, e.g., 4 ng/kg) C->D E Monitoring (Body temperature, vitals, symptom scores, blood draws) D->E F Data Collection (e.g., over 6-8 hours) E->F G Statistical Analysis (Compare peak temperature, symptom scores, cytokine levels) F->G

Caption: Workflow for a randomized controlled trial using endotoxin-induced fever.

Conclusion

The selection of an antipyretic agent depends on a balance of efficacy, safety profile, and the specific clinical context. Metamizole and dexketoprofen appear to demonstrate superior temperature reduction in some critically ill patient populations compared to paracetamol.[9][10] However, paracetamol showed greater efficacy than aspirin in a controlled endotoxemia model and is associated with a less pronounced effect on blood pressure.[10][11] The distinct mechanisms of action of these drugs underscore the potential for targeted therapeutic approaches. Further research is warranted to fully delineate the complex pharmacology of metamizole and to identify patient populations that would most benefit from each specific antipyretic therapy.

References

A Comparative Analysis of Metacetamol and Orthocetamol: Unraveling the Isomers of a Classic Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of analgesic and antipyretic research, the positional isomers of paracetamol (acetaminophen) — Metacetamol (3-hydroxyacetanilide) and Orthocetamol (2-acetamidophenol) — present a compelling area of study. While paracetamol is a household name, its isomers have remained largely in the realm of research, showing distinct pharmacological profiles that warrant a closer look. This guide provides a comparative analysis of this compound and Orthocetamol, summarizing available experimental data to inform researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Profile

This compound and Orthocetamol are structural isomers of paracetamol, differing only in the position of the hydroxyl group on the acetanilide (B955) ring. This seemingly minor structural variance leads to notable differences in their biological activities and toxicological profiles.

A key study provides a direct toxicological comparison of the three isomers in rats, highlighting differences in their acute toxicity.

CompoundChemical NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Acute Toxicity (LD50 in rats, g/kg)
This compound 3-hydroxyacetanilideC₈H₉NO₂151.16146-149[1]1.15[1]
Orthocetamol 2-acetamidophenolC₈H₉NO₂151.16Not precisely defined1.30[1]
Paracetamol 4-hydroxyacetanilideC₈H₉NO₂151.161691.25[1]

Table 1: Physicochemical and Acute Toxicity Data of Paracetamol Isomers.

The toxicological data suggests that all three isomers have a relatively wide therapeutic window. Notably, one study reported that Orthocetamol was non-hepatotoxic, non-nephrotoxic, and non-hemotoxic at a dose of 100mg/kg (i.p) in female Sprague Dawley rats. However, at higher doses of 500 and 1000mg/kg, it was found to be hepatotoxic and mildly nephrotoxic. In contrast, this compound showed mild hepatotoxicity but severe nephrotoxicity at a dose of 1000mg/kg (i.p) in the same rat model.[1]

Comparative Performance: Analgesic and Antipyretic Activity

While direct comparative studies on the analgesic and antipyretic efficacy of this compound and Orthocetamol are limited, existing research indicates that both possess these properties. This compound has been described as a non-toxic regioisomer of paracetamol with analgesic and antipyretic potential, although it has never been marketed as a drug.[1] Orthocetamol is also recognized as a promising analgesic and has been investigated for its anti-arthritic properties.

One study investigating the effects of paracetamol isomers on the proliferation of cultured breast cancer cells found a potency order of p-acetamidophenol (paracetamol) > m-acetamidophenol (this compound) > o-acetamidophenol (Orthocetamol), indicating that the position of the hydroxyl group influences biological activity.

Mechanistic Insights and Signaling Pathways

The mechanism of action for paracetamol is complex and believed to involve multiple pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, and modulation of the endocannabinoid system through its metabolite AM404.

The precise mechanisms of this compound and Orthocetamol are less understood but are likely to share some similarities with paracetamol while also exhibiting unique activities. For instance, Orthocetamol has been shown to have anti-platelet and anti-arthritic effects and to be a regulator of ferroptosis and glutathione (B108866) metabolic pathways, suggesting a broader pharmacological profile than its isomers.

Putative Signaling Pathway for Paracetamol's Central Analgesic Action

The following diagram illustrates the proposed central mechanism of action for paracetamol, which may share some elements with its isomers.

Paracetamol_Mechanism Paracetamol Paracetamol p_Aminophenol p-Aminophenol (in CNS) Paracetamol->p_Aminophenol Deacetylation COX COX Inhibition (Central) Paracetamol->COX Inhibition Serotonergic_Pathway Descending Serotonergic Pathway Paracetamol->Serotonergic_Pathway Activation AM404 AM404 p_Aminophenol->AM404 Conjugation with Arachidonic Acid Cannabinoid_Receptors Cannabinoid Receptors (CB1) AM404->Cannabinoid_Receptors Activation FAAH FAAH Analgesia Analgesia COX->Analgesia Reduces Prostaglandins Serotonergic_Pathway->Analgesia Cannabinoid_Receptors->Analgesia

Proposed central analgesic pathways of paracetamol.

Experimental Protocols

Standard preclinical models are employed to assess the analgesic and antipyretic properties of novel compounds, including this compound and Orthocetamol.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used model assesses peripheral analgesic activity.

Methodology:

  • Animal Model: Typically, Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., paracetamol), and test groups (receiving different doses of this compound or Orthocetamol).

  • Drug Administration: The test compounds, standard, and vehicle (for the control group) are administered, usually intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Writhing: After a specific period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Writhing_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Grouping Group Animals (Control, Standard, Test) Acclimatize->Grouping Drug_Admin Administer Vehicle, Standard, or Test Compound Grouping->Drug_Admin Wait Waiting Period (e.g., 30-60 min) Drug_Admin->Wait Acetic_Acid Induce Writhing (0.6% Acetic Acid i.p.) Wait->Acetic_Acid Observe Observe and Count Writhes (e.g., 20-30 min) Acetic_Acid->Observe Analyze Calculate % Inhibition Observe->Analyze End End Analyze->End

Workflow for the acetic acid-induced writhing test.
Brewer's Yeast-Induced Pyrexia for Antipyretic Activity

This is a standard method for evaluating the antipyretic potential of drugs.

Methodology:

  • Animal Model: Wistar or Sprague Dawley rats are commonly used.

  • Baseline Temperature: The initial rectal temperature of each rat is recorded.

  • Induction of Pyrexia: A 15-20% aqueous suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the rats.

  • Post-Induction Temperature: After a period of 18-24 hours, the rectal temperature is measured again to confirm the induction of fever (pyrexia).

  • Grouping and Drug Administration: Febrile animals are divided into control, standard (e.g., paracetamol), and test groups. The respective treatments are administered orally or intraperitoneally.

  • Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., every hour for 3-4 hours) after drug administration.

  • Data Analysis: The reduction in rectal temperature over time is calculated and compared between the groups.

Pyrexia_Test_Workflow Start Start Baseline_Temp Record Baseline Rectal Temperature Start->Baseline_Temp Induce_Fever Induce Pyrexia (Brewer's Yeast s.c.) Baseline_Temp->Induce_Fever Wait_Fever Wait 18-24 hours Induce_Fever->Wait_Fever Confirm_Fever Confirm Fever (Measure Rectal Temp) Wait_Fever->Confirm_Fever Grouping Group Febrile Rats (Control, Standard, Test) Confirm_Fever->Grouping Drug_Admin Administer Vehicle, Standard, or Test Compound Grouping->Drug_Admin Monitor_Temp Monitor Rectal Temp (Hourly for 3-4h) Drug_Admin->Monitor_Temp Analyze Analyze Temperature Reduction Monitor_Temp->Analyze End End Analyze->End

References

Metacetamol: A Safer Analgesic Alternative with Validated Lower Hepatotoxicity Compared to Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis underscores the significantly lower liver toxicity profile of Metacetamol (3-hydroxyacetanilide) when compared to its widely used regioisomer, Paracetamol (acetaminophen). This guide presents a comprehensive overview of the experimental data validating this compound's enhanced safety, providing researchers, scientists, and drug development professionals with critical insights into its reduced hepatotoxic potential.

The well-documented hepatotoxicity of Paracetamol is a major clinical concern, primarily stemming from its metabolic activation into the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). In cases of overdose, this metabolite depletes hepatic glutathione (B108866) (GSH) stores, leading to oxidative stress, mitochondrial dysfunction, and ultimately, centrilobular necrosis of the liver.[1][2] In contrast, experimental evidence robustly demonstrates that this compound, while possessing similar analgesic and antipyretic properties, does not induce liver damage under the same conditions.

Comparative Analysis of Hepatotoxicity Markers

A pivotal study in mice directly compared the effects of high doses of this compound and Paracetamol on key indicators of liver damage. The results, summarized in the tables below, clearly illustrate the differential impact of these two compounds on hepatic health.

Table 1: Effect on Plasma Alanine Aminotransferase (ALT) Levels in Mice

Treatment GroupDose (i.p.)Plasma ALT (units/L)Observation
ControlVehicleNormalNo liver injury
This compound900 mg/kgNormalNo evidence of hepatic necrosis[3]
Paracetamol600 mg/kgSignificantly ElevatedIndicative of hepatocellular damage

Plasma Glutamate (B1630785) Pyruvate (B1213749) Transaminase (GPT), now commonly referred to as Alanine Aminotransferase (ALT), is a key biomarker for liver injury.

Table 2: Effect on Hepatic Glutathione (GSH) Levels in Mice

Treatment GroupDose (i.p.)Hepatic GSH DepletionTime Point
This compound600 mg/kgSlight decrease2 and 4 hours post-dose[3]
Paracetamol600 mg/kgSignificant depletion2 hours post-dose[3]

Mechanistic Insights into Reduced Toxicity

The lower hepatotoxicity of this compound can be attributed to key differences in its metabolism and subsequent molecular interactions within the liver.

While Paracetamol is metabolized by cytochrome P450 enzymes (predominantly CYP2E1) to the highly reactive and toxic NAPQI, the metabolic fate of this compound appears to circumvent the significant production of this harmful intermediate.[2][4] Although this compound does undergo metabolic activation and covalently binds to liver proteins, a process also implicated in Paracetamol's toxicity, the pattern and consequence of this binding are markedly different.[5][6]

Immunohistochemical analysis in mice revealed that covalent binding of Paracetamol is localized to the centrilobular hepatocytes, the precise region where necrosis occurs.[5] Conversely, this compound's protein binding is more diffuse and widespread throughout the liver lobule (panlobular), and critically, is not associated with cellular necrosis.[5] This suggests that either the reactive metabolite of this compound is inherently less toxic than NAPQI, or the specific protein targets differ, thus avoiding the cascade of events leading to cell death.

Interestingly, hepatotoxicity from this compound could only be induced under extreme experimental conditions where hepatic glutathione was severely depleted by pretreatment with buthionine sulfoximine. This intervention led to a significant decrease in mitochondrial glutathione and an increase in binding to mitochondrial proteins, highlighting the central role of mitochondrial integrity in preventing drug-induced liver injury.

Experimental Protocols

The following outlines the methodologies employed in the key comparative in vivo studies.

Paracetamol-Induced Hepatotoxicity Model in Mice

This widely used and reproducible model is instrumental in studying drug-induced liver injury.

Workflow for Paracetamol Hepatotoxicity Study

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Analysis Animal_Selection Select Male Mice (e.g., C57BL/6) Fasting Overnight Fasting (to deplete baseline GSH) Animal_Selection->Fasting Paracetamol_Admin Administer Paracetamol (e.g., 300-600 mg/kg, i.p.) Fasting->Paracetamol_Admin Time_Points Euthanize at specific time points (e.g., 2, 4, 24h) Paracetamol_Admin->Time_Points Blood_Collection Collect Blood (for ALT/AST analysis) Time_Points->Blood_Collection Liver_Harvest Harvest Liver Time_Points->Liver_Harvest GSH_Assay Measure Hepatic Glutathione Levels Liver_Harvest->GSH_Assay Histopathology Process for Histopathological Exam Liver_Harvest->Histopathology

Caption: Workflow for a typical in vivo study of Paracetamol-induced hepatotoxicity in mice.

Methodology:

  • Animal Model: Male mice (e.g., C57BL/6 strain) are typically used.

  • Fasting: Animals are often fasted overnight prior to drug administration to deplete basal glutathione levels, thereby sensitizing them to Paracetamol toxicity.

  • Drug Administration: A solution of Paracetamol is administered, commonly via intraperitoneal (i.p.) injection, at doses ranging from 300 to 600 mg/kg.

  • Sample Collection: At predetermined time points (e.g., 2, 4, 6, 24 hours) post-administration, animals are euthanized. Blood samples are collected for the measurement of plasma ALT and AST levels. The liver is excised for histopathological analysis and determination of hepatic glutathione concentrations.

  • Biochemical Analysis: Plasma ALT and AST levels are quantified using standard enzymatic assays.

  • Glutathione Measurement: Hepatic glutathione levels are measured, often using a spectrophotometric assay.

  • Histopathological Evaluation: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for evidence of necrosis, inflammation, and other pathological changes.[7][8][9]

This compound (3-hydroxyacetanilide) Toxicity Study in Mice

The protocol for assessing the hepatotoxicity of this compound follows a similar framework to that of Paracetamol to allow for direct comparison.

Methodology:

  • Animal Model: Male mice are used.

  • Drug Administration: this compound is administered intraperitoneally at doses up to 900 mg/kg.[3]

  • Sample Collection and Analysis: Blood and liver samples are collected at various time points (e.g., 2, 4 hours) after drug administration.[3]

  • Biochemical and Histopathological Analysis: Plasma glutamate pyruvate transaminase (ALT) activity and hepatic glutathione levels are measured. Liver tissues are processed for histological examination to detect any signs of necrosis.[3]

Signaling Pathway of Paracetamol-Induced Hepatotoxicity

The molecular cascade leading to liver cell death following Paracetamol overdose is complex and involves multiple interconnected pathways.

Paracetamol Hepatotoxicity Signaling Cascade

cluster_0 Metabolism cluster_1 Detoxification & Depletion cluster_2 Cellular Damage Paracetamol Paracetamol (High Dose) CYP450 Cytochrome P450 (e.g., CYP2E1) Paracetamol->CYP450 NAPQI NAPQI (Reactive Metabolite) CYP450->NAPQI NAPQI_Detox Detoxification NAPQI->NAPQI_Detox Protein_Binding Covalent Binding to Mitochondrial Proteins NAPQI->Protein_Binding GSH Glutathione (GSH) GSH->NAPQI_Detox GSH_Depletion GSH Depletion NAPQI_Detox->GSH_Depletion Oxidative_Stress Oxidative Stress Protein_Binding->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Necrosis Hepatocellular Necrosis Mito_Dysfunction->Necrosis

Caption: Key signaling events in Paracetamol-induced liver injury.

This pathway highlights the critical initiating role of NAPQI formation and subsequent glutathione depletion. The failure to detoxify NAPQI leads to its binding to mitochondrial proteins, triggering a cascade of oxidative stress, mitochondrial damage, and ultimately, necrotic cell death.[1][2][4]

Conclusion

References

Comparative Bioavailability of Metacetamol Formulations: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metacetamol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic drug. The rate and extent to which the active ingredient is absorbed into the systemic circulation—its bioavailability—can significantly impact its therapeutic efficacy. This guide provides a comparative analysis of the bioavailability of different this compound formulations, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of this critical aspect of drug delivery.

Quantitative Comparison of Pharmacokinetic Parameters

The bioavailability of different this compound formulations is typically assessed by measuring key pharmacokinetic parameters following administration. These include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC). A summary of these parameters from various studies is presented below.

FormulationDosageCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Study Population
Oral Formulations
Standard Tablets[1][2]1000 mg17.98 - 20.730.40 - 0.8852.6 - 56.312 healthy volunteers
New Tablet Formulation (More Hydrophilic)[3][4]500 mg9.85 (± 2.40)0.4230.16 (± 8.87)24 healthy volunteers
Reference Tablet Formulation[3][4]500 mg8.33 (± 2.22)0.7528.49 (± 8.57)24 healthy volunteers
Effervescent Tablets[1][2]1000 mg~20.73~0.40Not significantly different from tablets12 healthy volunteers
Powder Sachets[1][2]1000 mgNot significantly different from tabletsSimilar to effervescent tablets52.612 healthy volunteers
Oral Elixir[5]Single doseHigher than tablets0.48Higher than tablets (87% bioavailability)Not specified
Intravenous Formulation [5][6][7]1000 mgSignificantly higher than oralWithin 10 minutesHigher than oral6 healthy volunteers
Rectal Formulation [8]Not specifiedLower and more variable than oralSlower than oralLower than oral10 healthy male volunteers

Note: The values presented are means or ranges from the cited studies and should be interpreted in the context of the specific experimental conditions.

Experimental Protocols

The data presented above is derived from clinical trials with specific methodologies. A typical experimental protocol for a comparative bioavailability study of this compound formulations is detailed below.

Study Design: The majority of these studies employ a randomized, crossover design.[2][3][4][9][10] In this design, each participant receives all the different formulations being tested in a random order, with a washout period between each administration to ensure that the drug from the previous treatment is completely eliminated from the body. This design minimizes inter-individual variability.

Participants: Studies are generally conducted in a small group of healthy adult volunteers, typically between 10 and 24 individuals.[3][4][6][8][9][10] Participants are usually screened to ensure they are in good health and are not taking any other medications that could interfere with the study results.

Drug Administration and Dosage: A single, standardized dose of this compound is administered to the participants. For oral formulations, this is typically 500 mg or 1000 mg.[1][2][3][6][9] The intravenous formulations are administered as a slow infusion.

Blood Sampling: Blood samples are collected from the participants at predetermined time intervals before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Typically, samples are taken frequently in the initial hours post-administration and then at longer intervals for up to 24 hours.[3][4]

Analytical Method: The concentration of this compound in the collected plasma or saliva samples is determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC).[10]

Pharmacokinetic Analysis: The plasma concentration-time data for each participant and formulation is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC. Statistical analyses are then performed to compare these parameters between the different formulations to assess for any significant differences in bioavailability.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in a comparative bioavailability study and the proposed mechanisms of action of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Bioavailability Study A Participant Screening & Recruitment B Randomized Crossover Assignment A->B C Formulation A Administration B->C D Serial Blood Sampling C->D E Washout Period D->E F Formulation B Administration E->F G Serial Blood Sampling F->G H HPLC Analysis of Samples G->H I Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) H->I J Statistical Comparison I->J K Bioequivalence Determination J->K

Bioavailability Study Workflow

The proposed mechanism of action for this compound is complex and not fully elucidated. However, several pathways are believed to be involved in its analgesic and antipyretic effects.

G cluster_pathway Proposed this compound Signaling Pathways This compound This compound Metabolite Metabolite (p-aminophenol) This compound->Metabolite Metabolism in Liver COX COX Pathway (Central Inhibition) This compound->COX Serotonergic Descending Serotonergic Pathway (Activation) This compound->Serotonergic AM404 AM404 Metabolite->AM404 Conjugation with Arachidonic Acid in Brain Cannabinoid Cannabinoid System (CB1 Receptors) AM404->Cannabinoid Analgesia Analgesic Effect COX->Analgesia Cannabinoid->Analgesia Serotonergic->Analgesia

This compound's Proposed Mechanisms

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Metacetamol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Metacetamol, also known as N-(3-hydroxyphenyl)acetamide. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A thorough risk assessment should be conducted before handling this compound, considering the quantity of substance used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Hand Protection Nitrile or Butyl rubber gloves. Minimum thickness of 5-mil for nitrile gloves is recommended for splash protection. For prolonged contact, heavier-duty gloves are advised.To prevent skin contact and irritation. Nitrile gloves offer good short-term splash protection, while butyl rubber provides more robust resistance.[1][2][3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes, preventing serious irritation.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A dust mask (e.g., N95) is recommended for handling small quantities. For larger quantities or when generating fine dust, a half-mask respirator with particulate filters should be used.To prevent inhalation of airborne particles and subsequent respiratory irritation.[5][6][7][8]

Below is a workflow diagram to guide the selection of appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling start Start: Handling this compound small_quantities Handling Small Quantities (e.g., weighing for analysis) start->small_quantities Low potential for dust generation large_quantities Handling Large Quantities (e.g., bulk transfers) start->large_quantities High potential for dust generation ppe_small Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Dust Mask (N95) small_quantities->ppe_small ppe_large Required PPE: - Butyl Rubber Gloves - Chemical Splash Goggles - Lab Coat - Half-Mask Respirator large_quantities->ppe_large end End: Procedure Complete ppe_small->end ppe_large->end

PPE Selection Workflow for this compound Handling

Handling and Storage Procedures

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood.

3.2. General Handling:

  • Avoid direct contact with skin and eyes.

  • Do not breathe in dust.

  • Wash hands thoroughly after handling.

3.3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.

  • Seek medical attention if irritation persists.[9]

4.2. In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.[9]

4.3. In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

4.4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

4.5. Spill Response:

For minor spills, trained laboratory personnel can perform cleanup. For major spills, evacuate the area and contact emergency services.[10][11]

Minor Spill Cleanup Protocol:

  • Alert others in the immediate area.

  • Wear appropriate PPE as outlined in Section 2.

  • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or cat litter.[10][12]

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

The following diagram illustrates the decision-making process for responding to a chemical spill.

Spill_Response_Plan Chemical Spill Response Plan spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill Small, manageable quantity major_spill Major Spill assess->major_spill Large quantity or unknown hazard cleanup Trained Personnel Cleanup: 1. Wear PPE 2. Contain Spill 3. Absorb and Collect 4. Decontaminate Area minor_spill->cleanup evacuate Evacuate Area and Contact Emergency Services major_spill->evacuate

Chemical Spill Response Plan

Disposal Plan

All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.

5.1. Waste Collection:

  • Collect solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[13][14]

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled container.

5.2. Disposal Procedure:

  • Ensure the hazardous waste container is kept closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area.

  • Do not mix this compound waste with other incompatible waste streams.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[15][16]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metacetamol
Reactant of Route 2
Reactant of Route 2
Metacetamol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.